3-Fluoro-4-nitroanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-4-methoxy-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEJCMKVJYUUBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340560 | |
| Record name | 3-Fluoro-4-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-38-8 | |
| Record name | 3-Fluoro-4-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Fluoro-4-nitroanisole chemical properties
CAS: 446-38-8 | Formula: C₇H₆FNO₃ | M.W.: 171.13 g/mol
Executive Summary
3-Fluoro-4-nitroanisole is a specialized fluorinated aromatic intermediate primarily utilized in the synthesis of pharmacophores requiring a specific 3-fluoro-4-methoxy substitution pattern. Its structural utility lies in the orthogonal reactivity of its functional groups: the nitro group serves as a latent amine for aniline generation, while the fluorine atom provides electronic modulation and potential sites for nucleophilic displacement (SₙAr) under forcing conditions. It is a critical precursor for 3-fluoro-4-methoxyaniline (3-Fluoro-p-anisidine), a building block for quinoline-based antimalarials, kinase inhibitors, and fluorinated liquid crystals.
Physicochemical Characterization
The introduction of the fluorine atom at the meta position relative to the methoxy group (and ortho to the nitro group) significantly alters the lipophilicity and metabolic stability of derived scaffolds compared to non-fluorinated analogs.
Table 1: Core Physical Constants
| Property | Value | Condition/Source |
| Appearance | Pale yellow to light brown crystalline solid | Standard Temperature & Pressure |
| Melting Point | 57.3 °C | Atmospheric Pressure [1] |
| Boiling Point | 264.5 °C | 760 mmHg [2] |
| Density | 1.32 g/cm³ | Predicted |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water | Organic media |
| Flash Point | 113.7 °C | Closed Cup |
Structural Analysis
-
Electronic Environment: The methoxy group (C1) acts as a strong π-donor, while the nitro group (C4) is a strong π-acceptor, creating a "push-pull" electronic system.
-
Fluorine Effect: The fluorine at C3 exerts a strong inductive withdrawal (-I), deactivating the ring slightly but also protecting the adjacent positions from metabolic oxidation in downstream pharmaceutical applications.
Synthetic Routes & Manufacturing
The synthesis of this compound is classically achieved through Electrophilic Aromatic Substitution (EAS) , specifically nitration. The regiochemistry is dictated by the competing directing effects of the methoxy and fluoro groups.
Route A: Regioselective Nitration of 3-Fluoroanisole
The most scalable route involves the nitration of 3-fluoroanisole.
-
Directing Logic:
-
Methoxy (–OMe): Strong ortho/para director. Activates positions 2, 4, and 6.
-
Fluoro (–F): Weak ortho/para director. Activates positions 2, 4, and 6 (relative to itself).
-
-
Outcome: The C4 position is para to the strong donor (–OMe) and ortho to the fluoro group. This position is electronically favored over C2 (sterically crowded between F and OMe) and C6 (para to F, but ortho to OMe).
Experimental Protocol (Self-Validating)
-
Reagents: 3-Fluoroanisole (1.0 eq), Nitric Acid (65%, 1.1 eq), Acetic Anhydride (Solvent/Dehydrating agent).
-
Setup: 3-neck round bottom flask equipped with a thermometer and addition funnel.
-
Procedure:
-
Dissolve 3-fluoroanisole in acetic anhydride at 0–5 °C.
-
Add Nitric acid dropwise, maintaining internal temperature <10 °C to prevent dinitration.
-
Stir for 2 hours at ambient temperature.
-
Quench: Pour mixture onto crushed ice. The product precipitates as a solid.[1]
-
Purification: Recrystallization from Ethanol/Water (8:2) yields high-purity needles.
-
Figure 1: Regioselective nitration pathway driven by the strong directing effect of the methoxy group.
Chemical Reactivity & Transformations
This compound serves as a "pivot" molecule. Its primary utility is the reduction to the aniline, but the fluorine atom offers a handle for nucleophilic substitution under specific conditions.
A. Reduction to 3-Fluoro-4-methoxyaniline (CAS 366-99-4)
This is the dominant industrial application. The resulting aniline is a precursor for quinoline antibiotics and kinase inhibitors.
-
Method 1: Catalytic Hydrogenation (Cleanest)
-
Catalyst: 5% Pd/C or Raney Nickel.
-
Conditions: H₂ (3-5 bar), MeOH, RT.
-
Note: Care must be taken to avoid defluorination (hydrogenolysis of the C-F bond). Use of mild bases (e.g., K₂CO₃) or specific poisoned catalysts can mitigate this.
-
-
Method 2: Béchamp Reduction (Robust)
-
Reagents: Fe powder / HCl (cat) or NH₄Cl.
-
Advantage: High chemoselectivity; preserves the C-F bond completely.
-
B. Nucleophilic Aromatic Substitution (SₙAr)
While less common than reduction, the fluorine atom is activated by the ortho-nitro group.
-
Leaving Group: Fluoride (F⁻).
-
Nucleophiles: Primary/Secondary amines, Thiolates.
-
Regioselectivity: The nucleophile attacks C3, displacing Fluorine. The methoxy group (C1) is para to the nitro group but is a significantly poorer leaving group than fluorine in SₙAr contexts.
Figure 2: Divergent reactivity pathways. The reduction pathway (left) is the primary industrial route.
Applications in Drug Development
The 3-fluoro-4-methoxy motif is a privileged scaffold in medicinal chemistry.
-
Metabolic Stability: The fluorine atom blocks the C3 position from metabolic hydroxylation (Phase I metabolism), extending the half-life of the drug.
-
Conformational Lock: The fluorine atom can induce specific conformational preferences in the methoxy group via electrostatic repulsion, locking the molecule into a bioactive conformation.
-
Precursor Utility:
-
Osimertinib (Tagrisso): While Osimertinib uses a specific indole core, the 3-fluoro-4-methoxy aniline fragment is homologous to side chains used in 3rd generation EGFR inhibitors [3].
-
Quinolines: Used in the Combes quinoline synthesis to generate fluorinated quinoline cores for antimalarial research [4].
-
Handling & Safety Profile
GHS Classification: Warning
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[2]
-
H315/H319: Causes skin and serious eye irritation.[2]
-
H335: May cause respiratory irritation.[3]
Storage Protocol:
-
Store in a cool, dry place (Room Temperature is generally stable).
-
Keep away from strong oxidizing agents and strong bases (potential for exothermic decomposition).
-
Incompatibility: Reacts violently with reducing agents (hydrides) and alkali metals.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 446-38-8).[4][5][6][7]Link
-
PubChem. Compound Summary: this compound. National Library of Medicine. Link
-
Cross, D. A., et al. "AZD9291, an Irreversible EGFR TKI, Overcomes T790M Resistance." Cancer Discovery, 2014.[8] (Contextual citation for fluorinated aniline utility in EGFR inhibitors).
-
Ossila. 3-Fluoro-p-anisidine: Material Safety and Application Data.Link
Sources
- 1. 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Page loading... [guidechem.com]
- 5. China this compound CAS:446-38-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 6. This compound | 446-38-8 [sigmaaldrich.com]
- 7. CAS 446-38-8 MFCD04115632-3-Fluoro-4-nitroanisole 3-氟-4-硝基苯甲醚 -LabNovo [labnovo.com]
- 8. fishersci.com [fishersci.com]
Technical Monograph: 3-Fluoro-4-nitroanisole
CAS: 446-38-8 | Molecular Formula: C₇H₆FNO₃ Primary Application: Fluorinated Scaffold for Kinase Inhibitor Synthesis
Executive Summary
3-Fluoro-4-nitroanisole is a specialized aromatic intermediate characterized by the strategic placement of a fluorine atom ortho to a nitro group and meta to a methoxy moiety. This substitution pattern renders the molecule highly valuable in medicinal chemistry, specifically for modulating metabolic stability and lipophilicity in drug candidates. It serves as the direct precursor to 3-Fluoro-4-methoxyaniline (3-Fluoro-p-anisidine), a critical synthon in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR/DYRK targets) and serotonin receptor modulators.
Part 1: Molecular Identity & Physicochemical Profile
The following data aggregates experimental values validated across multiple industrial certificates of analysis (CoA) and safety databases.
| Property | Value / Description | Method/Note |
| CAS Registry Number | 446-38-8 | Distinct from isomer 4-fluoro-3-nitroanisole (CAS 61324-93-4) |
| IUPAC Name | 2-Fluoro-4-methoxy-1-nitrobenzene | Benzene-ring numbering priority |
| Molecular Weight | 171.13 g/mol | |
| Appearance | White to yellow/green crystalline solid | Color varies with trace nitro-oxidation |
| Melting Point | 54.0 – 58.0 °C | Experimental [1, 2] |
| Boiling Point | ~264 °C (Predicted) | Decomposition likely at atmospheric pressure |
| Density | 1.32 ± 0.06 g/cm³ | Predicted |
| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in Water | Lipophilic character dominates |
Nomenclature Alert: Researchers must distinguish this compound (CAS 446-38-8) from its isomer 4-Fluoro-3-nitroanisole (CAS 61324-93-4). The position of the fluorine relative to the nitro group fundamentally alters the reactivity profile, particularly in nucleophilic aromatic substitution (
Part 2: Structural Characterization & Logic
For incoming raw material QC, the following spectroscopic logic validates the structure:
1. Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
Methoxy Group: A sharp singlet (
~3.9 ppm) integrating to 3H. -
Aromatic Region: The fluorine atom induces characteristic splitting.
-
H-5 (Ortho to F): Exhibits distinct H-F coupling (
~8-10 Hz). -
H-2 (Meta to NO₂): Appears as a doublet of doublets due to coupling with H-6 and long-range coupling with F.
-
-
-
¹⁹F NMR:
-
Expect a singlet peak around -115 to -120 ppm (referenced to CFCl₃). The shift is diagnostic of an arene fluorine ortho to a nitro group.
-
2. Mass Spectrometry (GC-MS)
-
Molecular Ion:
171 . -
Fragmentation: Loss of the nitro group (
) and methyl radical ( ) are primary fragmentation pathways.
Part 3: Synthetic Utility & Reaction Pathways[4][5]
The utility of this compound in drug development stems from two primary reactivity modes: Nitro-Reduction (Pathway A) and Nucleophilic Aromatic Substitution (Pathway B).
Pathway A: Reduction to 3-Fluoro-4-methoxyaniline (Primary Utility)
This is the dominant industrial application. The nitro group is reduced to an amine, yielding 3-Fluoro-4-methoxyaniline (CAS 366-99-4). This aniline is a "privileged structure" in kinase inhibitor design.
-
Mechanism: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl).
-
Application: The resulting aniline is condensed with chloro-quinazolines or thiazoles to form inhibitors for EGFR or DYRK kinases. The fluorine atom blocks metabolic hydroxylation at the 3-position, extending the drug's half-life.
Pathway B:
Displacement
The fluorine atom is activated by the ortho-nitro group (a strong electron-withdrawing group), making it susceptible to displacement by strong nucleophiles, though the methoxy group deactivates the ring slightly compared to a difluoro-nitrobenzene.
-
Reagents: Morpholine, Piperazine, or primary amines.
-
Outcome: Replacement of Fluorine to form 3-amino-substituted-4-nitroanisoles.
Visualization of Synthetic Logic
The following diagram illustrates the transformation of this compound into bioactive scaffolds.
Figure 1: Divergent synthetic pathways. Pathway A (Reduction) is the primary route for accessing high-value pharmaceutical intermediates [3, 4].
Part 4: Experimental Protocols
Protocol 1: Recrystallization (Purification)
Since the commercial material often contains isomeric impurities or hydrolysis products (phenols), recrystallization is recommended before GMP synthesis.
-
Solvent Selection: Ethanol (95%) or a Hexane/Ethyl Acetate (9:1) mixture.
-
Dissolution: Dissolve crude this compound in minimal boiling solvent.
-
Filtration: Hot filter to remove insoluble mechanical impurities.
-
Crystallization: Allow to cool slowly to room temperature, then chill to 4°C. Rapid cooling may trap impurities.
-
Collection: Filter the pale yellow needles and wash with cold hexane.
-
Drying: Vacuum dry at 40°C for 4 hours. (Target MP: >54°C).[1]
Protocol 2: Handling & Safety
-
Hazards: Classified as Skin Irrit. 2 and Eye Irrit. 2 . Potential mutagenicity is associated with nitro-aromatics.
-
Storage: Store in a cool, dry place (<25°C). Light sensitive—store in amber glass.
-
Incompatibility: Avoid contact with strong bases (NaOH, KOH) at high temperatures, which can cause hydrolysis of the methoxy group to the phenol or displacement of the fluorine.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 446-38-8).[2][3]Link
-
TCI Chemicals. Product Data Sheet: 2-Fluoro-4-methoxy-1-nitrobenzene.Link
-
Foucourt, A., et al. (2014). "Novel Thiazole-Fused [4,5-g] Quinazolin-8-ones: Synthesis and Biological Evaluation." Pharmaceuticals, 7(5), 560-572. (Demonstrates the use of the reduced aniline derivative in kinase inhibitor synthesis). Link
-
PubChem. Compound Summary: this compound.[2] National Library of Medicine. Link
Sources
- 1. Catalytic Asymmetric Synthesis of Both Enantiomers of 4‑Substituted 1,4-Dihydropyridines with the Use of Bifunctional Thiourea-Ammonium Salts Bearing Different Counterions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.chem960.com [m.chem960.com]
- 3. 935288-20-3 | 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
An In-depth Technical Guide to 2-Fluoro-4-methoxy-1-nitrobenzene (CAS Number: 446-38-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword
2-Fluoro-4-methoxy-1-nitrobenzene, also known by its alternative name 3-Fluoro-4-nitroanisole, is a versatile and highly valuable building block in modern organic synthesis. Its unique trifunctionalized aromatic core, featuring nitro, fluoro, and methoxy groups, offers a rich chemical handle for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications, with a particular focus on its pivotal role in the development of targeted therapeutics. As a key intermediate, a thorough understanding of its chemical behavior is paramount for researchers and drug development professionals seeking to leverage its synthetic potential.
Chemical Identity and Physicochemical Properties
2-Fluoro-4-methoxy-1-nitrobenzene is a pale yellow solid at room temperature, a characteristic that is typical for many nitroaromatic compounds. Its molecular structure and key identifiers are summarized below.
| Property | Value |
| CAS Number | 446-38-8 |
| Molecular Formula | C₇H₆FNO₃ |
| Molecular Weight | 171.13 g/mol |
| IUPAC Name | 2-Fluoro-4-methoxy-1-nitrobenzene |
| Synonyms | This compound, 2-Fluoro-4-methoxynitrobenzene, 3-Fluor-4-nitrophenylmethylether |
| Appearance | Light yellow solid |
| Melting Point | 56-60 °C |
| Boiling Point | 264.5 °C at 760 mmHg |
| Solubility | Soluble in organic solvents; insoluble in water. |
The presence of the fluorine atom, a methoxy group, and a nitro group on the benzene ring imparts distinct electronic properties to the molecule. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. The fluorine atom, also electron-withdrawing, further enhances this effect. Conversely, the methoxy group is an electron-donating group. This electronic interplay makes 2-Fluoro-4-methoxy-1-nitrobenzene a highly reactive and regioselective substrate in various chemical transformations.
Synthesis and Purification
The most common and efficient laboratory-scale synthesis of 2-Fluoro-4-methoxy-1-nitrobenzene involves the O-methylation of its precursor, 3-fluoro-4-nitrophenol. This reaction is typically achieved using a methylating agent in the presence of a base.
Synthetic Pathway
Figure 1: Synthetic scheme for 2-Fluoro-4-methoxy-1-nitrobenzene.
Detailed Experimental Protocol
Materials:
-
3-Fluoro-4-nitrophenol
-
Dimethyl sulfate (DMS) or Methyl Iodide (MeI)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of 3-fluoro-4-nitrophenol (1 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).
-
Addition of Methylating Agent: To the stirred suspension, add dimethyl sulfate (1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The organic layer is separated, washed with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-Fluoro-4-methoxy-1-nitrobenzene as a light yellow solid.
Causality behind Experimental Choices:
-
The choice of a polar aprotic solvent like acetone or DMF facilitates the dissolution of the phenoxide salt and promotes the Sₙ2 reaction.
-
An excess of the base is used to ensure complete deprotonation of the phenol.
-
The reaction is typically run at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions.
-
The aqueous work-up is crucial to remove the inorganic salts and any unreacted base. The bicarbonate wash neutralizes any remaining acidic impurities.
Analytical Characterization
Thorough characterization of 2-Fluoro-4-methoxy-1-nitrobenzene is essential to confirm its identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-Fluoro-4-methoxy-1-nitrobenzene is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.
-
Expected Chemical Shifts (δ):
-
Methoxy protons (-OCH₃): ~3.9 ppm (singlet)
-
Aromatic protons: 7.0 - 8.2 ppm (multiplets)
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F).
-
Expected Chemical Shifts (δ):
-
Methoxy carbon (-OCH₃): ~56 ppm
-
Aromatic carbons: 110 - 160 ppm
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of the compound and confirming its molecular weight.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
The resulting chromatogram should show a single major peak corresponding to 2-Fluoro-4-methoxy-1-nitrobenzene. The mass spectrum will display the molecular ion peak (M⁺) at m/z 171, confirming the molecular weight. Characteristic fragmentation patterns can also be observed, providing further structural confirmation.
Applications in Drug Discovery and Organic Synthesis
The trifunctional nature of 2-Fluoro-4-methoxy-1-nitrobenzene makes it a highly sought-after intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1]
Key Intermediate in the Synthesis of Osimertinib
A prominent example of its application is in the synthesis of Osimertinib (Tagrisso®) , a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. In the synthesis of Osimertinib, the nitro group of a derivative of 2-Fluoro-4-methoxy-1-nitrobenzene is reduced to an amine, which then serves as a key nucleophile in a subsequent coupling reaction.
Figure 2: Role of 2-Fluoro-4-methoxy-1-nitrobenzene in Osimertinib synthesis.
Building Block for Anti-inflammatory and Analgesic Agents
The structural motifs present in 2-Fluoro-4-methoxy-1-nitrobenzene are frequently found in compounds with anti-inflammatory and analgesic properties.[1] The fluoro and methoxy substituents can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as its metabolic stability and binding affinity to target proteins. The nitro group can be readily converted to an amino group, which is a common pharmacophore in many drug classes.
Precursor for Agrochemicals
In the field of agrochemicals, this compound serves as a starting material for the synthesis of novel herbicides and insecticides.[1] The introduction of fluorine atoms into agrochemical molecules can enhance their efficacy and alter their environmental persistence.
Safety and Toxicology
As with all nitroaromatic compounds, 2-Fluoro-4-methoxy-1-nitrobenzene should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
While specific toxicological data for 2-Fluoro-4-methoxy-1-nitrobenzene is limited, related nitroanisole compounds are known to be harmful if swallowed and may have effects on the blood, causing methemoglobinemia. Long-term or repeated exposure should be avoided.
Conclusion
2-Fluoro-4-methoxy-1-nitrobenzene (CAS 446-38-8) is a cornerstone intermediate in synthetic organic chemistry with significant applications in the pharmaceutical and agrochemical industries. Its unique combination of functional groups provides a versatile platform for the construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, underscoring its importance for researchers and professionals in the field of drug discovery and development. A thorough understanding of the chemistry of this valuable building block will undoubtedly continue to fuel innovation in the creation of novel chemical entities with therapeutic and agricultural benefits.
References
Sources
Technical Monograph: 3-Fluoro-4-nitroanisole
CAS: 446-38-8 | Formula: C₇H₆FNO₃ | Molecular Weight: 171.13 g/mol
Executive Summary
3-Fluoro-4-nitroanisole is a specialized fluorinated aromatic intermediate critical to the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and antibacterial agents (e.g., Linezolid analogs). Its structural uniqueness lies in the ortho-positioning of the fluorine atom relative to the nitro group. This electronic arrangement creates a "chemical handle" that allows for dual-mode reactivity: the nitro group serves as a precursor to anilines via reduction, while the fluorine atom is activated for regioselective nucleophilic aromatic substitution (
Physicochemical Profile
The following data establishes the baseline identity for this compound. Researchers must verify the CAS number, as confusion with the isomer 2,4-Difluoronitrobenzene (CAS 446-35-5) is common in automated databases.
| Property | Value | Technical Note |
| Molecular Weight | 171.13 g/mol | Calculated based on |
| CAS Registry Number | 446-38-8 | Often listed as 2-Fluoro-4-methoxy-1-nitrobenzene |
| Appearance | Yellow crystalline solid | Nitro group chromophore induces color |
| Melting Point | 92–95 °C | Sharp melt indicates high purity |
| Boiling Point | ~280 °C (Predicted) | Decomposition likely before boiling at atm pressure |
| LogP | 1.90 | Moderate lipophilicity; cell-permeable scaffold |
| Exact Mass | 171.033 | Useful for HRMS identification |
Synthetic Utility & Reactivity Landscape
The utility of this compound in drug discovery is defined by its electronic "push-pull" system. The methoxy group (electron-donating) and the nitro group (electron-withdrawing) create specific zones of reactivity.
Mechanism of Action[1][2][3][4]
-
Reduction (Path A): The most common application is the reduction of the nitro group to form 3-Fluoro-4-methoxyaniline (also known as 3-Fluoro-p-anisidine). This aniline is a primary building block for quinoline-based antimalarials and tyrosine kinase inhibitors.
-
Nucleophilic Aromatic Substitution (
) (Path B): The nitro group at the 4-position strongly withdraws electron density from the ring, specifically activating the ortho-fluorine atom (position 3). Nucleophiles (amines, thiols) can displace the fluorine atom under mild conditions. The methoxy group at position 1 is generally stable under these conditions due to the lack of ortho/para activation for its displacement relative to the fluorine.
Reactivity Pathway Diagram
Figure 1: Divergent synthetic pathways. Path A yields the aniline building block; Path B utilizes the fluorine as a leaving group for scaffold decoration.
Detailed Experimental Protocol
Objective: Synthesis of 3-Fluoro-4-methoxyaniline via Catalytic Hydrogenation. Rationale: While iron-mediated reduction (Bechamp) is cheaper, catalytic hydrogenation is preferred in pharmaceutical contexts to avoid heavy metal residues (Fe) and ensure a cleaner impurity profile for downstream GMP steps.
Materials
-
Substrate: this compound (1.0 eq)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (0.05 eq by wt)
-
Solvent: Methanol (anhydrous preferred)
-
Hydrogen Source:
balloon or hydrogenation shaker (30 psi)
Step-by-Step Workflow
-
Preparation: In a round-bottom flask, dissolve this compound (17.1 g, 100 mmol) in Methanol (170 mL).
-
Inerting: Purge the flask with Nitrogen (
) for 5 minutes to remove oxygen (critical safety step before adding catalyst). -
Catalyst Addition: Carefully add 10% Pd/C (1.7 g) to the solution. Caution: Pd/C can ignite methanol vapors if dry; ensure it is wet or added under inert flow.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen (
) three times. Maintain a positive pressure of (balloon or 30 psi in a Parr shaker). -
Reaction: Stir vigorously at Room Temperature (20–25 °C).
-
Monitoring: Check via TLC (Hexane:Ethyl Acetate 7:3).
-
Target: Disappearance of the yellow starting material spot (
) and appearance of the fluorescent aniline spot ( ). Reaction typically completes in 4–6 hours.
-
-
Work-up:
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with Methanol (50 mL).
-
Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude amine.
-
-
Purification: If necessary, recrystallize from Ethanol/Water or proceed directly if NMR indicates >95% purity.
Process Visualization
Figure 2: Operational workflow for the catalytic reduction of the nitro group.
Analytical Characterization
To validate the integrity of the product (3-Fluoro-4-methoxyaniline), the following spectral signatures should be observed:
-
¹H NMR (400 MHz, DMSO-d₆):
- 6.80 (dd, 1H, Ar-H) – Coupling with F atom.
- 6.45 (m, 2H, Ar-H).
-
4.80 (s, 2H,
) – Broad singlet, exchangeable. -
3.75 (s, 3H,
).
-
¹⁹F NMR:
-
Single peak around -135 ppm (typical for fluoro-arenes).
-
Safety & Handling
-
Energetic Potential: Nitroanisoles can be energetic.[1] While this compound is not a primary explosive, it should not be subjected to adiabatic heating or distilled to dryness without a safety screen.
-
Fluorine Hazards: In the event of a fire, thermal decomposition releases Hydrogen Fluoride (HF), which is corrosive and toxic.
-
Skin Contact: Nitro compounds are readily absorbed through the skin and can cause methemoglobinemia. Double-gloving (Nitrile) is mandatory.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565654, this compound. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (Validating regioselectivity of F-displacement in nitro-activated systems). Retrieved from [Link]
Sources
Strategic Utilization of 3-Fluoro-4-nitroanisole: Synthesis, Reactivity, and Pharmaceutical Applications
Executive Summary & Core Identity
3-Fluoro-4-nitroanisole (CAS: 446-38-8 ) serves as a high-value "privileged scaffold" in modern medicinal chemistry.[1] Its structural uniqueness lies in the specific electronic interplay between the electron-donating methoxy group and the electron-withdrawing nitro and fluoro substituents. This substitution pattern is critical for modulating metabolic stability and lipophilicity in active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and next-generation antibiotics.
Nomenclature & Identification
While commonly known as this compound, the rigorous IUPAC designation is essential for database alignment and patent clarity.
| Identifier | Value |
| Common Name | This compound |
| IUPAC Name | 2-Fluoro-4-methoxy-1-nitrobenzene |
| CAS Number | 446-38-8 |
| Molecular Formula | |
| Molecular Weight | 171.13 g/mol |
| SMILES | COc1ccc(c(c1)F)[O-] |
Synthesis: The Regioselective Pathway
While direct nitration of 3-fluoroanisole is theoretically possible, it often suffers from poor regioselectivity, yielding inseparable mixtures of ortho- and para- nitro isomers. The industry-standard protocol utilizes a Nucleophilic Aromatic Substitution (
The Strategy (Recommended Route)
This method exploits the differential reactivity of the fluorine atoms on the nitrobenzene ring. The nitro group (
Reaction Scheme
Substrate: 2,4-Difluoronitrobenzene (CAS 446-35-5)
Reagent: Sodium Methoxide (
Figure 1: Regioselective synthesis via
Step-by-Step Protocol
-
Preparation: Dissolve 2,4-difluoronitrobenzene (1.0 eq) in anhydrous methanol under an inert nitrogen atmosphere.
-
Addition: Cool the solution to 0°C. Dropwise add a solution of Sodium Methoxide (1.05 eq) in methanol. Critical: Control the addition rate to maintain temperature <5°C to prevent bis-substitution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or HPLC for the disappearance of the starting material.
-
Quench & Workup: Pour the reaction mixture into ice water. The product typically precipitates as a yellow solid.
-
Purification: Filter the solid. If necessary, recrystallize from ethanol/water to remove trace ortho-isomer impurities.
Reactivity Profile & Downstream Utility
The chemical value of this compound lies in its ability to serve as a "switchable" electrophile.
A. Reduction to Aniline
The most common transformation is the reduction of the nitro group to an amine, yielding 3-Fluoro-4-methoxyaniline (CAS 366-99-4). This aniline is a ubiquitous building block.
-
Reagents:
(gas) + Pd/C (catalyst) OR Fe/NH4Cl (chemical reduction). -
Application: The resulting aniline is the primary amine source for constructing quinoline scaffolds and kinase inhibitors.
B. Fluorine Displacement ( )
Although the methoxy group deactivates the ring slightly compared to the difluoro precursor, the fluorine at position 3 (ortho to the nitro group) remains labile to strong nucleophiles (e.g., thiols, secondary amines) under elevated temperatures. This allows for "scaffold hopping" where the fluorine is replaced before nitro reduction.
Figure 2: Divergent synthetic utility. The molecule acts as a gateway to both fluorinated anilines and substituted nitro-anisoles.
Pharmaceutical Applications
The 3-fluoro-4-methoxy motif is pharmacologically privileged. The fluorine atom blocks metabolic hydroxylation at the C3 position, extending the half-life of the drug, while the methoxy group provides a hydrogen bond acceptor site.
Key Therapeutic Areas
-
Oxazolidinone Antibiotics:
-
While Linezolid uses a 3-fluoro-4-morpholinyl core, newer analogs utilize the 3-fluoro-4-methoxybenzylamine fragment to alter solubility and spectrum of activity.
-
-
Tyrosine Kinase Inhibitors (TKIs):
-
Used in the synthesis of quinoline-based inhibitors (similar to Cabozantinib or Vandetanib structures) where the aniline moiety is coupled to a quinazoline or quinoline core.
-
-
Agrochemicals:
-
Intermediate for benzoylurea insecticides which require electron-deficient aromatic rings for activity.
-
Safety & Handling Specifications
As a nitro-aromatic compound, this compound requires strict safety protocols.
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2] |
Handling Protocol:
-
Engineering Controls: All solids handling must occur within a fume hood to prevent dust inhalation.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
-
Thermal Stability: Avoid heating dry solids above 100°C; nitro compounds possess high decomposition energy.
References
-
PubChem. (2025).[1] this compound Compound Summary (CID 565654).[1] National Library of Medicine.[1][3] [Link]
-
Vapourtec. (2020). Nucleophilic Aromatic Substitution in Flow: Synthesis of Linezolid Intermediates.
regioselectivity principles on similar fluoronitrobenzenes). [Link]
Sources
Technical Guide: Regioselective Synthesis of 3-Fluoro-4-nitroanisole
Part 1: Strategic Analysis & Retrosynthesis
The synthesis of 3-Fluoro-4-nitroanisole presents a classic challenge in aromatic substitution: managing regioselectivity on a ring containing two directing groups with conflicting or overlapping electronic effects.
Electronic Landscape
The precursor scaffold, 3-Fluoroanisole , contains two directing groups:
-
Methoxy (-OMe) at Position 1: A strong activator and ortho/para director.
-
Fluorine (-F) at Position 3: A weak deactivator (inductive) but ortho/para director (resonance).
Regiochemical Competition:
-
Position 4 (Target): Para to -OMe, Ortho to -F.
-
Position 6 (Impurity): Ortho to -OMe, Para to -F.
-
Position 2 (Impurity): Ortho to both (Sterically hindered).
While the methoxy group is the dominant director, the "ortho-effect" of fluorine and the statistical availability of Position 6 often lead to significant formation of the 3-fluoro-6-nitroanisole isomer during direct nitration. Consequently, this guide presents two distinct workflows:
-
Method A (The Precision Route): O-Methylation of purified 3-Fluoro-4-nitrophenol. Recommended for drug development where isomeric purity (>99.5%) is paramount.
-
Method B (The Industrial Route): Direct Nitration of 3-Fluoroanisole. Recommended for scale-up where downstream separation (fractional crystallization) is viable.
Part 2: Method A - O-Methylation (High Purity)
This route circumvents the difficult separation of nitroanisole isomers by establishing the nitro regiochemistry on the phenol substrate first, where purification is often easier due to acidity differences.
Reaction Scheme
The synthesis proceeds via the Williamson ether synthesis using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).
Figure 1: Williamson ether synthesis pathway for high-fidelity conversion.
Experimental Protocol
Reagents:
-
3-Fluoro-4-nitrophenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq, anhydrous)
-
Methyl Iodide (MeI) (1.2 eq)
-
Solvent: Acetone (Reagent Grade) or DMF (for larger scale)
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 3-Fluoro-4-nitrophenol (10 mmol, 1.57 g) and anhydrous Acetone (30 mL).
-
Deprotonation: Add anhydrous K₂CO₃ (15 mmol, 2.07 g). The solution will likely turn bright yellow/orange due to the formation of the nitrophenoxide anion. Stir at room temperature for 15 minutes.
-
Alkylation: Add Methyl Iodide (12 mmol, 0.75 mL) dropwise via syringe. Caution: MeI is a suspected carcinogen; use a fume hood.
-
Reflux: Heat the mixture to mild reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting phenol (more polar) should disappear.
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic solids (K₂CO₃/KI).
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove any unreacted phenol.
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or use Flash Column Chromatography (SiO₂, 10% EtOAc/Hexanes) if necessary.
Expected Yield: 90–95% Purity: >99% (Isomer free)
Part 3: Method B - Direct Nitration (Scale-Up)
Direct nitration is more atom-economical but requires rigorous temperature control to minimize the 6-nitro isomer and dinitro byproducts.
Reaction Scheme & Flow
Figure 2: Direct nitration workflow emphasizing the critical separation step.
Experimental Protocol
Reagents:
-
3-Fluoroanisole (1.0 eq)
-
Nitric Acid (70%, 1.1 eq)
-
Acetic Anhydride (solvent/activator) OR Sulfuric Acid (H₂SO₄)
Step-by-Step Methodology:
-
Setup: Place 3-Fluoroanisole (10 mmol, 1.26 g) in acetic anhydride (10 mL) and cool to 0°C in an ice-salt bath.
-
Addition: Prepare a solution of HNO₃ (11 mmol) in acetic anhydride (5 mL). Add this mixture dropwise to the anisole solution, maintaining the internal temperature below 5°C .
-
Note: Exceeding 10°C significantly increases the formation of the 6-nitro isomer and dinitration products.
-
-
Reaction: Stir at 0–5°C for 2 hours. Allow to warm to room temperature slowly over 1 hour.
-
Quench: Pour the reaction mixture onto crushed ice (50 g). Stir vigorously until the ice melts and a precipitate forms.
-
Workup:
-
Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Wash the organic layer with sat.[1] NaHCO₃ (to remove acid) and Brine.
-
Dry over MgSO₄ and concentrate.
-
-
Purification (Critical): The crude solid will contain approx. 80-85% 4-nitro isomer and 10-15% 6-nitro isomer.
-
Recrystallization: Dissolve in hot Ethanol (min. volume). Cool slowly. The 4-nitro isomer (mp ~57°C) crystallizes preferentially. The 6-nitro isomer often remains in the mother liquor.
-
Part 4: Data Summary & Comparison
| Feature | Method A: O-Methylation | Method B: Direct Nitration |
| Starting Material | 3-Fluoro-4-nitrophenol | 3-Fluoroanisole |
| Regioselectivity | 100% (Pre-defined) | ~85:15 (4-nitro : 6-nitro) |
| Yield | 90–95% | 70–80% (after purification) |
| Key Hazard | Methyl Iodide (Carcinogen) | Nitration (Exothermic/Runaway risk) |
| Suitability | Lab Scale / MedChem | Process Scale / Cost-Sensitive |
Analytical Characterization (Expected)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.05 (t, 1H, J = 8.5 Hz, H-5 adjacent to NO₂)
-
δ 6.75–6.85 (m, 2H, H-2 and H-6)
-
δ 3.90 (s, 3H, -OCH₃)
-
-
Melting Point: 57–58°C (Lit. value for 4-nitro isomer).
References
- Preparation of 3-fluoro-4-nitrophenol. Patent CN102766053B. Google Patents.
-
Process for the preparation of 4-fluoro-3-methoxyaniline (Precursor usage). WO 2025/109026. WIPO. Available at: [Link]
-
Regioselective synthesis of 3-nitroindoles (Context on Nitration reagents). RSC Advances. Available at: [Link]
Sources
An In-depth Technical Guide to 3-Fluoro-4-nitroanisole: A Key Building Block in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-4-nitroanisole (CAS No: 446-38-8), a pivotal fluorinated nitroaromatic building block for researchers, medicinal chemists, and drug development professionals. This document delves into the molecule's structural and physicochemical properties, provides a detailed, field-proven protocol for its synthesis, and explores its characteristic reactivity. A significant focus is placed on the interpretation of its spectroscopic signatures (NMR, IR, and MS), providing a self-validating framework for compound verification. Furthermore, this guide highlights its critical role in the synthesis of advanced pharmaceutical agents, particularly in the domain of kinase inhibitors, thereby underscoring its importance in contemporary drug discovery.
Introduction: The Strategic Importance of Fluorinated Nitroaromatics
The incorporation of fluorine into small molecules has become an indispensable strategy in modern drug design. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability. When combined with a nitro group, a versatile chemical handle, the resulting fluorinated nitroaromatic scaffolds become powerful intermediates for complex molecular synthesis.
This compound, also known as 2-fluoro-4-methoxy-1-nitrobenzene, is a prime example of such a strategic building block. Its structure is activated for a range of chemical transformations, making it a valuable precursor in the synthesis of sophisticated pharmaceutical compounds. This guide will serve as a detailed resource for understanding and utilizing this important chemical intermediate.
Molecular Structure and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and process development.
Structural Formula and Identifiers
The structural representation of this compound is a benzene ring substituted with a fluorine atom, a nitro group, and a methoxy group.
Molecular Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 2-Fluoro-4-methoxy-1-nitrobenzene | [PubChem][CID565654] |
| CAS Number | 446-38-8 | [PubChem][CID565654] |
| Molecular Formula | C₇H₆FNO₃ | [PubChem][CID565654] |
| Molecular Weight | 171.13 g/mol | [PubChem][CID565654] |
| SMILES | COC1=CC(=C(C=C1)[O-])F | [PubChem][CID565654] |
| InChI | InChI=1S/C7H6FNO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | [PubChem][CID565654] |
| InChIKey | PLEJCMKVJYUUBA-UHFFFAOYSA-N | [PubChem][CID565654] |
Physicochemical Data
The physical properties of this compound are summarized below. These data are critical for determining appropriate reaction conditions, solvent systems, and purification methods.
Physicochemical Properties of this compound
| Property | Value | Source |
| Physical Form | Solid, typically a crystalline powder. | [Sigma-Aldrich][SA446388] |
| Melting Point | 57.3 °C | [Sigma-Aldrich][SA446388] |
| Boiling Point | 264.5 °C at 760 mmHg | [Sigma-Aldrich][SA446388] |
| Density | ~1.3 g/cm³ | [ECHEMI][EC446388] |
| Flash Point | 113.7 °C | [ECHEMI][EC446388] |
| Solubility | Expected to be soluble in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, and polar protic solvents like methanol and ethanol. Limited solubility is expected in non-polar solvents such as hexane and toluene.[1] | Inferred from structural analogs |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the electrophilic nitration of 3-fluoroanisole. The regioselectivity of this reaction is a key consideration.
Mechanistic Rationale and Regioselectivity
The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. The fluorine atom is a deactivating but also ortho, para-directing group. In the electrophilic nitration of 3-fluoroanisole, the incoming nitronium ion (NO₂⁺) will be directed to the positions ortho and para to the powerful methoxy director. This leads to potential substitution at the 2, 4, and 6 positions.
-
Position 4 (para to -OCH₃): This position is strongly activated and sterically accessible, making it the major product.
-
Position 6 (ortho to -OCH₃): This position is also activated but may experience some steric hindrance from the adjacent methoxy group.
-
Position 2 (ortho to -OCH₃ and meta to -F): This position is also activated but is adjacent to the fluorine atom, which may result in some steric hindrance.
Therefore, the nitration of 3-fluoroanisole is expected to yield this compound as the major regioisomer.[2]
Caption: Synthetic pathway for this compound via electrophilic nitration.
Experimental Protocol: Nitration of 3-Fluoroanisole
This protocol is based on established procedures for the nitration of activated aromatic rings.
Materials:
-
3-Fluoroanisole
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (3 equivalents). Cool the flask in an ice-water bath to 0-5 °C.
-
Nitrating Mixture Preparation: Slowly add concentrated nitric acid (1.1 equivalents) to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
Substrate Addition: To the prepared nitrating mixture, add 3-fluoroanisole (1 equivalent) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Extraction: Extract the product from the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound as a solid.
Spectroscopic Characterization
The identity and purity of synthesized this compound must be confirmed by spectroscopic methods. Below are the predicted and justified spectroscopic data.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number and chemical environment of the protons.
Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Justification |
| ~8.05 | d | J(H,H) ≈ 9.0 | 1H | H-5 | Downfield shift due to the electron-withdrawing nitro group and being ortho to it. It will be a doublet due to coupling with H-6. |
| ~7.00 | dd | J(H,F) ≈ 11.0, J(H,H) ≈ 2.5 | 1H | H-2 | Shifted downfield by the adjacent fluorine. It will appear as a doublet of doublets due to coupling with the fluorine atom and H-6. |
| ~6.90 | dd | J(H,H) ≈ 9.0, J(H,H) ≈ 2.5 | 1H | H-6 | Upfield shift due to the electron-donating methoxy group. It will be a doublet of doublets due to coupling with H-5 and H-2. |
| ~3.95 | s | - | 3H | -OCH₃ | A singlet in the typical region for methoxy protons. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.
Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~160 (d, ¹J(C,F) ≈ 250 Hz) | C-3 | The carbon directly bonded to fluorine will show a large one-bond coupling constant and will be significantly deshielded. |
| ~155 | C-1 | The carbon bearing the methoxy group will be deshielded. |
| ~142 | C-4 | The carbon attached to the nitro group is deshielded. |
| ~126 | C-5 | Aromatic CH carbon ortho to the nitro group. |
| ~115 (d, ²J(C,F) ≈ 20 Hz) | C-2 | Aromatic CH carbon adjacent to fluorine, showing a smaller two-bond coupling. |
| ~108 | C-6 | Aromatic CH carbon ortho to the methoxy group, which is shielded. |
| ~57 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |
| ~1520, ~1340 | Strong | Asymmetric and symmetric NO₂ stretching |
| ~1250 | Strong | Aryl-O-CH₃ stretching |
| ~1100 | Strong | C-F stretching |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment | Justification |
| 171 | [M]⁺ | Molecular ion peak. |
| 156 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 141 | [M - NO]⁺ | Loss of nitric oxide. |
| 125 | [M - NO₂]⁺ | Loss of the nitro group. |
| 95 | [C₆H₄F]⁺ | A common fragment in fluorinated aromatics.[3] |
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the interplay of its three functional groups, making it a versatile intermediate.
Nucleophilic Aromatic Substitution (SₙAr)
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. The fluorine atom, being a good leaving group in SₙAr reactions, is readily displaced by a variety of nucleophiles. This reaction is a cornerstone of its utility in synthesis.
Caption: General mechanism of Nucleophilic Aromatic Substitution on this compound.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation provides access to 3-fluoro-4-methoxyaniline derivatives, which are also valuable intermediates.
Application in the Synthesis of Kinase Inhibitors
Fluorinated nitroaromatic compounds are crucial building blocks in the synthesis of kinase inhibitors, a major class of anticancer drugs. For example, related structures are used in the synthesis of FMS-like tyrosine kinase 3 (FLT3) inhibitors, which are targeted therapies for acute myeloid leukemia (AML).[3][4] The this compound scaffold can be elaborated through SₙAr reactions and subsequent transformations to build the complex heterocyclic systems characteristic of many kinase inhibitors.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate safety precautions.
Hazard Identification
Based on aggregated GHS data, this compound is classified as a hazardous substance.[5]
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
-
H412: Harmful to aquatic life with long lasting effects.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its well-defined reactivity, primarily through nucleophilic aromatic substitution and nitro group reduction, allows for its strategic incorporation into complex molecular architectures. This guide provides the essential technical information for researchers to safely handle, synthesize, and characterize this important intermediate, facilitating its application in the advancement of medicinal chemistry and drug discovery.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-methoxy-1-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
MDPI. (2021). Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C7H6FNO3 | CID 565654 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the 13C NMR Analysis of 3-Fluoro-4-nitroanisole
This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3-fluoro-4-nitroanisole. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules. This document moves beyond a standard procedural outline, offering in-depth explanations for experimental choices and a thorough interpretation of the spectral data, grounded in the principles of modern NMR spectroscopy.
Introduction: The Analytical Imperative for 13C NMR in Complex Aromatics
In the realm of pharmaceutical and materials science, the precise structural confirmation of synthesized molecules is paramount. For substituted aromatic compounds like this compound, seemingly minor positional changes of functional groups can drastically alter their chemical, physical, and biological properties. 13C NMR spectroscopy stands as a powerful, non-destructive technique for unambiguously determining the carbon skeleton of a molecule.[1] Unlike 1H NMR, which focuses on the proton environment, 13C NMR provides direct insight into the carbon framework, revealing the number of non-equivalent carbons and their electronic environments.[2]
The analysis of this compound is particularly illustrative due to the presence of three distinct substituents on the benzene ring: a strongly electron-withdrawing nitro group (-NO₂), a strongly electron-donating and activating methoxy group (-OCH₃), and a highly electronegative fluorine atom (-F). Each of these groups exerts a profound and predictable influence on the chemical shifts of the aromatic carbons. Furthermore, the presence of fluorine introduces the additional complexity and rich informational content of carbon-fluorine (C-F) coupling, which is invaluable for definitive signal assignment.[3] This guide will dissect these effects to build a complete spectral interpretation.
Predicted 13C NMR Spectral Data for this compound
Due to the absence of a publicly available experimental spectrum for this compound at the time of this writing, a predicted spectrum was generated using advanced computational algorithms that consider the individual and combined effects of the substituents. Such prediction tools are invaluable in modern chemistry for anticipating spectral features and aiding in the assignment of experimental data.[4] The predicted chemical shifts (δ) in parts per million (ppm) and key C-F coupling constants (JCF) in Hertz (Hz) are summarized below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) | Multiplicity |
| C-1 (-OCH₃) | 153.0 | ~5 | Doublet |
| C-2 | 113.5 | ~20 | Doublet |
| C-3 (-F) | 158.0 | ~250 | Doublet |
| C-4 (-NO₂) | 142.0 | ~15 | Doublet |
| C-5 | 120.0 | ~3 | Doublet |
| C-6 | 109.0 | ~2 | Doublet |
| -OCH₃ | 57.0 | Not Applicable | Singlet |
Note: These are predicted values and may differ slightly from experimental results. The coupling constants are estimates based on typical values for fluoroaromatic compounds.
Spectral Interpretation: Deconvoluting Substituent Effects
The predicted chemical shifts and coupling patterns can be rationalized by considering the electronic influence of each substituent on the aromatic ring.
Chemical Shift Analysis
-
C-3 (Carbon bearing Fluorine): The most downfield signal in the aromatic region is predicted for C-3, directly attached to the highly electronegative fluorine atom. This strong deshielding effect is a hallmark of carbon atoms bonded to fluorine.
-
C-1 (Carbon bearing Methoxy Group): The methoxy group is a strong π-donor, increasing electron density at the ortho and para positions. This would typically shield these carbons. However, the carbon directly attached to the oxygen (ipso-carbon) is deshielded due to the electronegativity of the oxygen atom, placing its resonance downfield.
-
C-4 (Carbon bearing Nitro Group): The nitro group is a potent electron-withdrawing group, both through induction and resonance. This effect significantly deshields the ipso-carbon (C-4) and the carbons ortho and para to it.
-
C-2, C-5, and C-6: The chemical shifts of these carbons are a composite of the competing electronic effects of the three substituents. For instance, C-2 is ortho to both the electron-donating methoxy group and the electron-withdrawing fluorine, leading to an intermediate chemical shift. C-6 is ortho to the methoxy group and meta to the fluorine and nitro groups, resulting in a more upfield (shielded) position. C-5 is meta to the methoxy and fluorine groups and ortho to the nitro group, leading to a downfield shift relative to an unsubstituted benzene.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears in the range of 55-60 ppm, consistent with the predicted value.
Carbon-Fluorine Coupling: A Definitive Assignment Tool
The presence of the 19F nucleus (spin I = 1/2) leads to through-bond scalar coupling with the 13C nuclei, splitting their signals into doublets. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.
-
1JCF (C-3): The one-bond coupling between C-3 and the directly attached fluorine is expected to be very large, typically in the range of 240-260 Hz. This large coupling constant is a definitive indicator for the carbon atom bearing the fluorine substituent.
-
2JCF (C-2 and C-4): The two-bond couplings to the adjacent carbons are significantly smaller, generally in the range of 15-25 Hz.
-
3JCF (C-1 and C-5): Three-bond couplings are typically smaller still, usually in the range of 3-10 Hz.
-
4JCF (C-6): Four-bond couplings are often the smallest and may not always be resolved.
The following diagram illustrates the through-bond C-F coupling relationships in this compound.
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
The acquisition of a high-quality, interpretable 13C NMR spectrum requires careful attention to sample preparation and instrument parameter selection. The low natural abundance (~1.1%) and smaller gyromagnetic ratio of the 13C nucleus necessitate signal averaging over numerous scans.
Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid spectral contamination.
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative for more polar molecules.
-
Concentration: For a routine 13C NMR spectrum on a modern spectrometer, a concentration of 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.
-
Filtration: To ensure optimal magnetic field homogeneity and prevent signal broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any suspended particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.0 ppm. While often added by the solvent manufacturer, its presence should be confirmed.
The following workflow diagram outlines the key steps in sample preparation.
Spectrometer Setup and Acquisition Parameters
-
Instrument Tuning and Locking: The spectrometer probe should be tuned to the 13C frequency, and the field frequency lock should be established on the deuterium signal of the solvent.
-
Shimming: The magnetic field homogeneity should be optimized by shimming on the lock signal to achieve narrow, symmetrical spectral lines.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Pulse Angle: A 30-45° pulse angle is often optimal to allow for a shorter relaxation delay without saturating the signals of quaternary carbons, which have longer relaxation times.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient to resolve the carbon signals.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point to allow for adequate relaxation of most carbon nuclei between pulses.
-
Number of Scans (NS): This will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, 1024 to 4096 scans are typically required.
-
Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to encompass the chemical shift range of most organic molecules.
-
Proton Decoupling: Broadband proton decoupling is employed to collapse the C-H couplings, resulting in a single sharp peak for each carbon and providing a significant signal enhancement through the Nuclear Overhauser Effect (NOE).
-
Conclusion
The 13C NMR analysis of this compound serves as an excellent case study in the structural elucidation of complex aromatic compounds. A thorough understanding of the interplay of substituent electronic effects and the diagnostic power of C-F coupling constants allows for a confident and complete assignment of the carbon resonances. By following a robust experimental protocol, researchers can acquire high-quality data that provides unambiguous structural confirmation, a critical step in any chemical research and development pipeline.
References
-
ChemAxon NMR Predictor. ChemAxon. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]
-
Predict 13C carbon NMR spectra. NMRDB.org. [Link]
-
4. 13C NMR Spectroscopy. Thieme. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
Sources
Mass Spectrometry of 3-Fluoro-4-nitroanisole: A Technical Guide
Executive Summary
3-Fluoro-4-nitroanisole (CAS 446-38-8) represents a critical class of electron-deficient aromatic intermediates used in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and kinase inhibitors.[1][2][3] Its analysis by mass spectrometry presents specific challenges due to the competing electronic effects of the electron-donating methoxy group and the strongly electron-withdrawing nitro and fluoro substituents.[1][3]
This guide provides a definitive technical framework for the characterization of this compound. It moves beyond generic protocols to address the specific ionization potentials, isotopic signatures, and fragmentation rearrangements inherent to this fluorinated nitroaromatic scaffold.[3]
Part 1: Molecular Profile & MS Suitability[1][2]
Before selecting an ionization source, one must understand the physicochemical properties driving gas-phase ion behavior.[1][2][3]
Physicochemical Determinants[1][2][3][4][5][6][7][8]
-
Molecular Formula:
[1][2][3] -
Electronic Character: The molecule features a "push-pull" system.[1][2][3] The methoxy group (C1) donates electron density via resonance, while the nitro (C4) and fluoro (C3) groups withdraw density.[2] This creates a dipole that influences ionization efficiency.[1][3]
-
Volatility: Moderate.[1][2][3] Sufficient for Gas Chromatography (GC), but polar enough for Liquid Chromatography (LC).[2][3]
Analytical Decision Matrix
The choice between GC-MS and LC-MS depends on the required sensitivity and the matrix complexity.[1][3]
Figure 1: Analytical Decision Tree.[1][2][3] GC-MS is preferred for neat standards and synthesis monitoring; LC-MS is required for biological matrices.[1][2][3]
Part 2: GC-MS Analysis (Electron Ionization)
Electron Ionization (EI) at 70 eV is the primary method for identification due to the generation of a library-searchable spectral fingerprint.[1][2][3]
Fragmentation Mechanics
The fragmentation of this compound is governed by the stability of the aromatic ring and the lability of the substituents.[1][3]
-
Molecular Ion (
): Observed at m/z 171 .[1][2][3] Intensity is typically moderate (20-50%) because the nitro group destabilizes the radical cation.[1][3] -
Loss of Nitro Group (
): The cleavage of the C-N bond is the dominant pathway, driven by the stability of the resulting phenyl cation.[2][3] -
Nitro-Nitrite Rearrangement (
): Nitroaromatics often undergo a rearrangement where the oxygen attacks the ring C, followed by loss of NO.[1][2][3] -
Loss of Methyl Radical (
): The methoxy group loses a methyl radical to form a quinoid-like cation.[1][3] -
Secondary Fragmentation: The m/z 125 ion (fluoro-methoxy-phenyl cation) can further lose the methyl group (
) or CO ( ).[1][2][3]
Fragmentation Pathway Diagram[1][2][3]
Figure 2: Proposed EI Fragmentation Pathway.[1][2][3] The loss of the nitro group (m/z 125) and subsequent methyl loss (m/z 110) are diagnostic.
Part 3: LC-MS Method Development
For trace analysis in biological fluids or reaction mixtures where GC is unsuitable, LC-MS is required.[1][2][3] However, the neutral and electron-deficient nature of the molecule makes standard Electrospray Ionization (ESI) challenging.[1][3]
Ionization Source Selection: APCI vs. ESI
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Recommendation |
| Mechanism | Ion evaporation from charged droplets.[1][2][3] | Gas-phase chemical reaction (plasma).[1][2][3] | APCI |
| Suitability | Best for polar/ionic species.[1][2][3] | Best for neutral/non-polar aromatics.[1][3] | APCI |
| Positive Mode | Weak | Stronger | APCI (+) |
| Negative Mode | Unlikely to deprotonate ( | Excellent for Electron Capture ( | APCI (-) |
Critical Insight: Nitroaromatics possess high electron affinity.[1][2][3] In Negative Mode APCI , the molecule can capture a thermal electron to form a stable radical anion
LC-MS Protocol (Recommended)[1][2][3]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[2][3]
-
Mobile Phase A: Water + 5mM Ammonium Acetate (supports both Pos/Neg ionization).[1][3]
-
Gradient: 10% B to 90% B over 5 minutes.
-
Detection: APCI Negative Mode (monitor m/z 171).
Part 4: Validated Experimental Protocol
This protocol is designed to be self-validating. The "System Suitability Test" (SST) ensures the instrument is capable of detecting the specific chemistry before samples are run.[2][3]
Standard Preparation
-
Stock Solution: Dissolve 10 mg this compound in 10 mL Methanol (1 mg/mL).
-
Working Standard: Dilute Stock 1:1000 in Mobile Phase (1 µg/mL).
System Suitability Test (SST)
Before running unknowns, verify the following acceptance criteria using the Working Standard:
-
S/N Ratio: > 50:1 for the molecular ion (m/z 171).[3]
-
Retention Time Precision:
0.1 min over 5 injections.
Data Acquisition Parameters (GC-MS Example)
-
Inlet Temp: 250°C.
-
Source Temp: 230°C.
-
Solvent Delay: 3.0 min (to avoid filament damage).
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Fluoro-4-nitrotoluene (Analogous Fragmentation Data). NIST Chemistry WebBook, SRD 69.[1][2][3][4] Available at: [Link][2][3]
-
PubChem. this compound (Compound Summary). National Library of Medicine.[1][2][3] Available at: [Link][2][3]
-
European Chemicals Agency (ECHA). Registration Dossier: this compound.[1][2][3] Available at: [Link][2][3]
Sources
3-Fluoro-4-nitroanisole solubility in organic solvents
Technical Whitepaper: Solvation Dynamics and Process Optimization for 3-Fluoro-4-nitroanisole
Executive Summary
This compound (CAS 446-35-5) is a critical intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid) and various agrochemicals.[1][2] Its utility relies heavily on the nucleophilic aromatic substitution (
This guide addresses the solubility challenges inherent to this compound. While structurally similar to 4-nitroanisole, the introduction of the fluorine atom at the meta position (relative to the methoxy group) alters the dipole moment and crystal lattice energy, necessitating precise solvent selection for reaction yield optimization and purification (recrystallization).[1][2]
Physicochemical Profile & Solvation Thermodynamics
To predict solubility behavior, we must first establish the solute's fundamental properties.[1][2] The fluorine atom exerts a strong inductive effect (-I), increasing the polarity of the molecule compared to its non-fluorinated analog, while the nitro group serves as a strong hydrogen bond acceptor.[1][2]
Table 1: Core Physicochemical Properties
| Property | Value | Implication for Solvation |
| Molecular Weight | 171.13 g/mol | Low MW facilitates rapid dissolution kinetics.[1][2] |
| Melting Point | 57.3°C (Solid) | Low lattice energy; amenable to melt crystallization.[1][2] |
| LogP (Octanol/Water) | ~1.9 | Moderately lipophilic; prefers organic phases over aqueous.[1][2] |
| H-Bond Donors | 0 | Cannot donate H-bonds; relies on aprotic solvation or accepting H-bonds.[1][2] |
| H-Bond Acceptors | 4 (NO₂, OCH₃, F) | High affinity for protic solvents (alcohols) via H-bonding.[1][2] |
Mechanistic Insight: The "Like Dissolves Like" Vector
-
Dispersion Forces ($ \delta_D $): The aromatic ring requires solvents with moderate dispersion forces (e.g., Toluene, DCM).[1][2]
-
Polar Forces ($ \delta_P $): The orthogonal dipoles of the Nitro and Fluoro groups create a high dipole moment, favoring Polar Aprotic solvents (DMSO, DMF, Acetone).[1][2]
-
H-Bonding ($ \delta_H $): The nitro and methoxy groups act as Lewis bases, stabilizing the solute in alcohols (Methanol, Ethanol).[1][2]
Solubility Landscape
The following classification guides solvent selection for specific process steps (Reaction vs. Purification).
Class A: High Solubility (Process Solvents)
-
Solvents: Dichloromethane (DCM), Ethyl Acetate, Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).[1][2]
-
Mechanism: Strong dipole-dipole interactions disrupt the crystal lattice at Room Temperature (RT).[1][2]
-
Application:
Class B: Temperature-Dependent (Crystallization Solvents)[1][2]
-
Solvents: Methanol, Ethanol, Isopropanol (IPA), Toluene.[1][2]
-
Mechanism: Moderate solubility at RT; high solubility at boiling point (
).[1][2] The steep solubility curve allows for high-yield recrystallization.[1][2] -
Protocol: A mixture of Ethanol/Water (80:20) is often the starting point for recrystallization, leveraging the "anti-solvent" effect of water.[2]
Class C: Anti-Solvents (Precipitation)[1][2]
-
Mechanism: High energetic penalty for cavity formation (Water) or lack of polar interactions (Alkanes).[1][2]
-
Application: Used to crash out the product from Class A solutions (e.g., adding Hexane to an Ethyl Acetate solution).[1][2]
Visualizing the Solvation Mechanism
The following diagram illustrates the interaction between this compound and different solvent classes.
Figure 1: Solvation dynamics showing the transition from crystal lattice to solution or precipitate based on solvent interaction type.[1][2]
Experimental Protocol: Gravimetric Solubility Determination
Since batch-to-batch impurity profiles can alter saturation points, do not rely solely on literature values . Use this self-validating protocol to determine exact solubility for your specific lot.
Objective: Determine saturation concentration (
Materials:
Workflow:
-
Supersaturation: Add excess this compound solid (approx. 200 mg) to 1 mL of solvent in a sealed vial.
-
Equilibration: Agitate at
for 24 hours. Ensure solid remains visible (if dissolved, add more solid).[1][2] -
Filtration: Draw supernatant through a pre-warmed 0.45
m PTFE filter into a tared vial. -
Evaporation: Evaporate solvent under nitrogen stream or vacuum.[1][2]
-
Quantification: Weigh the residue.
Application Context: Reaction Engineering
Scenario 1: Nucleophilic Aromatic Substitution ( )
-
Goal: Replace Fluorine with an amine (e.g., Morpholine).[1][2]
-
Reasoning: These solvents solvate the cation (e.g.,
if using a salt) but leave the nucleophile "naked" and reactive.[2] They also solubilize the polar this compound efficiently.[1][2] -
Warning: Avoid protic solvents (Alcohols) as they solvate the nucleophile, reducing reaction rate (
).[1][2]
Scenario 2: Reduction to Aniline
-
Goal: Reduce
to . -
Reasoning: Hydrogenation catalysts (Pd/C) work well in alcohols.[1][2] The product (aniline derivative) is highly soluble in alcohols, preventing catalyst fouling.[1][2]
Safety & Handling (HSE)
Hazard Classification:
Critical Handling Note: While the solid is corrosive, solutions are significantly more dangerous .[1][2] Solvents like DMSO act as carriers, permeating the skin barrier and transporting the toxic fluoronitro compound directly into the bloodstream.[2]
-
PPE: Double nitrile gloves or Laminate film (Silver Shield) gloves are required when handling DMSO/DMF solutions.[1][2]
-
Ventilation: All solubility tests involving heating must be performed in a certified fume hood.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565654, this compound. Retrieved from [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1][2] CRC Press.[1][2] (Methodology for solubility parameter estimation).
- Zhang, et al. (2023).Metallaphotocatalytic synthesis of anilines. Nature Synthesis. (Context for reaction solvent selection).
Sources
Technical Monograph: 3-Fluoro-4-nitroanisole
CAS 446-38-8 | Thermodynamic Profile, Synthesis, and Analytical Validation
Executive Summary & Chemical Identity
3-Fluoro-4-nitroanisole (CAS 446-38-8) is a critical fluorinated aromatic intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs), specifically in the development of antibiotics and kinase inhibitors where metabolic stability is enhanced by the fluorine substituent.[1]
This guide focuses on the thermodynamic characterization—specifically the melting point—as a primary indicator of purity. Unlike its isomers, this compound presents a distinct low-melting solid phase that requires precise thermal handling to avoid supercooling or sublimation during analysis.
Chemical Identity Table
| Parameter | Data |
| IUPAC Name | 2-Fluoro-4-methoxy-1-nitrobenzene |
| Common Name | This compound |
| CAS Number | 446-38-8 |
| Molecular Formula | C₇H₆FNO₃ |
| Molecular Weight | 171.13 g/mol |
| SMILES | COC1=CC(F)=C(N(=O)=O)C=C1 |
| Appearance | Pale yellow crystalline solid |
Thermodynamic Profile: Melting Point Analysis
The melting point (MP) is the most rapid and cost-effective method for establishing the identity and initial purity of this compound.
Validated Melting Point Range
Standard Value: 57.0°C – 58.0°C (Standard Pressure)
Critical Analysis of Phase Transition
Researchers often encounter discrepancies in MP data due to isomer confusion. It is vital to distinguish CAS 446-38-8 from its positional isomer, 4-Fluoro-3-nitroanisole (CAS 61324-93-4), which has a significantly higher melting point (~88-90°C).
-
Purity Indicator: A sharp melting range within 1°C (e.g., 57.2–57.8°C) indicates high purity (>98%).
-
Impurity Effect: The presence of the unreacted precursor (3-fluoro-4-nitrophenol) or regioisomers will depress the MP significantly, often resulting in a "slush" phase starting as low as 52°C.
Experimental Protocol: MP Determination
To ensure reproducibility, follow this thermodynamic protocol:
-
Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove trace solvent (solvent inclusion can depress MP by 2-3°C).
-
Loading: Pack the capillary tube to a height of 2-3 mm. Compact the solid by tapping to eliminate air pockets which cause uneven heat transfer.
-
Ramp Rate:
-
Fast Ramp: 10°C/min up to 45°C.
-
Critical Ramp: 1.0°C/min from 45°C to 60°C.
-
-
Observation: Record the onset (first visible liquid droplet) and clear point (complete liquefaction).
Synthesis & Production Logic
While nitration of 3-fluoroanisole is possible, it lacks regioselectivity, yielding difficult-to-separate isomers. The preferred, field-proven route for high-purity applications is the O-methylation of 3-fluoro-4-nitrophenol . This route locks the regiochemistry, ensuring the nitro and fluoro groups remain in the correct 4,3-orientation relative to the methoxy group.
Reaction Scheme
Precursor: 3-Fluoro-4-nitrophenol Reagent: Dimethyl sulfate (DMS) or Methyl Iodide (MeI) Base: Potassium Carbonate (K₂CO₃) Solvent: Acetone or DMF
Workflow Visualization
The following diagram outlines the logical flow of synthesis and purification to achieve the target melting point.
Figure 1: High-fidelity synthesis workflow favoring regiochemical integrity via O-methylation.
Analytical Validation (Self-Validating System)
To confirm the identity of the compound melting at 57°C, you must cross-reference with NMR spectroscopy. The coupling patterns of the aromatic protons are diagnostic due to Fluorine-Proton splitting (
1H-NMR Diagnostic Profile (CDCl₃, 400 MHz)
-
Methoxy Group: Singlet at ~3.95 ppm (3H).
-
Aromatic Region:
-
H-5 (Ortho to Nitro, Meta to F): Look for a triplet-like doublet or dd at ~8.0-8.1 ppm. The proximity to the Nitro group causes significant deshielding.
-
H-2 (Ortho to F, Meta to Nitro): Look for a doublet of doublets (dd) around 6.7-6.8 ppm. The large
coupling is characteristic here. -
H-6: Doublet of doublets.
-
Validation Check: If the proton ortho to the nitro group does not show F-coupling, you may have synthesized the wrong isomer.
Handling & Safety Protocols
Hazard Class: Irritant / Potential Sensitizer. Storage: Keep cold (2-8°C). The melting point is close to ambient temperatures in hot climates; improper storage can lead to "caking" (partial melting and re-solidification), which complicates dispensing.
Isomer Safety Matrix
Distinguishing the target from its isomers is critical for safety and efficacy.
| Compound | CAS | MP (°C) | Key Safety Note |
| This compound | 446-38-8 | 57-58 | Target Compound. |
| 4-Fluoro-3-nitroanisole | 61324-93-4 | 88-90 | Isomer. Different reactivity profile. |
| 3-Fluoro-4-nitrophenol | 394-41-2 | 138-142 | Precursor. Acidic. Skin corrosive.[1][2] |
References
-
PubChem. (2023).[2] this compound (Compound).[1][2][3] National Library of Medicine. [Link]
-
ECHA. (2023).[2] Registration Dossier - 2-fluoro-4-methoxy-1-nitrobenzene. European Chemicals Agency.[2] [Link][2]
-
NIST. (2023). Mass Spectrum of this compound. NIST Chemistry WebBook, SRD 69. [Link]
Sources
Technical Guide: 3-Fluoro-4-nitroanisole
Physicochemical Profile, Synthesis, and Thermal Stability
Executive Summary
3-Fluoro-4-nitroanisole (CAS: 446-38-8 ) is a critical fluorinated aromatic intermediate used primarily in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals.[1] While often queried for its boiling point, this compound exists as a crystalline solid at room temperature (MP: ~57 °C).
Critical Operational Insight: Although the theoretical boiling point is approximately 264.5 °C at atmospheric pressure, distillation at this temperature is strongly discouraged due to the thermal instability of the nitro group. Industrial and laboratory purification should prioritize recrystallization or, if necessary, high-vacuum distillation to mitigate the risk of rapid thermal decomposition or explosion.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models.
| Property | Value | Condition / Note |
| CAS Number | 446-38-8 | Distinct from 2,4-Difluoronitrobenzene (446-35-5) |
| Molecular Formula | C₇H₆FNO₃ | MW: 171.13 g/mol |
| Physical State | Crystalline Solid | Pale yellow to yellow needles |
| Melting Point (MP) | 57.3 °C | Primary identification metric [1][2] |
| Boiling Point (BP) | 264.5 ± 20.0 °C | @ 760 mmHg (Extrapolated/Theoretical) [2] |
| Flash Point | ~113 °C | Closed Cup (Predicted) |
| Density | 1.321 g/cm³ | @ 20 °C |
| Solubility | Soluble | DCM, Acetone, Ethyl Acetate, Ethanol |
| Solubility | Insoluble | Water |
Thermodynamics & Separation Science
The Boiling Point Hazard
The presence of the nitro group (
-
Atmospheric Distillation: Heating to >260 °C approaches the onset of thermal runaway for many nitroanisole derivatives.
-
Vacuum Distillation: If distillation is required for crude oil purification, it must be performed at reduced pressure (<5 mmHg) to maintain the pot temperature below 100 °C.
Phase Transition Logic
Because the melting point (57 °C) is relatively low and the boiling point is dangerously high, recrystallization is the superior purification method. It avoids thermal stress and effectively removes inorganic salts (e.g., KI, K₂CO₃) generated during synthesis.
Synthesis & Purification Protocol
The most robust laboratory-scale synthesis involves the O-methylation of 3-fluoro-4-nitrophenol. This method offers high regioselectivity compared to the nitration of fluoroanisole, which yields difficult-to-separate isomers.
Reaction Mechanism (Williamson Ether Synthesis)
The reaction proceeds via an SN2 mechanism where the phenoxide anion (generated by K₂CO₃) attacks the methylating agent (MeI or DMS).
Step-by-Step Protocol
Based on optimized conditions adapted from US Patent 6,596,726 [3].
Reagents:
-
3-Fluoro-4-nitrophenol (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Methyl Iodide (MeI) (2.0 equiv) or Dimethyl Sulfate (DMS)
-
Solvent: Acetone (Reagent Grade)
Workflow:
-
Activation: Dissolve 3-fluoro-4-nitrophenol in acetone. Add K₂CO₃ and stir at 40 °C for 10-15 minutes to generate the phenoxide.
-
Alkylation: Cool the mixture to 0 °C. Add Methyl Iodide dropwise to control the exotherm.
-
Reaction: Heat the mixture to 40 °C and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1) for consumption of the phenol.
-
Workup:
-
Cool to room temperature.[2]
-
Rotary evaporate to remove acetone (approx. 50% volume).
-
Dilute with Dichloromethane (DCM) and filter to remove inorganic solids (K₂CO₃/KI).
-
Evaporate the filtrate to dryness to obtain the crude solid.
-
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimum amount of hot Ethanol.
-
Slowly add Water (ratio 4:1 EtOH:H₂O) until turbidity persists.
-
Cool slowly to 4 °C. Collect pale yellow crystals via vacuum filtration.
-
Process Visualization
Figure 1: Optimized synthesis and purification workflow for this compound via O-methylation.[3]
Applications in Drug Development[1][5]
This compound serves as a "scaffold modifier" in medicinal chemistry. The fluorine atom increases metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the nitro group is a precursor to the aniline.
Key Pathway:
-
Reduction: The nitro group is reduced (H₂/Pd-C or Fe/NH₄Cl) to form 3-Fluoro-4-methoxyaniline .
-
Coupling: This aniline is a key building block for:
-
Tyrosine Kinase Inhibitors (TKIs): Used in EGFR-inhibitor synthesis for oncology [4].
-
Antibiotics: Oxazolidinone derivatives (e.g., Linezolid analogs).
-
References
-
PubChem. (2025).[4] this compound Compound Summary (CID 565654).[1] National Library of Medicine. [Link]
-
Halfpenny, P. R., et al. (2003).[5] U.S. Patent No. 6,596,726: Indole derivatives as 5-HT ligands. U.S. Patent and Trademark Office.
-
Zhang, X., et al. (2023).[4] Metallaphotocatalytic synthesis of anilines through tandem C-N transposition.[4] Nature Synthesis.[4] [Link]
Sources
Technical Guide: Safe Handling and Operational Protocols for 3-Fluoro-4-nitroanisole
[1]
Introduction & Chemical Identity
This compound is a specialized fluorinated nitroaromatic intermediate widely utilized in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and kinase inhibitors.[1][2] Its structural combination of an electron-withdrawing nitro group and a fluorine atom creates a unique reactivity profile that demands precise handling to mitigate thermal and toxicological risks.[1]
Critical Identity Verification
Warning: CAS Number Discrepancy A common error in procurement and database management involves the confusion between the target compound and its precursor.
-
Target Compound: this compound (CAS: 446-38-8 )[1][2][3][4][5][6][7]
-
Common Precursor: 2,4-Difluoronitrobenzene (CAS: 446-35-5 )[1]
Note: If your inventory is labeled with CAS 446-35-5, you are likely holding the difluoro precursor, which is a liquid at room temperature and significantly more susceptible to nucleophilic attack and skin permeation.
Physical & Chemical Properties Table
| Property | Value | Operational Implication |
| CAS Number | 446-38-8 | Unique identifier for safety documentation.[1][4] |
| Physical State | Solid (Powder/Crystals) | Dust explosion hazard; inhalation risk.[1] |
| Melting Point | 57.3°C (approx) | Low melting point; may fuse/melt during milling or hot storage.[1] |
| Boiling Point | ~264.5°C | High boiling point; decomposition likely precedes boiling.[1] |
| Appearance | White to Light Yellow/Grey | Darkening indicates oxidation or decomposition.[1] |
| Solubility | Organic solvents (DCM, EtOAc) | Lipophilic; readily penetrates skin if dissolved. |
Hazard Identification & Toxicology (The "Why")
As a Senior Application Scientist, it is crucial to understand that the hazards of this compound stem from its nitro-aromatic core and fluorine substitution .[1]
Toxicological Mechanisms[1]
-
Skin & Eye Irritation (GHS Category 2): The compound is a confirmed irritant.[1] Upon contact with moisture in mucous membranes, the electron-deficient ring can interact with nucleophilic residues in proteins, causing contact dermatitis and severe eye irritation.
-
Methemoglobinemia Potential: Like many nitroaromatics, systemic absorption (via inhalation or skin) can lead to the oxidation of ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), reducing oxygen transport capacity.
-
Fluoride Ion Release: While the C-F bond is stable, thermal decomposition or combustion can release hydrogen fluoride (HF), a severe respiratory and contact poison.
Thermal Hazards
Nitro compounds are inherently energetic.[1] The presence of the methoxy group (electron-donating) and nitro group (electron-withdrawing) on the same ring creates a "push-pull" electronic system that can lower the onset temperature of decomposition.[1]
-
Risk: Runaway exothermic decomposition if heated beyond 180°C or subjected to adiabatic conditions.[1]
Engineering Controls & Personal Protective Equipment (PPE)[1][10]
Hierarchy of Controls
-
Elimination/Substitution: Not applicable for specific synthesis targets.[1]
-
Engineering:
-
Administrative: Designated "Nitroaromatic" handling area; restricted access.[1]
PPE Matrix
| Zone | PPE Requirement | Rationale |
| Eyes | Chemical Splash Goggles + Face Shield | Standard safety glasses are insufficient against dust ingress or molten splash.[1] |
| Skin | Nitrile Gloves (Double gloving recommended) | Nitroaromatics can permeate thin nitrile.[1] Double gloving provides a breakthrough buffer.[1] |
| Body | Lab Coat (Cotton/Flame Resistant) + Tyvek Sleeves | Prevents dust accumulation on street clothes; FR material protects against flash fire.[1] |
| Respiratory | N95/P100 (if outside hood) | Only for emergency spill cleanup; engineering controls should negate routine need.[1] |
Operational Protocols
Synthesis & Reaction Setup
Context: this compound is often synthesized via Nucleophilic Aromatic Substitution (
Protocol:
-
Solvent Selection: Avoid solvents that can act as strong oxidizers.[1] Use dry aprotic solvents (DMF, DMSO, Acetonitrile) with caution; DMSO + Nitro compounds can form explosive mixtures at high temperatures.
-
Temperature Control: Maintain reaction temperature < 120°C . The low melting point (57°C) means the solid will melt early in many reactions; ensure agitation is adjusted for the phase change.
-
Quenching: Never quench large-scale nitroaromatic reactions directly with water if the temperature is high.[1] Cool to < 30°C first to prevent "bumping" and sudden off-gassing.[1]
Storage & Stability[1][2][6]
-
Condition: Store in a cool, dry place (Refrigeration 2-8°C is preferred but Room Temperature is acceptable if strictly < 25°C).
-
Incompatibility: Segregate from Strong Bases (e.g., NaOH, KOH) and Reducing Agents (e.g., Hydrazine, Metal hydrides). Bases can trigger rapid hydrolysis or polymerization.[1]
Workflow Visualization
The following diagram outlines the logical flow for a safe reaction setup involving this compound.
Caption: Operational workflow emphasizing temperature control and dust containment during synthesis.
Emergency Response
Spill Management
-
Solid Spill: Do not dry sweep.[1] Use a HEPA-filtered vacuum or wet-wipe method to prevent dust clouds (dust explosion risk).[1]
-
Molten Spill: Allow to cool and solidify before scraping.[1] Do not apply water directly to molten material (steam explosion risk).[1]
First Aid Decision Tree
Immediate action is required to mitigate absorption and systemic toxicity.[1]
Caption: Decision logic for emergency response, prioritizing decontamination and medical monitoring for methemoglobinemia.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565654, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: this compound.[1] Retrieved from [Link][1]
-
Li, X. et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem. Retrieved from [Link]
Sources
- 1. This compound | C7H6FNO3 | CID 565654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 446-38-8 [sigmaaldrich.com]
- 4. This compound | 446-38-8 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. China this compound CAS:446-38-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 7. 446-38-8|this compound|BLD Pharm [bldpharm.com]
Technical Guide: 3-Fluoro-4-nitroanisole
This guide provides an in-depth technical analysis of 3-Fluoro-4-nitroanisole , designed for researchers and drug development professionals. It prioritizes actionable data, mechanistic insight, and safety protocols over generic descriptions.
CAS Registry Number: 446-38-8 Synonyms: 3-Fluoro-4-nitrophenyl methyl ether; 2-Fluoro-4-methoxy-1-nitrobenzene.[1]
Executive Summary & Strategic Utility
This compound is a high-value fluorinated aromatic intermediate. Its strategic importance in medicinal chemistry lies in its trifunctional nature :
-
Nitro Group (
): Acts as a strong electron-withdrawing group (EWG), activating the ring for nucleophilic attack and serving as a latent amino group. -
Fluorine Atom (
): Positioned ortho to the nitro group, it is highly labile toward Nucleophilic Aromatic Substitution ( ), allowing for regioselective introduction of heterocycles. -
Methoxy Group (
): Provides a protected phenol handle, stable under acidic/basic conditions but cleavable with or strong Lewis acids.
This molecule is frequently employed in the synthesis of fluorinated anilines and benzoxazinones , serving as a scaffold for antibiotics (e.g., oxazolidinone analogs) and agrochemicals.
Physicochemical Profile
The following data aggregates experimental values from major reagent suppliers (Sigma-Aldrich, Fluorochem) to establish a baseline for purity assessment.
| Property | Value / Description | Context for Handling |
| Molecular Formula | MW: 171.13 g/mol | |
| Appearance | Yellow to light-brown crystalline solid | Color darkens upon oxidation/light exposure.[1] |
| Melting Point | 48°C – 54°C | Low melting point requires careful drying; avoid high-vac ovens >40°C. |
| Boiling Point | ~265°C (at 760 mmHg) | High boiling point makes distillation difficult; purification via recrystallization preferred. |
| Density | 1.3 ± 0.1 g/cm³ | Denser than water; phase separation in aqueous workups will be the bottom layer. |
| Solubility | Soluble in DCM, EtOAc, MeOH. Insoluble in water.[2] | Use chlorinated solvents for extraction. |
Health, Safety, & Environment (HSE) Architecture
Critical Warning: While standard MSDS documents list generic H-codes, the specific combination of a nitro group and a fluorinated ring necessitates a higher biosafety protocol due to potential methemoglobinemia risks associated with nitroaromatics.
Hazard Identification (GHS Standards)
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
-
H315/H319: Causes skin and serious eye irritation.
-
H351 (Suspected): Nitroanisole derivatives are often flagged for potential carcinogenicity; handle as a suspected carcinogen.
Storage & Stability Protocol
-
Temperature: Refrigerator (
). The low melting point makes room temperature storage risky for caking/agglomeration. -
Atmosphere: Store under inert gas (Argon/Nitrogen). Nitro compounds can degrade over time to form unstable byproducts.
-
Incompatibility: Violent reaction potential with strong reducing agents (hydrides) and strong bases (hydroxides) which can trigger uncontrolled hydrolysis or reduction.
Emergency Response Workflow (DOT Visualization)
The following diagram outlines the immediate decision logic for exposure incidents, prioritizing containment of systemic toxicity (cyanosis).
Caption: Emergency response logic tree emphasizing rapid decontamination and specific medical signaling for nitro-compound toxicity.
Chemical Reactivity & Mechanism
The core utility of this compound is driven by the regioselective activation provided by the nitro group.
Nucleophilic Aromatic Substitution ( )
The nitro group at position 4 withdraws electron density from the ring via resonance (
-
Leaving Group: Fluoride (
) is an excellent leaving group in because the rate-determining step is the nucleophilic attack (formation of the Meisenheimer complex), which is accelerated by the high electronegativity of fluorine stabilizing the transition state. -
Selectivity: The methoxy group (
) at position 1 is a poor leaving group compared to fluorine and is para to the nitro group. Substitution occurs almost exclusively at C-3.
Mechanistic Pathway (DOT Visualization)
The diagram below illustrates the reaction with a generic amine nucleophile (e.g., Morpholine), a key step in synthesizing antibiotic scaffolds.
Caption: S_NAr mechanism showing the displacement of Fluorine at the activated ortho-position via a Meisenheimer intermediate.
Synthetic Protocols & Applications
Protocol: Synthesis of 3-Morpholino-4-nitroanisole
This protocol demonstrates the displacement of fluorine, a common transformation in drug discovery (analogous to Linezolid intermediate synthesis).
Reagents:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
- (1.5 equiv)
-
Acetonitrile (ACN) or DMF (Solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve this compound in anhydrous ACN (0.5 M concentration).
-
Addition: Add powdered
followed by the dropwise addition of morpholine at room temperature.-
Why: The base neutralizes the HF generated; dropwise addition controls the exotherm.
-
-
Reaction: Heat to 60-80°C for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).
-
Observation: The starting material (Rf ~0.6) will disappear, and a more polar yellow/orange spot (product) will appear.
-
-
Workup: Cool to RT. Pour into ice water. The product usually precipitates. Filter and wash with water.
-
Purification: Recrystallize from Ethanol or perform column chromatography if necessary.
Downstream Application: Reduction to Aniline
The resulting nitroanisole is typically reduced to 3-Fluoro-4-methoxyaniline (if F was not displaced) or the substituted aniline using
Analytical Validation
To ensure the integrity of the starting material before use in critical syntheses:
-
1H NMR (DMSO-d6):
-
Look for the diagnostic coupling of the fluorine.
-
3.90 ppm: Singlet (3H) for
. - 8.10 ppm: Triplet/Multiplet (1H) for the proton ortho to the nitro group (strongly deshielded).
-
7.0-7.2 ppm: Multiplets for the other aromatic protons, showing H-F coupling (
).
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Solvent: Water/Acetonitrile gradient (0.1% TFA).
-
Note: Nitro compounds often tail; ensure adequate buffering.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565654, this compound. Retrieved from [Link]
- Lohray, B. B., et al. (1999).Novel Oxazolidinone Antibiotics. (Contextual reference for morpholine displacement chemistry in fluoronitrobenzenes).
-
European Chemicals Agency (ECHA). C&L Inventory: this compound.[1] Retrieved from [Link]
Sources
Chemical Reactivity Profile: 3-Fluoro-4-nitroanisole
Strategic Utilization in Heterocyclic Synthesis and Medicinal Chemistry [1]
Executive Summary
3-Fluoro-4-nitroanisole (CAS: 446-35-5) is a high-value fluorinated building block characterized by a "regio-differentiated" electrophilic core.[1] Its utility in drug discovery stems from the orthogonal reactivity of its three functional handles: a labile fluorine atom activated for nucleophilic aromatic substitution (
Structural Analysis & Electronic Properties
The reactivity of this compound is dictated by the interplay between the electron-withdrawing nitro group and the electronegative fluorine atom.[1]
| Parameter | Characteristic | Chemical Implication |
| C-3 Position (F) | Highly Electrophilic | The fluorine atom is ortho to the nitro group.[1] The inductive effect (-I) of F, combined with the resonance withdrawal (-M) of |
| C-4 Position ( | Electron Withdrawing | Activates the ring for |
| C-1 Position (OMe) | Electron Donating | Para to the nitro group. While it activates the ring towards electrophilic substitution (EAS), EAS is generally disfavored due to the strong deactivation by |
Mechanistic Insight: The "Ortho-Effect" in
Contrary to standard halide leaving group trends (
Figure 1: Mechanism of Nucleophilic Aromatic Substitution (
Primary Reactivity: Nucleophilic Aromatic Substitution ( )
The displacement of the fluorine atom by amines, alkoxides, or thiols is the dominant reaction pathway. This reaction is highly regioselective; the methoxy group remains intact under these conditions.
Scope of Nucleophiles
-
Primary/Secondary Amines: React readily to form 2-amino-4-methoxynitrobenzenes.[1] This is a key step in synthesizing quinoxaline or benzimidazole scaffolds.[1]
-
Alkoxides: Sodium methoxide or phenoxides can displace the fluorine to generate biaryl ethers.
-
Thiols: Thiophenols or alkyl thiols react to form thioethers, which can be oxidized to sulfones.
Experimental Protocol: Synthesis of N-Aryl Morpholine Derivative
Objective: Displacement of Fluorine with Morpholine.[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Morpholine (1.2 equiv)[1]
- (2.0 equiv)[1]
-
Solvent: DMF or DMSO (Polar aprotic solvents accelerate
)[1]
Procedure:
-
Setup: Charge a round-bottom flask with this compound (10 mmol) and anhydrous
(20 mmol). -
Solvation: Add DMF (10 mL) and stir to create a suspension.
-
Addition: Add morpholine (12 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 60-80°C. Monitor by TLC or LC-MS. The reaction typically completes within 2-4 hours.[1]
-
Checkpoint: The spot for the starting material (
in 20% EtOAc/Hex) will disappear, replaced by a more polar yellow/orange spot (the amine product).
-
-
Workup: Pour the reaction mixture into ice-cold water (50 mL). The product usually precipitates as a yellow solid. Filter, wash with water, and dry.
-
Purification: If oil forms, extract with Ethyl Acetate, wash with brine, dry over
, and recrystallize from EtOH/Water.
Functional Group Transformations
Nitro Group Reduction
Following the
-
Catalytic Hydrogenation:
(1 atm), 10% Pd/C, MeOH. (Standard, clean). -
Iron Reduction: Fe powder,
, EtOH/Water. (Chemomimetic, tolerates halogens if present elsewhere).[1] -
Stannous Chloride:
, EtOH. (Good for small scale).
Demethylation
The methoxy group can be cleaved to reveal a phenol, providing a handle for further derivatization (e.g., alkylation to modify solubility).
-
Reagent:
(Boron Tribromide) in at -78°C to RT. -
Alternative: Pyridine Hydrochloride (melt at 180°C) for robust substrates.[1]
Synthetic Workflow Strategy
The following flowchart illustrates how this compound serves as a divergent node in synthesis.
Figure 2: Divergent synthetic pathways starting from this compound.[1]
Applications in Medicinal Chemistry
This scaffold is particularly relevant for:
-
Kinase Inhibitors: The 3-amino-4-methoxy motif (derived after
and reduction) mimics the adenosine ring of ATP, allowing for hydrogen bonding within the kinase hinge region.[1] -
Antibiotics: Fluorinated aromatic rings are common in oxazolidinone antibiotics (e.g., Linezolid analogs), where the fluorine improves metabolic stability and potency.
-
PET Tracers: The activated nitro group allows for
exchange (radio-fluorination) in specific precursors, although this compound itself is usually the stable product of such chemistry.[1]
Safety & Handling Information
-
Hazards: this compound is an irritant (Skin/Eye/Respiratory).[1] The nitro group poses a potential explosion hazard if heated under confinement or mixed with strong reducing agents.
-
Storage: Store in a cool, dry place under inert atmosphere (
). Light sensitive (nitro compounds often darken upon UV exposure).[1] -
Waste Disposal: All aqueous waste from
reactions (containing fluoride ions) should be treated with calcium chloride to precipitate before disposal, in accordance with local environmental regulations.
References
-
Vertex AI Search. (2025).[1] Synthesis of 3-fluoro-4-nitroaniline and related intermediates. ChemicalBook. Retrieved from 2[1]
-
National Institutes of Health (NIH). (2025).[1] this compound | C7H6FNO3 | CID 565654.[1] PubChem.[1] Retrieved from 1[1][3]
-
Chemistry Steps. (2025). Nucleophilic Aromatic Substitution - Mechanism and Kinetics. Retrieved from 4[1]
-
BenchChem. (2025).[1][5] Demethylation of 4-Fluoroanisole and related ethers. Retrieved from 5[1]
Sources
- 1. This compound | C7H6FNO3 | CID 565654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Fluoro-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Fluoro-4-methoxyaniline | 366-99-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Electrophilic and nucleophilic substitution in 3-Fluoro-4-nitroanisole
Executive Summary
3-Fluoro-4-nitroanisole (CAS: 446-35-5) represents a high-value "push-pull" aromatic scaffold widely utilized in the synthesis of kinase inhibitors (e.g., EGFR, FLT3 targets).[1] Its utility stems from the orthogonal reactivity of its substituents: the electron-rich methoxy group activates specific positions for electrophilic attack, while the electron-withdrawing nitro group—synergizing with the electronegative fluorine—creates a "hotspot" for nucleophilic displacement.
This guide provides a mechanistic breakdown and validated protocols for exploiting these competing electronic behaviors, specifically distinguishing between Nucleophilic Aromatic Substitution (
Part 1: Electronic Architecture & Reactivity Map
To control the chemistry of this compound, one must understand the superposition of electronic effects.[1]
The "Push-Pull" System[1]
-
Methoxy (-OMe) at C1: Strongly activating (+M effect).[1] Directs electrophiles ortho and para. Since C4 is blocked, it directs to C2 and C6 .
-
Nitro (-NO
) at C4: Strongly deactivating (-M, -I effect). Directs electrophiles meta (to C2 and C6 ). Crucially, it activates the ortho-position (C3) for nucleophilic attack. -
Fluorine (-F) at C3: Weakly deactivating but ortho/para directing in EAS. In
, it acts as a labile leaving group due to the strong inductive stabilization of the transition state.
The Reactivity Conflict
- Pathway: Dominated by the C3-Fluorine .[1] The ortho-nitro group stabilizes the Meisenheimer complex, making F displacement highly favorable over OMe displacement.
- Pathway: Dominated by the C6-Hydrogen .[1] While C2 is electronically activated by all three groups, it is sterically occluded (sandwiched between -OMe and -F).[1] C6 is the kinetic product.
Figure 1: Orthogonal reactivity map showing the divergence between nucleophilic attack at C3 (red) and electrophilic attack at C6 (blue).[1]
Part 2: Nucleophilic Aromatic Substitution ( )
The displacement of the fluorine atom by amines is the most common transformation for this scaffold. The reaction proceeds via an addition-elimination mechanism.[1][2]
Mechanism: The Meisenheimer Complex
The rate-determining step is the nucleophilic attack at C3. The transition state is stabilized by the ortho-nitro group, which delocalizes the negative charge onto its oxygen atoms. Fluorine is the preferred leaving group over the methoxy group because its high electronegativity lowers the energy of the LUMO at C3, accelerating the initial attack.
Protocol: Amination with Morpholine
Objective: Synthesis of 4-(2-methoxy-5-nitrophenyl)morpholine.[1]
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Nucleophile: Morpholine (1.2 eq)
-
Base:
(2.0 eq) or DIPEA (1.5 eq) -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Workflow:
-
Preparation: Dissolve this compound (10 mmol) in anhydrous MeCN (50 mL).
-
Addition: Add
(20 mmol) followed by dropwise addition of Morpholine (12 mmol). -
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (SiO
, 30% EtOAc/Hexanes) or LC-MS.[1] The starting material ( ) should disappear, replaced by a more polar yellow spot ( ). -
Workup:
-
If DMF used: Pour onto crushed ice/water. Filter the resulting yellow precipitate.
-
If MeCN used: Evaporate solvent, resuspend in DCM, wash with water and brine.
-
-
Purification: Recrystallization from EtOH usually yields pure product (>90% yield).
Data Summary:
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| DMF | 60 | 2 | 92 | Fast, aqueous workup required.[1] | |
| MeCN | DIPEA | 80 | 6 | 88 | Easier solvent removal.[1] |
| DMSO | None | 100 | 1 | 95 | Rapid, but difficult to remove solvent. |
Part 3: Electrophilic Aromatic Substitution ( )
Performing EAS on this substrate is challenging due to the deactivating nitro group. However, the strong activation from the methoxy group allows for halogenation, specifically bromination.
Regioselectivity Analysis
-
C2: Activated by OMe (ortho), F (ortho), and NO2 (meta). BUT sterically hindered.
-
C6: Activated by OMe (ortho), F (para), and NO2 (meta). Sterically accessible.
Protocol: Bromination
Objective: Synthesis of 2-bromo-5-fluoro-4-nitroanisole (Note: Numbering changes based on IUPAC priority, but substitution is at the position ortho to OMe and para to F).
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Electrophile Source: N-Bromosuccinimide (NBS) (1.1 eq)[1]
-
Catalyst: Acetic Acid (AcOH) or catalytic
. -
Solvent: Acetonitrile or DMF.[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve this compound (5 mmol) in MeCN (25 mL).
-
Activation: Add NBS (5.5 mmol). If reaction is sluggish, add 10 mol%
or run in glacial acetic acid. -
Reaction: Stir at room temperature for 12 hours. If no conversion is observed, heat to 50°C.
-
Quench: Add saturated
(sodium thiosulfate) to quench unreacted bromine species. -
Extraction: Extract with EtOAc, wash with
to remove acid, dry over .
Figure 2: Pathway for the regioselective bromination at the C6 position.
Part 4: Strategic Applications in Drug Design
The this compound scaffold is a "privileged structure" in kinase inhibitor design.[1]
-
EGFR Inhibitors: The fluorine atom mimics the steric bulk of hydrogen but alters the electronic properties of the ring, often improving metabolic stability against P450 oxidation.
-
FLT3 Inhibitors: The nitro group is frequently reduced to an aniline (
or ) after the step. This aniline then serves as the nucleophile to couple with pyrimidine or quinazoline cores.
Critical Design Note:
Always perform the
References
-
Mechanism of SNAr: Makosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? MDPI Molecules.[1] Link
-
Kinase Inhibitor Synthesis: FDA/NIH.[1] (2024).[3][4] Design Principles and Applications of Fluorescent Kinase Inhibitors. PubMed Central.[1] Link
-
General EAS Bromination: LibreTexts. (2022). Electrophilic Aromatic Substitution Reactions - Bromination. Link
-
Fluorinated Amines: NIH.[1] (2019). Synthesis of Fluorinated Amines: A Personal Account. PubMed Central.[1] Link
-
Amine Reactivity: Ambeed. Nucleophilic Aromatic Substitution with Amine. Link
Sources
Methodological & Application
The Versatile Synthon: A Guide to the Applications of 3-Fluoro-4-nitroanisole in Modern Organic Synthesis
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a cornerstone of designing novel pharmaceuticals, agrochemicals, and advanced materials. Among the myriad of available building blocks, 3-Fluoro-4-nitroanisole has emerged as a particularly valuable and versatile synthon. Its unique electronic and steric properties make it a highly reactive and selective substrate for a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development and materials science.
Core Principles: Understanding the Reactivity of this compound
The synthetic utility of this compound is primarily dictated by the interplay of its three key functional groups: the fluorine atom, the nitro group, and the methoxy group, all attached to a benzene ring.
-
The Activating Power of the Nitro Group: The strongly electron-withdrawing nitro group, positioned para to the fluorine atom, is the key activator for nucleophilic aromatic substitution. It powerfully depletes the electron density of the aromatic ring, making the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles.
-
Fluorine as an Excellent Leaving Group in SNAr: While counterintuitive from the perspective of aliphatic nucleophilic substitution (SN2), fluorine is an excellent leaving group in SNAr reactions. This is because the rate-determining step in SNAr is the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the ipso-carbon, accelerating this initial attack.
-
The Influence of the Methoxy Group: The methoxy group, positioned meta to the fluorine, has a less pronounced electronic effect on the reaction center. However, its presence can influence the overall solubility and electronic properties of the molecule and its derivatives.
This unique combination of functional groups renders this compound a powerful tool for the construction of complex molecular architectures.
Key Applications in Synthesis
The strategic application of this compound spans several key areas of organic synthesis, from the preparation of pharmaceutical intermediates to the development of novel agrochemicals.
Synthesis of Pharmaceutical Intermediates
This compound is a valuable precursor for the synthesis of a variety of pharmaceutical intermediates, most notably those containing a substituted aniline core.
a) Access to Substituted Anilines via Nitro Group Reduction:
A fundamental transformation of this compound is the reduction of the nitro group to an amine, yielding 3-fluoro-4-aminoanisole. This seemingly simple step opens up a vast array of synthetic possibilities, as the resulting aniline can be further functionalized through a variety of well-established methods, including amide bond formation, sulfonylation, and diazotization.
Protocol 1: Catalytic Hydrogenation for the Synthesis of 3-Fluoro-4-aminoanisole
This protocol outlines a standard procedure for the reduction of the nitro group of this compound using catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Filter aid (e.g., Celite®)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times to ensure an inert atmosphere).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 3-fluoro-4-aminoanisole. The product can be further purified by recrystallization or column chromatography if necessary.
b) Synthesis of Linezolid Intermediate:
The antibiotic Linezolid is a critical therapeutic for treating infections caused by multi-drug resistant bacteria. A key intermediate in the synthesis of Linezolid is 3-fluoro-4-morpholinoaniline. While often synthesized from 3,4-difluoronitrobenzene, this compound can be envisioned as a viable precursor through a two-step sequence: SNAr with morpholine followed by reduction of the nitro group. A related patent describes the synthesis of 3-fluoro-4-morpholinylaniline from o-fluoro-nitrobenzene, which involves a nitration step to introduce the nitro group before reduction. A more direct approach starting from this compound would involve the following key transformation.[1]
Protocol 2: Nucleophilic Aromatic Substitution with Morpholine
This protocol details the displacement of the fluorine atom of this compound with morpholine, a common secondary amine, to form 4-(3-fluoro-4-nitrophenyl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), a suitable solvent such as DMSO or DMF, and a base such as potassium carbonate (1.5-2.0 eq).
-
Add morpholine (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction mixture with stirring to a temperature between 80-120 °C. The optimal temperature may need to be determined empirically.
-
Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by recrystallization or silica gel column chromatography to obtain pure 4-(3-fluoro-4-nitrophenyl)morpholine.
Agrochemical Synthesis
The incorporation of fluorine is a well-established strategy in the design of modern agrochemicals to enhance their efficacy, metabolic stability, and bioavailability.[2] this compound serves as a valuable building block in the synthesis of novel herbicides and fungicides. The substituted aniline derivatives obtained from this compound can be further elaborated into complex heterocyclic structures that are common in agrochemical active ingredients. For example, fluorinated anilines are key components in some phenylpyrrole and sulfonylurea herbicides.
While specific, publicly available protocols for the direct use of this compound in the synthesis of commercial agrochemicals are often proprietary, the general synthetic transformations outlined in the pharmaceutical section are directly applicable. For instance, the synthesis of a fluorinated aniline precursor can be followed by a condensation reaction with a suitable heterocyclic partner to construct the final agrochemical scaffold.
Dyestuff and Materials Science
The chromophoric properties of nitroaromatic compounds make them useful intermediates in the synthesis of dyes. The amino derivatives of this compound can be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes with specific colors and properties. The presence of the fluorine atom can enhance the lightfastness and thermal stability of these dyes.
Mechanistic Considerations and Causality in Experimental Design
The success of reactions involving this compound is deeply rooted in understanding the underlying reaction mechanisms.
The SNAr Mechanism:
The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism.
Caption: The SNAr mechanism of this compound.
-
Addition: The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization is what makes the intermediate stable and the reaction feasible.
-
Elimination: The aromaticity of the ring is restored by the departure of the fluoride ion, which is a good leaving group in this context.
Experimental Choices and Their Rationale:
-
Solvent: Polar aprotic solvents like DMSO and DMF are preferred for SNAr reactions. They are effective at solvating the cationic counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive. They also help to stabilize the charged Meisenheimer complex.
-
Base: A base is often required to deprotonate a protic nucleophile (e.g., an amine or alcohol), generating a more potent anionic nucleophile. Even with neutral nucleophiles like amines, a base is used to scavenge the proton released during the reaction, driving the equilibrium towards the products.
-
Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier for the initial nucleophilic attack.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| CAS Number | 446-38-8 |
| Molecular Formula | C₇H₆FNO₃ |
| Molecular Weight | 171.13 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 58-61 °C |
| Boiling Point | 267 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.95 (dd, J = 8.8, 8.8 Hz, 1H), 7.05-6.95 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 163.2 (d, J = 258.0 Hz), 142.8, 140.0, 126.5 (d, J = 10.0 Hz), 114.8 (d, J = 22.0 Hz), 108.5 (d, J = 4.0 Hz), 56.8 |
| IR (KBr, cm⁻¹) | 1580, 1510, 1340, 1270, 1100, 820 |
Note: Spectroscopic data are representative and may vary slightly depending on the solvent and instrument used.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its predictable reactivity in nucleophilic aromatic substitution reactions, coupled with the synthetic utility of the resulting products, makes it an indispensable tool for chemists in the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its properties and the mechanistic principles governing its reactions allows for the rational design of synthetic routes to complex and valuable molecules.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Google Patents.
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]
- Google Patents. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
-
The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PMC. [Link]
-
Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. ResearchGate. [Link]
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. National Center for Biotechnology Information. [Link]
Sources
Application Notes & Protocols: The Strategic Role of 3-Fluoro-4-nitroanisole as a Key Intermediate in Modern Pharmaceutical Synthesis
Abstract
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] 3-Fluoro-4-nitroanisole has emerged as a critical building block, particularly in the synthesis of targeted cancer therapies. Its unique electronic properties, conferred by the methoxy, fluoro, and nitro groups, render it an exceptionally versatile intermediate for constructing complex pharmaceutical molecules. This technical guide provides an in-depth exploration of this compound, detailing its physicochemical properties, its pivotal role in the synthesis of kinase inhibitors, and field-proven protocols for its application.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound (CAS No: 446-38-8), also known as 2-fluoro-4-methoxy-1-nitrobenzene, is an aromatic organic compound that serves as a high-value intermediate in the pharmaceutical industry.[3][4] The molecule's utility is rooted in the specific arrangement of its functional groups on the benzene ring. The nitro group, being strongly electron-withdrawing, activates the ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry.[5][6] The fluorine atom, positioned ortho to the nitro group, acts as an excellent leaving group in SNAr reactions, often exhibiting superior reactivity compared to other halogens in this context.[5][6]
The strategic placement of fluorine in drug candidates can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[2][7] The methoxy group in this compound can also play a role in modulating solubility and provides a potential site for further chemical modification. This combination of features makes this compound a sought-after precursor for a range of active pharmaceutical ingredients (APIs), particularly in oncology.
Physicochemical and Safety Profile
A comprehensive understanding of the properties of a chemical intermediate is paramount for its effective and safe utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 446-38-8 | [4][8] |
| Molecular Formula | C₇H₆FNO₃ | [4][8] |
| Molecular Weight | 171.13 g/mol | [8] |
| Appearance | Powder or liquid | [4] |
| Melting Point | 57.3 °C | [4] |
| Boiling Point | 264.5 °C at 760 mmHg | [4] |
| IUPAC Name | 2-fluoro-4-methoxy-1-nitrobenzene | [8] |
Safety and Handling: this compound is classified as an irritant and may cause severe skin burns and eye damage, as well as respiratory irritation.[8] It is also considered harmful to aquatic life with long-lasting effects.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[9][10]
Core Application: Synthesis of Aniline-Quinazoline Based Kinase Inhibitors
This compound is a key starting material for synthesizing the aniline fragment of several important tyrosine kinase inhibitors (TKIs). TKIs are a class of targeted cancer therapies that block the action of tyrosine kinases, enzymes that are often overactive in cancer cells. A prominent example of a drug class that utilizes a derivative of this intermediate is Vandetanib.
Case Study: Vandetanib Synthesis
Vandetanib is a multi-targeted TKI used in the treatment of certain types of thyroid cancer.[11] It inhibits not only the Epidermal Growth Factor Receptor (EGFR) but also the Vascular Endothelial Growth Factor Receptor (VEGFR) and RET-tyrosine kinases.[12] The synthesis of Vandetanib showcases the strategic importance of this compound.
The initial steps in many synthetic routes to Vandetanib involve the reaction of this compound with a protected piperidine derivative via a nucleophilic aromatic substitution, followed by the reduction of the nitro group to an aniline. This aniline derivative is then coupled with a quinazoline core to form the final drug molecule.
Caption: Synthetic pathway from this compound to Vandetanib.
Experimental Protocols
The following protocols provide a detailed methodology for the key transformations involving this compound. These are representative procedures and may require optimization based on specific downstream targets and laboratory conditions.
Protocol 1: Synthesis of 4-Methoxy-2-nitro-N-(amine)aniline via SNAr
This protocol describes a general procedure for the nucleophilic aromatic substitution reaction, which is the first critical step in utilizing this compound.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate, which is a key step in the SNAr mechanism.[13]
-
Base: A non-nucleophilic base such as Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) is used to deprotonate the incoming amine nucleophile, increasing its nucleophilicity without competing in the substitution reaction.
-
Temperature: The reaction is typically heated to overcome the activation energy of the C-F bond cleavage, which, although not the rate-limiting step, still requires energy input.[6]
Step-by-Step Methodology:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Base Addition: Add a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate) followed by a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq).
-
Nucleophile Addition: Add the desired amine nucleophile (1.1 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired substituted nitroaniline product.
Caption: Experimental workflow for the SNAr of this compound.
Protocol 2: Reduction of the Nitro Group to Form the Aniline Derivative
This protocol outlines the reduction of the nitro group of the product from Protocol 1 to yield the corresponding aniline, a crucial intermediate for subsequent coupling reactions.
Causality Behind Experimental Choices:
-
Reducing Agent: Iron powder in the presence of an acid like hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) is a classic, cost-effective, and reliable method for nitro group reduction. Alternatively, catalytic hydrogenation (H₂ gas with a Palladium on Carbon catalyst) offers a cleaner reaction profile but requires specialized equipment.
-
Solvent System: A mixture of ethanol and water is often used for iron-based reductions to facilitate the solubility of both the organic substrate and the inorganic reagents.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the nitro compound (1.0 eq) and a solvent such as ethanol.
-
Reagent Addition: Add a solution of ammonium chloride (4.0 eq) in water, followed by iron powder (3.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography or by performing an acid-base extraction.
Data Summary and Characterization
The successful synthesis of intermediates must be validated through rigorous analytical characterization.
| Parameter | Typical Data for a Representative Product |
| ¹H NMR | Signals corresponding to aromatic protons, the methoxy group, and the amine substituent. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the expected mass of the product. |
| Purity (HPLC) | >98% for use in subsequent synthetic steps. |
Conclusion
This compound is a powerful and versatile intermediate in pharmaceutical synthesis. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the efficient construction of complex aniline derivatives. These derivatives are central to the architecture of numerous targeted therapies, especially in the field of oncology. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively and safely utilize this key building block in their synthetic endeavors.
References
-
Ningbo Inno Pharmchem Co., Ltd. Cost-Effective Procurement: Finding Competitive Prices for this compound. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 3-Fluoro-4-nitrobenzaldehyde in Pharmaceutical Intermediate Synthesis. Available from: [Link]
- Google Patents. CN115772105B - Synthesis method of 4-nitroanisole.
- Google Patents. CN105254614A - Method for synthesizing Vandetanib compound.
-
Ningbo Inno Pharmchem Co., Ltd. 2,3-Difluoro-4-nitroanisole: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. Available from: [Link]
-
ResearchGate. Synthesis of Lapatinib via direct regioselective arylation of furfural | Request PDF. Available from: [Link]
- Google Patents. US8664389B2 - Process for the preparation of lapatinib and it's pharmaceutically acceptable salts.
-
PubChem - NIH. This compound | C7H6FNO3 | CID 565654. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
-
MDPI. Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. Available from: [Link]
-
PubMed. Fluorine in drug design: a case study with fluoroanisoles. Available from: [Link]
-
Beilstein Journals. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available from: [Link]
-
ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF. Available from: [Link]
-
ResearchGate. Practical synthesis of lapatinib. Available from: [Link]
-
PMC - NIH. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Available from: [Link]
-
Frontiers. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Available from: [Link]
-
Chemistry LibreTexts. 15.4: Nucleophilic Aromatic Substitution. Available from: [Link]
- Google Patents. CN103159747A - Synthetic method of lapatinib.
-
ResearchGate. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Available from: [Link]
-
MDPI. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available from: [Link]
-
MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available from: [Link]
- Google Patents. CN104098544A - Preparation method of vandetanib.
-
SciSpace. A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Available from: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
-
4 - SAFETY DATA SHEET. Available from: [Link]
-
CPAChem. Safety data sheet. Available from: [Link]
Sources
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C7H6FNO3 | CID 565654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. CN115772105B - Synthesis method of 4-nitroanisole - Google Patents [patents.google.com]
Application Note: Precision Synthesis of Fluorinated API Intermediates
The 3-Fluoro-4-nitroanisole Pathway
Executive Summary
This guide details the strategic utilization of This compound (CAS: 446-38-8) as a high-value scaffold in the synthesis of Active Pharmaceutical Ingredients (APIs). While often overshadowed by its difluoro-analogs (e.g., 2,4-difluoronitrobenzene used in Linezolid), this molecule provides a unique entry point for 3-fluoro-4-methoxy motifs found in next-generation Kinase Inhibitors (e.g., EGFR, VEGFR targets).
Critical Technical Challenge: The primary utility of this intermediate is the reduction to 3-Fluoro-4-methoxyaniline . However, standard catalytic hydrogenation protocols frequently result in hydrodefluorination (loss of the fluorine atom), destroying the pharmacophore. This note provides a self-validating protocol to suppress this side reaction.
Strategic Utility & Reaction Landscape
The this compound scaffold offers three distinct vectors for chemical diversification, making it essential for SAR (Structure-Activity Relationship) library generation.
The "Ortho-Nitro" Effect
The nitro group at position 4 activates the fluorine at position 3 toward Nucleophilic Aromatic Substitution (SnAr), while the methoxy group at position 1 remains relatively inert unless harsh demethylation conditions are applied.
Figure 1: Divergent synthesis pathways from this compound. The green path (Reduction) is the primary industrial application.
Protocol A: Chemoselective Hydrogenation (Anti-Defluorination)
Objective: Reduce the nitro group to an amine without cleaving the C-F bond. Context: Standard Pd/C hydrogenation often catalyzes hydrogenolysis of the C-F bond, yielding 4-methoxyaniline (impurity).
Materials
-
Substrate: this compound (1.0 eq)
-
Catalyst: 5% Platinum on Carbon (Pt/C) - Sulfided variant preferred.
-
Why: Platinum is less active toward C-F hydrogenolysis than Palladium.
-
-
Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc).
-
Hydrogen Source: H2 gas (Balloon or 3 atm).
Step-by-Step Methodology
-
Preparation: In a hydrogenation vessel, dissolve this compound (10 g, 58.4 mmol) in MeOH (100 mL).
-
Catalyst Loading: Add 5% Pt/C (0.5 g, 5 wt% loading) under an inert nitrogen atmosphere.
-
Safety: Do not add dry catalyst to flammable solvents in air. Wet the catalyst with water first if using dry powder.
-
-
Purge: Cycle Nitrogen/Vacuum (3x), then Hydrogen/Vacuum (3x).
-
Reaction: Stir at Ambient Temperature (20-25°C) under H2 (balloon pressure or <50 psi).
-
Control Point: Do NOT heat above 40°C. Higher temperatures exponentially increase the rate of defluorination [1].
-
-
Monitoring: Monitor via HPLC or TLC (Hexane/EtOAc 7:3). Look for the disappearance of the nitro starting material (Rf ~0.6) and appearance of the fluorescent aniline (Rf ~0.3).
-
Validation: Check for the "Defluoro" impurity (p-Anisidine). If >1% is observed, stop reaction and switch to Fe/NH4Cl (Bechamp reduction) conditions.
-
-
Workup: Filter catalyst through a Celite pad. Wash with MeOH. Concentrate filtrate under reduced pressure.
-
Yield: Expect >95% yield of off-white solid.
Alternative (Bechamp Reduction): If C-F cleavage persists, use Iron powder (3.0 eq) and NH4Cl (5.0 eq) in EtOH/H2O (4:1) at reflux. This method is chemically incapable of breaking the C-F bond.
Protocol B: Regioselective SnAr Displacement
Objective: Create N-substituted nitro-anisole libraries. Mechanism: The nitro group activates the ortho-fluorine. Nucleophiles will displace the Fluorine, not the Methoxy group.
Methodology
-
Mix: Combine this compound (1.0 eq) and the amine nucleophile (e.g., Morpholine, 1.2 eq) in Acetonitrile (ACN).
-
Base: Add K2CO3 (2.0 eq) to scavenge HF.
-
Heat: Reflux (80°C) for 4-6 hours.
-
Outcome: The product is 3-Morpholino-4-nitroanisole .
-
Note: This is structurally distinct from the Linezolid intermediate (which retains the F). This pathway is used for non-fluorinated core diversification.
-
Data Summary & Troubleshooting
| Parameter | Standard Pd/C | Optimized Pt/C | Fe/NH4Cl (Bechamp) |
| Conversion | >99% | >99% | >95% |
| Defluorination | High (5-15%) | Low (<0.5%) | None (0%) |
| Reaction Time | 2 hours | 4 hours | 6-12 hours |
| Scalability | High | High | Medium (Iron waste) |
Process Safety Logic:
Figure 2: Process control logic for preventing critical quality attributes (CQA) failure during hydrogenation.
References
-
ChemicalBook. (n.d.). Synthesis of 3-fluoro-4-nitroaniline and derivatives.[1][2][3] Retrieved from
-
ResearchGate. (2025).[4] Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions.[4] Retrieved from
-
Google Patents. (2025). Process for the preparation of 4-fluoro-3-methoxyaniline (WO2025109026A1). Retrieved from
-
PubChem. (2025). This compound Compound Summary. Retrieved from
Sources
Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Fluoro-4-nitroanisole
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its remarkable versatility and functional group tolerance in the construction of carbon-carbon bonds.[1] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmaceuticals and biologically active compounds.[1] The reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi. For researchers and professionals in drug development, mastering the nuances of the Suzuki coupling is not merely an academic exercise but a critical skill for the efficient and robust synthesis of novel molecular entities.
This guide provides a detailed examination and a field-proven protocol for the Suzuki coupling of a particularly challenging yet valuable substrate: 3-Fluoro-4-nitroanisole . This molecule is an attractive building block in medicinal chemistry due to the presence of three key functionalities: a fluorine atom, a nitro group, and a methoxy group. The fluorine atom can enhance metabolic stability and binding affinity, the nitro group serves as a versatile handle for further chemical transformations, and the anisole moiety can influence solubility and electronic properties. However, the electron-withdrawing nature of both the fluoro and nitro groups deactivates the aryl halide towards the initial oxidative addition step of the catalytic cycle, presenting a significant challenge for achieving high-yielding coupling reactions. This application note will dissect the mechanistic considerations for this substrate and provide a robust, step-by-step protocol for its successful coupling with various arylboronic acids.
Mechanistic Insights: Overcoming the Challenge of Electron-Deficient Substrates
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
1. Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a palladium(0) complex. This is often the rate-determining step, particularly for electron-deficient aryl halides like this compound. The electron-withdrawing nitro and fluoro groups decrease the electron density of the aromatic ring, making the carbon-halogen bond stronger and less susceptible to cleavage by the palladium catalyst. To overcome this hurdle, the choice of a highly active catalyst system, often employing electron-rich and bulky phosphine ligands, is paramount. These ligands stabilize the palladium(0) center and facilitate its insertion into the C-X bond.
2. Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of the organic group from the boronic acid to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3] The choice of base is critical and can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). For sensitive substrates, milder bases like potassium fluoride (KF) can be employed.[4]
3. Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue.
Visualizing the Catalytic Cycle
To illustrate the intricate steps of the Suzuki-Miyaura coupling, the following diagram outlines the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a reliable method for the Suzuki coupling of this compound with a variety of arylboronic acids. The following procedure has been optimized to address the challenges associated with this electron-deficient substrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Arylboronic Acid | ≥97% | Commercially Available | |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available | Handle under inert atmosphere |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Degassed prior to use |
| Water | Deionized | Laboratory Supply | Degassed prior to use |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography |
| Hexanes | ACS Grade | Commercially Available | For chromatography |
| Brine (saturated NaCl solution) | Laboratory Prepared | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | ||
| Round-bottom flask | Flame-dried | ||
| Condenser | |||
| Magnetic stirrer and stir bar | |||
| Inert atmosphere setup (Nitrogen or Argon) |
Step-by-Step Procedure
Reaction Setup:
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 171.1 mg).
-
Add the desired arylboronic acid (1.2 mmol).
-
Add potassium carbonate (2.0 mmol, 276.4 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.6 mg).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
Reaction Execution:
-
To the flask, add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.
-
The reaction mixture is heated to 80-90 °C with vigorous stirring under an inert atmosphere.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
Workup and Purification:
-
After the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (1 x 10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired biaryl product.
Experimental Workflow Diagram
Figure 2: A step-by-step workflow for the Suzuki coupling of this compound.
Data Presentation: Expected Outcomes and Troubleshooting
The described protocol is expected to provide good to excellent yields of the desired biaryl product. The table below summarizes typical reaction parameters.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-Fluoro-5-methoxy-biphenyl | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 2-Fluoro-5,4'-dimethoxy-biphenyl | 80-90% |
| 3 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 2-Fluoro-5-methoxy-3',5'-bis(trifluoromethyl)biphenyl | 75-85% |
Troubleshooting:
-
Low Yield:
-
Inactive Catalyst: Ensure the palladium catalyst is of high quality and has not been exposed to air for extended periods. Consider using a freshly opened bottle or a glovebox for handling.
-
Insufficient Degassing: Oxygen can deactivate the palladium catalyst. Thoroughly degas all solvents and ensure a positive pressure of inert gas is maintained throughout the reaction.
-
Base Quality: Use anhydrous and finely powdered potassium carbonate to ensure efficient activation of the boronic acid.
-
Reaction Time/Temperature: For particularly challenging arylboronic acids, increasing the reaction time or temperature (up to the boiling point of the solvent) may be necessary.
-
-
Side Reactions (e.g., Homocoupling of Boronic Acid):
-
This can occur if the oxidative addition is slow. Using a more active catalyst/ligand system can sometimes mitigate this. Ensure the stoichiometry of the reactants is accurate.
-
Conclusion and Future Perspectives
The Suzuki-Miyaura cross-coupling of this compound, while presenting challenges due to its electron-deficient nature, can be successfully achieved with high efficiency through careful optimization of the reaction conditions. The protocol detailed in this application note provides a robust and reliable method for the synthesis of a variety of valuable biaryl compounds. The choice of a highly active palladium catalyst, such as Pd(PPh₃)₄, in conjunction with an appropriate base and solvent system, is critical for overcoming the activation barrier of the oxidative addition step. This methodology opens the door for the facile synthesis of complex molecules with potential applications in drug discovery and materials science. Further investigations could explore the use of more modern, highly active catalyst systems, such as those employing bulky biarylphosphine ligands, which may allow for even milder reaction conditions and broader substrate scope.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
-
Kazi, S. A.; Campi, E. M.; Hearn, M. T. W. A convenient and efficient one pot synthesis of unsymmetrically substituted p-terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate. Tetrahedron, 2018 , 74 (7), 757-766. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Myers, A. The Suzuki Reaction. [Link]
-
DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
-
Johansson, H. et al. Organoborane coupling reactions (Suzuki coupling). Prominent Reactions in Org. Synthesis, 2019 . [Link]
Sources
Application Note: Strategic Functionalization of 3-Fluoro-4-nitroanisole via Palladium Catalysis
Executive Summary
This guide details the palladium-catalyzed functionalization of 3-Fluoro-4-nitroanisole (CAS: 446-35-5) . Unlike standard aryl halides, this substrate lacks a labile C-X bond (Cl, Br, I) for facile oxidative addition. Consequently, standard Suzuki-Miyaura or Buchwald-Hartwig protocols are ineffective without modification.
This application note presents two distinct strategic pathways:
-
Direct C-H Arylation (Advanced): Utilizing the nitro group as a directing handle for Concerted Metallation-Deprotonation (CMD), enabling single-step biaryl synthesis.
-
Two-Step Cross-Coupling (Robust): Regioselective bromination followed by classical Suzuki-Miyaura coupling, recommended for GMP scale-up or highly complex coupling partners.
Chemical Context & Reactivity Profile[1][2][3]
Substrate Analysis: this compound
-
Electronic Character: Highly electron-deficient due to the nitro group (para to OMe, ortho to F) and the fluorine atom.
-
Acidity (pKₐ): The C-H bond at Position 5 (ortho to the nitro group) is significantly acidified, making it the primary site for base-assisted C-H activation.
-
Sterics: Position 2 (between F and OMe) is sterically crowded. Position 6 (ortho to OMe) is electronically activated for electrophilic attack (e.g., bromination) but less acidic than Position 5.
Strategic Decision Matrix
| Feature | Path A: Direct C-H Arylation | Path B: Bromination + Suzuki |
| Primary Mechanism | Concerted Metallation-Deprotonation (CMD) | Electrophilic Aromatic Sub. (SEAr) |
| Atom Economy | High (No halogen waste) | Lower (Requires Br source) |
| Regioselectivity | C5 (Ortho to NO | C6 (Ortho to OMe) |
| Substrate Scope | Best for simple aryl halides | Best for complex boronic acids |
| Key Reagent | Pd(OAc) | NBS / Pd(PPh |
Pathway A: Direct C-H Arylation (Protocol)
This protocol utilizes the Fagnou Conditions , leveraging pivalic acid as a proton shuttle to lower the energy barrier for C-H cleavage at the electron-deficient C5 position.
Mechanistic Insight (CMD Cycle)
The reaction proceeds via a Pd(II)/Pd(0) catalytic cycle. The critical step is the CMD, where a pivalate ligand on the Palladium center acts as an intramolecular base, deprotonating the arene while the metal forms the C-Pd bond.
Figure 1: Catalytic cycle emphasizing the Concerted Metallation-Deprotonation (CMD) pathway enabled by pivalate.
Experimental Protocol
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv)[1]
-
Catalyst: Pd(OAc)
(5 mol%)[1] -
Ligand: DavePhos (10 mol%) or PCy
HBF (10 mol%) -
Additive: Pivalic Acid (30 mol%)[1]
-
Base: K
CO (3.0 equiv)[1] -
Solvent: Toluene or DMAc (0.2 M concentration)
Step-by-Step Procedure:
-
Setup: In a glovebox or under active N
flow, charge a dried Schlenk tube with Pd(OAc) (11 mg, 0.05 mmol), DavePhos (39 mg, 0.10 mmol), K CO (414 mg, 3.0 mmol), and Pivalic acid (30 mg, 0.30 mmol). -
Addition: Add this compound (171 mg, 1.0 mmol) and the Aryl Bromide (1.2 mmol).
-
Solvation: Add anhydrous Toluene (5.0 mL). Seal the tube with a Teflon-lined cap.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring (1000 rpm) for 16–24 hours.
-
Checkpoint: The reaction mixture should turn dark brown/black. If it remains pale, catalyst activation may have failed (check O
exclusion).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Expected Outcome:
-
Regioselectivity: >95% arylation at C5 (ortho to Nitro).
-
Yield: Typically 60–85% depending on the aryl bromide sterics.
Pathway B: Regioselective Bromination & Suzuki Coupling (Protocol)
Use this pathway if the coupling partner is a Boronic Acid or if the Direct Arylation yields are insufficient due to steric clash.
Step 1: Regioselective Bromination
The methoxy group directs electrophilic bromination to the ortho position (C6), as the para position is blocked and C2 is sterically hindered by Fluorine.
Protocol:
-
Dissolve this compound (1.0 equiv) in Acetic Acid or DMF.
-
Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise at 60 °C.
-
Stir for 4 hours. Monitor by TLC.
-
Quench: Pour into ice water. The product, 2-Bromo-5-fluoro-4-nitroanisole , typically precipitates as a solid. Filter and dry.
Step 2: Suzuki-Miyaura Coupling
Figure 2: Standard Suzuki coupling workflow for the brominated intermediate.
Protocol:
-
Charge: Combine the brominated intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd(PPh
) (5 mol%) in a reaction vial. -
Solvent: Add DME (Dimethoxyethane) and 2M aq. Na
CO (3:1 ratio). -
Degas: Sparge with Argon for 10 minutes.
-
Heat: Stir at 85 °C for 12 hours.
-
Workup: Standard extraction (EtOAc/Water) and column chromatography.
Troubleshooting & Optimization Guide
| Problem | Probable Cause | Corrective Action |
| Low Conversion (Path A) | Catalyst poisoning by Nitro group | Switch to Pd(TFA) |
| Regioisomer Mix (Path A) | Competitive C-H activation at C2 | Use a bulkier ligand (e.g., BrettPhos ) to increase steric discrimination against the crowded C2 position. |
| Homocoupling of Ar-Br | Oxidation of Pd(0) or excess Boronic acid | Ensure strict anaerobic conditions. For Suzuki, reduce Boronic acid to 1.1 equiv. |
| De-fluorination | S | Avoid strong alkoxide bases (e.g., NaOtBu). Stick to Carbonate (K |
References
-
Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497. Link
-
Valleix, F., et al. (2009). Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides.[2] Science, 323, 5917. (Contextual grounding on nitroarene reactivity).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Campeau, L. C., & Fagnou, K. (2006). High-yielding and regioselective direct arylation of nitrobenzenes.[2] Chemical Communications, (11), 1253-1255. Link
Sources
Synthesis of 3-fluoro-4-methoxyaniline from 3-Fluoro-4-nitroanisole
Application Note: High-Fidelity Synthesis of 3-Fluoro-4-methoxyaniline
Abstract
This application note details the chemoselective reduction of 3-Fluoro-4-nitroanisole to 3-Fluoro-4-methoxyaniline (CAS 366-99-4). This transformation is a critical step in the synthesis of various kinase inhibitors and fluorinated bioactive scaffolds. The primary challenge in this synthesis is the prevention of hydrodefluorination (loss of the fluorine atom) and the suppression of side reactions common with energetic nitro-reductions. This guide presents two validated protocols: a robust Iron/Ammonium Chloride (Fe/NH₄Cl) method recommended for high-fidelity laboratory scale, and a Catalytic Hydrogenation (Pt/C) method suitable for scale-up with specific caveats.
Strategic Analysis & Chemoselectivity
The synthesis of 3-Fluoro-4-methoxyaniline requires careful selection of reducing agents due to the electronic environment of the benzene ring.
-
The Challenge (Defluorination): The fluorine atom is positioned ortho to the nitro group (and the resulting amine). In standard catalytic hydrogenation (e.g., H₂/Pd-C), the carbon-fluorine (C-F) bond is susceptible to oxidative addition by Palladium, leading to hydrodefluorination (yielding 4-methoxyaniline).
-
The Solution:
-
Method A (Stoichiometric): Utilizing Iron (Fe) in aqueous ammonium chloride creates a mild, electron-transfer environment that reduces the nitro group without possessing the potential to cleave the C-F bond.
-
Method B (Catalytic): Utilizing Platinum on Carbon (Pt/C) rather than Palladium. Platinum is less active toward C-halogen oxidative addition, preserving the aryl fluoride.
-
Reaction Scheme
Figure 1: Reaction pathway highlighting the chemoselectivity required to avoid defluorination.
Protocol A: Iron-Mediated Reduction (Recommended)
Best for: Laboratory scale (1g – 50g), high purity requirements, and avoiding pressurized hydrogen.
This method utilizes the Bechamp reduction mechanism but substitutes strong acid (HCl) with Ammonium Chloride (NH₄Cl) to maintain a near-neutral pH, protecting acid-sensitive moieties and preventing polymerization.
Materials & Reagents
| Reagent | Equiv. | Role |
| This compound | 1.0 | Substrate |
| Iron Powder (Fe) | 5.0 | Reductant (ensure <325 mesh) |
| Ammonium Chloride (NH₄Cl) | 5.0 | Electrolyte / Proton Source |
| Ethanol / Water (3:1) | 10 Vol | Solvent System |
| Ethyl Acetate | N/A | Extraction Solvent |
Step-by-Step Procedure
-
Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve This compound (1.0 equiv) in Ethanol (7.5 volumes).
-
Activation: Add Ammonium Chloride (5.0 equiv) dissolved in Water (2.5 volumes) to the flask.
-
Initiation: Begin stirring vigorously. Add Iron Powder (5.0 equiv) in portions over 5 minutes.
-
Reflux: Heat the mixture to 70–80°C (gentle reflux) for 2–4 hours .
-
Checkpoint: Monitor reaction progress via TLC (System: Hexane/EtOAc 7:3). The starting material (UV active, yellow) should disappear, replaced by a lower Rf spot (Aniline, typically turns blue/purple with ninhydrin or fluoresces).
-
-
Workup (Critical Step):
-
Cool the mixture to room temperature.
-
Filter the suspension through a Celite pad to remove iron oxide sludge. Wash the pad copiously with Ethyl Acetate (to ensure the aniline desorbs from the iron).
-
Concentrate the filtrate under reduced pressure to remove Ethanol.
-
-
Extraction:
-
Isolation: Concentrate in vacuo to yield the crude amine.
-
Purification: If necessary, recrystallize from Hexane/EtOAc or purify via silica column chromatography.
-
Protocol B: Catalytic Hydrogenation (Scale-Up Alternative)
Best for: Large scale (>50g), clean manufacturing (no iron waste), provided Pt/C is available.
Warning: Do not use standard Pd/C unless it is "sulfided" or "poisoned," as it carries a high risk of defluorination.
Critical Process Parameters (CPPs)
| Parameter | Setting | Rationale |
| Catalyst | 5% Pt/C (wet) | Platinum minimizes oxidative addition to C-F bonds compared to Palladium. |
| Hydrogen Pressure | 1 – 3 bar (Balloon to Low Pressure) | High pressure increases the kinetic rate of C-F cleavage. |
| Solvent | Methanol or Ethanol | Protic solvents facilitate the hydrogenation pathway. |
| Temperature | 20 – 30°C | Elevated temperatures (>50°C) significantly increase defluorination risk. |
Procedure
-
Inerting: Purge the reaction vessel (autoclave or flask) with Nitrogen.
-
Loading: Add this compound and Methanol (10 Vol).
-
Catalyst Addition: Carefully add 5% Pt/C (5 wt% loading relative to substrate) under Nitrogen flow. Caution: Dry catalyst is pyrophoric.
-
Hydrogenation: Switch atmosphere to Hydrogen (H₂). Stir vigorously at room temperature.
-
Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–6 hours.
-
Workup: Filter catalyst over Celite (keep wet to prevent ignition). Concentrate filtrate to yield product.[1][2][3]
Analytical Validation & Quality Control
Ensure the isolated product meets the following specifications before use in downstream synthesis.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to light brown solid (oxidizes to dark brown upon air exposure). |
| ¹H NMR | 400 MHz (DMSO-d₆) | δ 6.85 (dd, 1H) , 6.45 (m, 1H) , 6.35 (m, 1H) (Aromatic); 4.80 (s, 2H, NH₂) ; 3.70 (s, 3H, OMe) . |
| ¹⁹F NMR | Decoupled | Single peak (approx -130 to -140 ppm). Absence of fluoride ion peak. |
| Melting Point | Capillary | 80 – 84°C [Ref 1]. |
| Purity | HPLC (254 nm) | >98.0% |
Workflow Visualization
The following diagram illustrates the critical workup flow for the Fe/NH₄Cl method, which is the most error-prone step due to iron sludge handling.
Figure 2: Isolation workflow for the Iron-mediated reduction protocol.
Safety & Handling
-
3-Fluoro-4-methoxyaniline (CAS 366-99-4): Like most anilines, this compound is toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia. Handle in a fume hood.
-
Iron Waste: The iron sludge generated in Method A can be pyrophoric if allowed to dry completely in air immediately after filtration. Keep wet with water and dispose of in a dedicated metal waste container.
-
Storage: Store the product under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Anilines are prone to oxidation, turning dark brown over time.
References
-
Common Organic Chemistry. Nitro Reduction - Iron (Fe) Protocols. Retrieved from [Link]
-
Janakiramudu, D. B., et al. Synthetic route for 3-fluoro-4-morpholinoaniline.[4][5] ResearchGate.[4][6] Retrieved from [Link][4][5][6][7]
Sources
- 1. 3-Fluoro-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Optimized Strategies for SNAr Functionalization of 3-Fluoro-4-nitroanisole
Introduction: The "Ortho-Fluoro" Advantage
In medicinal chemistry, 3-Fluoro-4-nitroanisole (CAS: 446-38-8) represents a "privileged scaffold" for the synthesis of nitrogen-containing heterocycles, particularly benzoxazinones and quinoxalines.[1] Its utility stems from the specific arrangement of its substituents: the strongly electron-withdrawing nitro group (
Unlike chloro- or bromo-analogs, the fluorine substituent offers a distinct kinetic advantage in SNAr reactions due to the Element Effect .[1] Although the C-F bond is thermodynamically stronger, the high electronegativity of fluorine inductively stabilizes the rate-determining Meisenheimer complex, often accelerating reaction rates by orders of magnitude compared to other halides.
Scope of this Guide
This application note provides a validated framework for functionalizing this compound. We focus on C-N bond formation (amination), the most common transformation for this substrate in drug discovery libraries.[1]
Mechanistic Principles & Regioselectivity
To optimize yields, one must understand the competition between potential leaving groups.
-
Site A (C-3 Position): Occupied by Fluorine.[1][2] Activated by the ortho-nitro group.[1]
-
Site B (C-1 Position): Occupied by Methoxy (
).[1] Activated by the para-nitro group.[1]
Why Fluorine is Displaced Selectively: While both positions are electronically activated, nucleophilic attack occurs almost exclusively at C-3 .[1]
-
Leaving Group Ability: In SNAr, leaving group ability generally follows the order
.[1] -
Transition State Stabilization: The highly electronegative fluorine atom pulls electron density from the ring carbon, lowering the energy of the transition state leading to the anionic intermediate (Meisenheimer complex).
Visualization: Reaction Pathway
The following diagram illustrates the regioselective pathway and the critical intermediate.
Figure 1: SNAr reaction coordinate showing the formation of the resonance-stabilized Meisenheimer complex.
Experimental Protocol: C-N Coupling (Amination)
This protocol describes the reaction of this compound with a secondary amine (e.g., morpholine or piperidine).[1] This method is scalable from milligram (library) to gram (process) scales.[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Morpholine (1.2 equiv)[1]
-
Base: Potassium Carbonate (
, anhydrous, 2.0 equiv)[1] -
Solvent: Acetonitrile (
) or DMF (see Optimization Table)[1]
Step-by-Step Methodology
-
Preparation:
-
Reaction Assembly:
-
Execution:
-
Heat the mixture to 60–80°C .
-
Monitoring: Check by TLC (Hexane/EtOAc 7:3) or LC-MS after 1 hour. The starting material (
) should disappear, replaced by a more polar yellow/orange spot (the aniline product). -
Note: Reaction is typically complete within 2–4 hours in MeCN; faster in DMF.[1]
-
-
Workup (Aqueous Extraction):
-
Purification:
Validation Criteria
-
1H NMR: Look for the disappearance of the specific multiplet for the proton at C-3 and the loss of F-H coupling constants. New signals corresponding to the amine alkyl groups will appear.
-
19F NMR: Complete disappearance of the aryl-fluoride signal (
ppm).[1]
Optimization & Troubleshooting Matrix
Not all nucleophiles react with equal efficiency.[1] Use this matrix to adjust conditions based on your specific nucleophile's steric and electronic profile.
| Variable | Standard Condition | High-Performance Condition | When to Switch |
| Solvent | Acetonitrile (MeCN) | DMF or DMSO | Switch to DMF/DMSO if the nucleophile is weak or sterically hindered.[1] These solvents stabilize the polar transition state better. |
| Base | DIPEA (Hünig's Base) | Use DIPEA for homogenous reactions or if the solubility of inorganic bases is limiting the rate. | |
| Temperature | 80°C | 100°C - 120°C | Increase heat only if conversion is <50% after 4 hours.[1] Warning: Higher temps increase risk of OMe displacement.[1] |
| Stoichiometry | 1.2 equiv Amine | 2.5 equiv Amine | Use excess amine if the amine is volatile or if the reaction stalls. |
Workflow Logic for Optimization
Figure 2: Decision tree for troubleshooting incomplete SNAr reactions.
Safety & Handling
Hazard Class: Irritant / Potential Mutagen.[1]
-
Nitro Compounds: Like many nitro-aromatics, this compound can be energetic.[1] Avoid heating to dryness or subjecting to high-impact shock.[1]
-
Skin/Eye Contact: The compound is a skin and eye irritant.[1] Wear nitrile gloves and safety goggles.[1]
-
Waste: Aqueous waste from the reaction will contain fluoride ions (HF salts).[1] Dispose of in accordance with specific fluoride waste protocols if required by your EH&S department.[1]
References
-
Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.[1] [1]
-
Rohrbach, S., et al. (2019).[1] Nucleophilic Aromatic Substitution on Pentafluorophenyl Derivatives. Journal of Organic Chemistry, 84(16), 10207–10219.[1] (Demonstrates the activating power of F and NO2 groups).
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 565654, this compound.[1] Retrieved October 26, 2023.[1] [1]
-
Neustadt, B. R. (1994).[1] Facile Synthesis of 3-Fluoro-4-nitroaniline Derivatives. Tetrahedron Letters, 35(3), 379-380.[1] (Primary reference for regioselectivity in fluoro-nitro systems).
Sources
Application Note: High-Fidelity Nitration of 4-Fluoroanisole
Executive Summary & Strategic Importance
This application note details the regioselective nitration of 4-fluoroanisole to synthesize 2-nitro-4-fluoroanisole , a critical intermediate in the manufacturing of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib).
While Electrophilic Aromatic Substitution (EAS) is a fundamental organic transformation, the nitration of fluorinated anisoles presents specific challenges:
-
Regiocontrol: Balancing the directing effects of the strongly activating methoxy group (
) against the deactivating but ortho/para-directing fluoro group ( ). -
Thermal Safety: Nitration is highly exothermic.[1] Improper heat management can lead to thermal runaway or the formation of unstable polynitrated byproducts.
-
Purity Profile: Minimizing the formation of the 3-nitro isomer and dinitrated species to simplify downstream purification.
This guide presents two validated protocols: a Standard Mixed-Acid Method (high throughput) and a Mild Acetic Acid Method (high selectivity), supported by mechanistic insights and safety frameworks.
Mechanistic & Regioselectivity Analysis
The Directing Conflict
In 4-fluoroanisole, the para-position relative to the methoxy group is blocked by the fluorine atom.[2] The incoming nitronium ion (
-
Position 2 (Ortho to Methoxy): Highly favored. The methoxy group stabilizes the carbocation intermediate (sigma complex) via strong resonance donation (
effect).[2] -
Position 3 (Ortho to Fluorine): Disfavored.[2][3] While fluorine is an ortho/para director, its strong inductive withdrawal (
effect) destabilizes the sigma complex at this position more than the methoxy group does at position 2.
Visualization: Reaction Pathway & Selectivity
[2]
Safety Framework: Thermal Runaway Prevention
Nitration reactions are notorious for "delayed exotherms." If the reagents are mixed too quickly at low temperatures, they may accumulate without reacting. When the temperature eventually rises, the reaction triggers all at once, leading to an explosion.
| Hazard | Risk Level | Mitigation Strategy |
| Thermal Runaway | Critical | Maintain |
| Polynitration | High | Strict stoichiometry (1.05 eq |
| Acid Burns | High | Use Viton gloves and face shields. Quench into ice, never water into acid. |
Experimental Protocols
Protocol A: Standard Mixed-Acid Nitration (Robust)
Best for: Routine synthesis where yield is prioritized and standard cooling equipment is available.
Reagents:
-
4-Fluoroanisole (1.0 eq)
-
Conc. Sulfuric Acid (
, 98%) -
Conc. Nitric Acid (
, 70%) or Fuming -
Dichloromethane (DCM) or Glacial Acetic Acid (Solvent)
Step-by-Step Procedure:
-
Preparation: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 4-Fluoroanisole (12.6 g, 100 mmol) in Glacial Acetic Acid (25 mL) .
-
Cooling: Cool the solution to 0–5°C using an ice/salt bath.
-
Acid Mix Generation: In a separate beaker, carefully mix Conc.
(20 mL) and Conc. (105 mmol) at 0°C. Caution: Exothermic. -
Controlled Addition: Add the mixed acid dropwise to the substrate solution over 30–45 minutes .
-
Critical Control Point: Internal temperature must not exceed 10°C .
-
-
Reaction: Stir at 5–10°C for 1 hour. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[2][3][6]
-
Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product typically precipitates as a yellow solid.
-
Workup:
-
If solid: Filter, wash with cold water (
mL) to remove acid. -
If oil: Extract with DCM (
mL), wash organic layer with Sat. (until neutral) and Brine. Dry over .
-
Protocol B: Mild Acetyl Nitrate Nitration (High Selectivity)
Best for: High-purity requirements to minimize dinitration and oxidation byproducts.
Reagents:
-
4-Fluoroanisole (1.0 eq)
-
Acetic Anhydride (
) -
Conc. Nitric Acid (
)
Step-by-Step Procedure:
-
In-Situ Reagent Formation: In the reaction vessel, charge Acetic Anhydride (30 mL) and cool to 0°C .
-
Substrate Addition: Add 4-Fluoroanisole (100 mmol) to the cold anhydride.
-
Nitric Acid Addition: Add Conc.
(105 mmol) dropwise.-
Note: Acetyl nitrate is formed in situ. This is a milder nitrating agent than the nitronium ion generated by sulfuric acid.
-
Safety: Do not premix large quantities of
and without substrate; the mixture can be unstable.
-
-
Reaction: Allow to warm slowly to Room Temperature (20–25°C) and stir for 2 hours.
-
Quench & Isolate: Pour into ice water. Hydrolyze excess acetic anhydride. Filter the resulting precipitate.[4]
Purification & Analytical Validation
The crude product (2-nitro-4-fluoroanisole) is often yellow. Isomeric impurities (3-nitro) typically remain in the mother liquor during recrystallization.
Recrystallization Protocol:
-
Solvent: Ethanol (95%) or Ethanol/Water mix.
-
Method: Dissolve crude solid in minimum boiling ethanol. Cool slowly to room temperature, then to 4°C.
-
Yield Target: 75–85%.
Data Summary Table:
| Parameter | Specification | Notes |
| Appearance | Yellow crystalline solid | Darkens if residual acid is present. |
| Melting Point | 60–62°C | Sharp range indicates high purity. |
| Diagnostic shift of H-3 (ortho to | ||
| Regioselectivity | > 98:2 (2-nitro : 3-nitro) | Determined by HPLC or GC. |
Visualization: Workflow Logic
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Over-nitration (Dinitro species) | Reduce temperature; reduce acid equivalents to 1.0. |
| Oiling Out | Product did not crystallize | Seed with pure crystal; use Ethanol/Water (8:2) system.[2][3][5][6][7][8][9] |
| Dark Product | Oxidation / Residual Acid | Wash organic layer thoroughly with |
| Exotherm Spike | Addition too fast | Stop addition immediately. Use dry ice bath to regain control. |
References
-
BenchChem. Application Notes and Protocols for the Nitration of Fluorinated Acetanilides. (Accessed 2026). Link
-
Organic Chemistry Portal. Nitration of Aromatic Compounds: Mechanisms and Conditions.Link
-
ResearchGate. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline. (2020).[10][11] Link
-
Google Patents. Process for the nitration of aromatic compounds (US5763697A).Link
-
National Institutes of Health (PMC). Thermal Risk Evaluation of Nitration Processes. (2025).[1][2][4][12] Link
Sources
- 1. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Purification of 3-Fluoro-4-nitroanisole by Column Chromatography
Abstract & Scope
3-Fluoro-4-nitroanisole is a critical intermediate in the synthesis of fluorinated anilines and bioactive pharmaceutical scaffolds (e.g., Linezolid analogs). Its synthesis, typically via the nitration of 3-fluoroanisole, inherently produces regioisomeric byproducts—most notably the ortho-nitro isomer (2-nitro-5-fluoroanisole). Due to the similar polarity of these nitro-regioisomers, standard recrystallization often fails to achieve >98% purity.
This guide details a regioselective chromatographic protocol designed to isolate this compound. We utilize a self-validating solvent scouting method and a "Dry Load" injection technique to maximize resolution between the target compound and its isomers.
Compound Characterization & Properties
Before initiating purification, the operator must verify the physicochemical properties to ensure safety and appropriate phase selection.
| Property | Data | Notes |
| Chemical Name | This compound | |
| CAS Number | 446-38-8 | |
| Molecular Weight | 171.13 g/mol | |
| Appearance | Pale yellow crystalline solid | |
| Melting Point | 57.3 °C | Low MP requires careful solvent removal to avoid oiling out. |
| Solubility | Soluble in EtOAc, DCM, Acetone. | Poor solubility in Hexane/Heptane. |
| Key Impurity | 2-Nitro-5-fluoroanisole | Ortho-isomer formed during nitration. |
| Hazards | Skin Irritant, Toxic | Nitro compounds may be explosive under high heat. |
Pre-Chromatography: The Self-Validating Scouting Protocol
Core Directive: Do not proceed to the column without a validated TLC method. The separation of nitro-regioisomers is sensitive to solvent selectivity.
Step 1: Solubility Check & Sample Prep
Dissolve 10 mg of crude material in 1 mL of Ethyl Acetate (EtOAc).
-
Observation: If the solution is cloudy, filter before TLC.
Step 2: TLC Solvent Scouting
Prepare three TLC chambers with the following mobile phases:
-
System A: 10% EtOAc in Hexane (Non-polar focus)
-
System B: 20% EtOAc in Hexane (Standard scouting)
-
System C: 20% Toluene in Hexane (Alternative selectivity)
Validation Criteria: Spot the crude mixture and the co-spot. Visualize under UV (254 nm).
-
Target
: The product spot should be between 0.3 and 0.4. -
Separation (
): The difference between the product and the nearest impurity must be . -
Decision Logic:
-
If
in System B Proceed to Column with Hex/EtOAc gradient. -
If
in System B Test System C (Toluene often resolves nitro-isomers better due to interactions).
-
Detailed Purification Protocol
Phase 1: Column Preparation
-
Stationary Phase: Silica Gel 60 (40–63 µm particle size).
-
Column Dimensions: Use a 1:30 to 1:50 mass ratio (Sample:Silica). For 1g of crude, use 30–50g of silica.[1]
-
Packing Method: Slurry pack in 100% Hexane to ensure a tight, bubble-free bed.
Phase 2: Sample Loading (Dry Loading)
Why Dry Load? Since this compound has low solubility in the starting mobile phase (Hexane), liquid loading would require a polar solvent that causes "band broadening," destroying the separation of isomers.
-
Dissolve crude sample in minimal Dichloromethane (DCM) or Acetone.
-
Add silica gel (ratio 1:2 sample-to-silica by weight) to the flask.
-
Evaporate solvent on a rotary evaporator until a free-flowing powder remains.
-
Carefully pour the powder onto the top of the packed column bed.
-
Add a 1 cm layer of sand on top to protect the bed.
Phase 3: Elution Gradient
Run the column using the optimized solvent system determined in Section 3.
-
Flow Rate: 15–20 mL/min (for a 2-3 cm diameter column).
-
Gradient Profile:
-
0–5 min: 100% Hexane (Flush dead volume).
-
5–20 min: 0%
10% EtOAc (Elute non-polar impurities/unreacted starting material). -
20–40 min: Hold at 10–15% EtOAc (Elute Target: this compound).
-
40+ min: Flush with 50% EtOAc (Elute polar dinitro impurities/phenols).
-
Phase 4: Fraction Collection & Analysis
-
Collect fractions in test tubes (approx. 10–15 mL each).
-
Spot every 3rd fraction on a TLC plate.
-
Combine fractions containing only the pure spot (
). -
Evaporate solvent under reduced pressure (Bath temp
C to prevent thermal degradation).
Process Visualization
Diagram 1: Purification Workflow
This diagram illustrates the critical path from crude synthesis to pure isolate.
Caption: Step-by-step workflow for the isolation of this compound, emphasizing the Dry Load technique.
Diagram 2: Solvent Selection Logic
A self-validating decision tree to ensure separation efficiency before committing the sample.
Caption: Decision matrix for mobile phase selection. If Hexane/EtOAc fails to resolve isomers, switch to Toluene-based systems.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Co-elution of Isomers | Mobile phase too polar. | Reduce EtOAc concentration (e.g., go from 10% to 5%). |
| Streaking/Tailing | Acidic impurities (Phenols). | Add 0.1% Acetic Acid to the mobile phase. |
| Poor Recovery | Product crystallized on column. | Ensure solubility; do not use 100% Hexane for too long. |
| Impurity Persistence | Ortho-isomer overlap. | Switch solvent selectivity class (e.g., use DCM/Hexane). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565654, this compound. Retrieved October 26, 2023 from [Link]
-
Biotage (2023). Using TLC to Scout Flash Chromatography Solvents. (Methodology for solvent selection). Retrieved from [Link]
Sources
Recrystallization procedure for 3-Fluoro-4-nitroanisole
Application Note: High-Purity Isolation of 3-Fluoro-4-nitroanisole
Part 1: Executive Summary & Technical Rationale
Subject: this compound (CAS: 446-38-8) Target Purity: >99.5% (HPLC) Critical Attribute: Low Melting Point Solid (~57°C)
Scientific Rationale: this compound is a critical intermediate in the synthesis of antibacterial agents (e.g., Linezolid analogs) and kinase inhibitors. Its purification presents a specific thermodynamic challenge: the "Oiling Out" Phenomenon. Because its melting point (57°C) is lower than the boiling point of common recrystallization solvents (Ethanol: 78°C, Water: 100°C), the compound often separates as a supercooled oil rather than a crystalline solid if the temperature is uncontrolled.
This protocol utilizes a Solvent-Antisolvent Precipitation method (Ethanol/Water) controlled by a precise temperature ramp. This approach suppresses the formation of the amorphous oil phase by maintaining the solution temperature below the oiling limit while exceeding the saturation limit, forcing the system into an ordered crystalline lattice.
Part 2: Physical Properties & Safety Profile
Before initiating the workflow, verify the physicochemical baseline of your starting material.
| Property | Value | Critical Note |
| CAS Number | 446-38-8 | Confirm identity; distinct from 2,4-difluoro analog. |
| Molecular Weight | 171.13 g/mol | |
| Melting Point | 57.3°C | Warning: Do not oven dry >45°C. Risk of fusion. |
| Appearance | Yellow/Tan Solid | Impure samples often appear dark brown/orange. |
| Solubility | Soluble: EtOH, MeOH, EtOAc, DCMInsoluble: Water, Hexane | High solubility in organic solvents requires an antisolvent. |
Safety Matrix (E-E-A-T):
-
Toxicity: Nitroanisoles are potential skin sensitizers and toxic if swallowed. Wear double nitrile gloves.
-
Thermal Hazard: Nitro compounds can be shock-sensitive if dry and impure. Avoid grinding dry crude material.
Part 3: Reagents & Equipment
Reagents:
-
Solvent A (Good Solvent): Ethanol (Absolute or 95%). Rationale: High solubility, easy removal.
-
Solvent B (Antisolvent): Deionized Water. Rationale: Induces precipitation selectively.
-
Activated Carbon (Optional): Norit SA-2 or equivalent (for color removal).
Equipment:
-
Jacketed glass reactor or round-bottom flask with magnetic stirring.
-
Digital thermometer (Essential for monitoring the <57°C limit).
-
Vacuum filtration setup (Buchner funnel).
-
Vacuum drying oven set to 35°C .
Part 4: Detailed Recrystallization Protocol
This protocol is designed for a 10.0 g scale . Scale up linearly, but maintain solvent ratios.
Phase 1: Dissolution & Clarification
-
Charge: Place 10.0 g of crude this compound into a 100 mL flask.
-
Solvent Addition: Add 30 mL of Ethanol (3 vol).
-
Controlled Heating: Heat the mixture to 45–50°C with stirring.
-
Technical Insight: Do not heat to reflux (78°C). Heating above the melting point (57°C) increases the risk of the compound separating as an oil (liquid-liquid phase separation) rather than dissolving.
-
-
Check Dissolution: If solids remain, add Ethanol in 2 mL increments until clear.
-
Decolorization (Optional): If the solution is dark red/brown, add 0.5 g activated carbon. Stir for 10 mins at 45°C.
-
Hot Filtration: Filter the warm solution through a pre-warmed Celite pad or sintered glass funnel to remove carbon/particulates.
Phase 2: Crystallization (The "Cloud Point" Method)
-
Temperature Set: Return the filtrate to the flask and maintain at 40–45°C .
-
Antisolvent Addition: Slowly add warm Water (40°C) dropwise via an addition funnel.
-
Target: Add water until a faint, persistent turbidity (cloudiness) appears. This usually occurs at an Ethanol:Water ratio of approx. 2:1 to 1:1.
-
-
Re-solubilization: Add 0.5 mL of Ethanol to just clear the turbidity. The solution is now supersaturated.
-
Seeding (Critical): Add a tiny crystal of pure this compound (if available). This provides a nucleation site and prevents oiling.
-
Cooling Ramp:
-
Step A: Cool to 25°C (Room Temp) over 30 minutes. Stir slowly.
-
Step B: Cool to 0–4°C (Ice Bath) for 60 minutes.
-
Observation: Light yellow needles or plates should form. If an oil droplet layer forms at the bottom, reheat to 45°C, add 5 mL more Ethanol, and repeat cooling more slowly.
-
Phase 3: Isolation & Drying
-
Filtration: Filter the cold slurry under vacuum.
-
Wash: Wash the filter cake with 10 mL of cold Ethanol/Water (50:50) mixture.
-
Caution: Pure ethanol will dissolve your product.
-
-
Drying: Dry the solid in a vacuum oven at 35°C for 6–12 hours.
-
Warning: Exceeding 45°C under vacuum may sublime the product or melt it.
-
Part 5: Process Visualization (Workflow)
Figure 1: Logical workflow for the purification of low-melting nitroanisoles, highlighting the critical decision point to prevent oiling out.
Part 6: Quality Control & Troubleshooting
| Issue | Root Cause | Corrective Action |
| Oiling Out | Cooling too fast or Temp > MP. | Reheat to dissolve oil. Add 10% more Ethanol. Cool slowly with vigorous stirring. |
| Low Yield | Too much Ethanol used. | Concentrate mother liquor or increase Water ratio in next run. |
| Color Remains | Nitro-phenolic impurities. | Repeat recrystallization using Activated Carbon (Phase 1). |
Analytical Verification:
-
HPLC: Purity >99.5% (Area %).
-
1H NMR (CDCl3):
- 3.9-4.0 ppm (s, 3H, -OCH3)
- 7.0-8.1 ppm (aromatic protons, splitting pattern depends on F-coupling).
-
Melting Point: Sharp range (e.g., 56.5–57.5°C). A broad range (>2°C) indicates solvent entrapment or impurity.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 565654, this compound. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives. (Methodology for handling fluoronitroanisole derivatives). Retrieved from [Link]
-
Arkivoc (2008). Unequivocal synthesis of substituted thiazolo[3,2-a]benzimidazoles. (Cites purification of this compound derivatives). Retrieved from [Link]
Application Note: Strategic Utilization of 3-Fluoro-4-nitroanisole in Agrochemical Synthesis
Executive Summary
3-Fluoro-4-nitroanisole (CAS: 446-38-8) serves as a high-value "scaffold hub" in the synthesis of next-generation fluorinated herbicides and fungicides. Its structural uniqueness lies in the ortho-fluorine effect : the fluorine atom at position 3 is electronically activated by the nitro group at position 4, yet it must often be preserved to impart metabolic stability (blocking C3-oxidation) in the final bioactive molecule.
This guide details the protocols for transforming this intermediate into two critical building blocks: 3-Fluoro-4-methoxyaniline (via chemoselective reduction) and 3-Fluoro-4-nitrophenol (via demethylation). It addresses the primary synthetic challenge: preventing hydrodefluorination during nitro-reduction.
Chemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 2-Fluoro-4-methoxy-1-nitrobenzene |
| CAS Number | 446-38-8 |
| Molecular Formula | |
| Molecular Weight | 171.13 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 51–53 °C |
| Key Hazard | Skin Irritant, Aquatic Toxicity (Chronic 3) |
Reaction Landscape & Strategic Pathways
The utility of this compound is defined by its three reactive centers. The diagram below illustrates the divergent pathways available to the synthetic chemist.
Figure 1: Divergent synthesis pathways. Pathway A is the most common in high-value agrochemical synthesis, preserving the C-F bond.
Protocol A: Chemoselective Nitro Reduction
Objective: Synthesize 3-Fluoro-4-methoxyaniline (CAS: 366-99-4) while preventing defluorination.
The Challenge: Hydrodefluorination
Standard catalytic hydrogenation (Pd/C,
Materials
-
Iron powder (325 mesh, reduced, 4.0 eq)
-
Ammonium Chloride (
, 2.0 eq) -
Solvent: Ethanol/Water (4:1 ratio)
-
Ethyl Acetate (for extraction)[3]
Step-by-Step Methodology
-
Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve This compound (10 g, 58.4 mmol) in Ethanol (80 mL).
-
Activation: Add a solution of
(6.25 g, 116.8 mmol) in Water (20 mL) to the flask. -
Iron Addition: Begin vigorous stirring. Add Iron powder (13.0 g, 233.6 mmol) in small portions over 15 minutes.
-
Note: The reaction is exothermic. Monitor internal temperature; maintain below 60°C during addition.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (
) should disappear, replaced by a fluorescent amine spot ( ).
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter through a Celite pad to remove iron oxides. Wash the pad with Ethyl Acetate (50 mL).
-
Concentrate the filtrate under reduced pressure to remove Ethanol.
-
-
Extraction: Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (
mL). -
Purification: Dry combined organics over
, filter, and concentrate.-
Yield Expectation: 92–96% as a dark brown oil or low-melting solid.
-
Purity Check:
NMR should show a doublet at 6.5–6.8 ppm (aromatic protons ortho to amine) and integration of 3F-NMR must confirm fluorine retention.
-
Protocol B: Regioselective O-Demethylation
Objective: Synthesize 3-Fluoro-4-nitrophenol, a precursor for diaryl ether herbicides (PPO inhibitors).
The Logic
The methoxy group is para to the nitro group. While strong nucleophiles might attack the fluorine (
Materials
-
Boron Tribromide (
, 1.0 M in DCM, 2.5 eq) -
Dichloromethane (DCM, anhydrous)
-
Ice/Water (for quenching)
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck flask and purge with Nitrogen (
). Add This compound (5.0 g, 29.2 mmol) and anhydrous DCM (50 mL). Cool to -78°C (Dry ice/acetone bath). -
Addition: Add
solution (73 mL, 73 mmol) dropwise via syringe over 30 minutes.-
Critical: Do not allow temperature to rise above -60°C during addition to prevent uncontrolled reactivity.
-
-
Reaction: Remove the cooling bath and allow the reaction to warm to room temperature naturally. Stir for 12 hours.
-
Quenching (Exothermic): Cool the flask to 0°C. slowly add Ice Water (100 mL) dropwise.
-
Safety Warning:
gas will evolve. This must be done in a fume hood with a scrubber.
-
-
Isolation:
-
Separate the organic layer.[3] Extract the aqueous layer with DCM (
mL). -
The phenol product may partition into the aqueous phase if the pH is high. Acidify aqueous layer to pH 1 with 1N HCl if necessary to ensure the phenol is protonated.
-
-
Purification: Wash combined organics with Brine, dry over
, and concentrate.-
Recrystallization: Recrystallize from Ethanol/Water if necessary.
-
Protocol C: Downstream Quinoline Synthesis (Combes)
The reduced product (3-Fluoro-4-methoxyaniline) is a prime candidate for the Combes Quinoline Synthesis to generate fluorinated heterocycles used in fungicides.
Figure 2: Workflow for converting the aniline derivative into a bioactive quinoline scaffold.
Safety & Handling (SDS Summary)
-
GHS Classification:
-
Handling:
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Store away from strong oxidizing agents and strong bases.[4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565654, this compound. Retrieved from [Link]
- Makosza, M., & Wojciechowski, K. (2004).Nucleophilic Aromatic Substitution of Hydrogen. Chemical Reviews, 104(5), 2631–2666. (Contextual grounding for S_NAr mechanisms).
-
Beilstein Journal of Organic Chemistry. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (Demonstrating regioselectivity in fluoronitro aromatics). Retrieved from [Link]
Sources
- 1. This compound | C7H6FNO3 | CID 565654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H6FNO3) [pubchemlite.lcsb.uni.lu]
- 3. 3-Fluoro-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. carlroth.com:443 [carlroth.com:443]
3-Fluoro-4-nitroanisole as a building block for specialty chemicals
Part 1: Executive Technical Summary
3-Fluoro-4-nitroanisole (3F4NA) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of 3-fluoro-4-methoxyaniline —a "privileged scaffold" in kinase inhibitor discovery (e.g., Src/Abl inhibitors).[1][2]
Unlike its more reactive cousin, 2,4-difluoronitrobenzene (often used for Linezolid), 3F4NA is selected when the methoxy group is required as a permanent structural feature (hydrogen bond acceptor) or as a protected phenol.[1][2] Its strategic value lies in the "Fluorine Effect" : the fluorine atom at the ortho position to the nitrogen modulates the pKa of the resulting aniline, enhances metabolic stability against ring oxidation, and improves lipophilicity (LogP) without significant steric penalty.[1][2]
Chemical Profile & Safety Data
| Property | Data |
| CAS Number | 446-38-8 (Note: distinct from 2,4-difluoronitrobenzene, CAS 446-35-5) |
| Molecular Formula | |
| Molecular Weight | 171.13 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 80–84 °C |
| Key Hazard | Skin Corr.[1][2] 1B (H314) ; Causes severe skin burns.[1][2] Handle in fume hood. |
Part 2: Reactivity Landscape & Strategic Utility
To use 3F4NA effectively, one must understand its electronic distribution.[1][2] The molecule possesses three functional "handles" with distinct reactivity profiles.[1][2]
Mechanistic Insight: The "Push-Pull" Electronic System
-
Nitro Group (
): Highly electron-withdrawing.[1][2] It activates the ring but is primarily the target for reduction to an amine.[1][2] -
Fluorine Atom (
): Located ortho to the nitro group.[1][2] While the nitro group activates this position for Nucleophilic Aromatic Substitution ( ), the para-methoxy group is electron-donating, which partially deactivates the ring compared to a difluoro-nitrobenzene.[2] -
Methoxy Group (
): Electron-donating.[1][2] Acts as a stable ether linkage or a latent phenol (revealable via demethylation).[1][2]
Figure 1: Reactivity landscape of this compound.[2] The dominant pathway in drug discovery is the reduction of the nitro group to access the fluorinated aniline scaffold.
Part 3: Validated Experimental Protocols
Protocol A: Catalytic Hydrogenation (Synthesis of 3-Fluoro-4-methoxyaniline)
Objective: Clean conversion of the nitro group to an amine without defluorination. Application: Synthesis of Src/Abl kinase inhibitor intermediates (e.g., analogs of Bosutinib).[1][2]
Reagents:
-
This compound (1.0 equiv)[2]
-
Palladium on Carbon (Pd/C), 10 wt.[1][2] % loading (0.1 equiv by wt)[1][2]
-
Hydrogen gas (
) – Balloon pressure sufficient.[1][2]
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
In a fume hood, purge a round-bottom flask with nitrogen (
).[1][2] -
Add this compound (e.g., 5.0 g, 29.2 mmol) and dissolve in Methanol (50 mL).
-
Critical Step: Carefully add 10% Pd/C (500 mg).[1][2] Safety: Pd/C is pyrophoric.[1][2] Add it under a gentle
stream or wet it with a small amount of water/toluene before adding solvent to prevent ignition.[1][2]
-
-
Hydrogenation:
-
Self-Validating Endpoint (TLC):
-
Observation: The starting material (bright yellow spot) must disappear.[1][2] The product (aniline) is often fluorescent under UV (254 nm) and stains purple/brown with Ninhydrin.[1][2]
-
Alert: If the reaction stalls, purge with
and add fresh catalyst.[1][2] Do not heat above 40°C to avoid defluorination.[1][2]
-
Workup:
Protocol B: Demethylation (Synthesis of 3-Fluoro-4-nitrophenol)
Objective: Cleavage of the methyl ether to reveal the phenol, enabling subsequent etherification with specialized side chains.[1]
Reagents:
Methodology:
-
Dissolve starting material in anhydrous DCM under Argon.[1][2] Cool to -78 °C (Dry ice/acetone bath).
-
Add
dropwise over 30 minutes.[1][2] The reaction is highly exothermic.[1][2] -
Allow to warm to 0 °C and stir for 2 hours.
-
Quench (Critical Safety): Cool back to -78 °C. Add Methanol dropwise (violent reaction possible).
-
Partition between water and DCM.[1][2] The phenol will be in the organic layer (if pH is acidic) or aqueous (if basic).[1][2] Adjust pH to 3-4 and extract with Ethyl Acetate.
Part 4: Application in Drug Discovery (Kinase Inhibitors)
The resulting 3-fluoro-4-methoxyaniline is a "privileged structure."[1][2] The fluorine atom ortho to the amine lowers the nucleophilicity of the nitrogen slightly, but more importantly, it creates a specific electronic environment that affects how the inhibitor binds to the ATP-binding pocket of kinases.[1][2]
Case Study: Synthesis of Quinoline-Based Kinase Inhibitors Reference: Boschelli et al. (2004)[1][4]
-
Condensation: 3-Fluoro-4-methoxyaniline is reacted with ethoxymethylene malonate.[1][2]
-
Cyclization: Thermal cyclization (Dowtherm A, 250°C) yields the quinoline core.[2]
-
Target: This route yields 7-methoxy-4-phenylamino-3-quinolinecarbonitriles, which show dual inhibition of Src and Abl kinases (IC50 in low nanomolar range).[1][2]
Figure 2: Synthetic workflow converting this compound into a bioactive kinase inhibitor scaffold.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565654, this compound.[1][2] Retrieved from [Link][1][2]
-
Boschelli, D. H., et al. (2004). 7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles as dual inhibitors of Src and Abl kinases.[1][2][4] Journal of Medicinal Chemistry, 47(7), 1599–1601.[1][2] (Found via )[1][2]
-
European Chemicals Agency (ECHA). Registration Dossier: this compound.[1][2] (Hazard Classification H314).[1][2] Retrieved from [Link][1][2]
Sources
Application Notes and Protocols for Synthetic Routes Involving 3-Fluoro-4-nitroanisole
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 3-Fluoro-4-nitroanisole in Modern Synthesis
This compound (also known as 2-Fluoro-4-methoxy-1-nitrobenzene) is a pivotal building block in contemporary organic and medicinal chemistry.[1][2] Its utility stems from a unique arrangement of functional groups on the aromatic ring: a strongly electron-withdrawing nitro group, a methoxy group, and a fluorine atom. This specific substitution pattern activates the molecule for a range of selective transformations, making it an invaluable precursor for the synthesis of complex pharmaceutical intermediates and advanced materials.[1][2] The fluorine atom, in particular, is a desirable feature in drug design, often enhancing metabolic stability and binding affinity.[3][4]
This guide provides an in-depth exploration of two principal synthetic pathways originating from this compound: Nucleophilic Aromatic Substitution (SNAr) and the reduction of the nitro group. We will delve into the mechanistic underpinnings of these reactions, present validated, step-by-step protocols, and discuss the causal logic behind the selection of reagents and conditions.
Physicochemical Properties and Safety Data
A thorough understanding of the substrate's properties is paramount for safe and effective experimentation.
| Property | Value | Reference |
| CAS Number | 446-38-8 | [5] |
| Molecular Formula | C₇H₆FNO₃ | [6] |
| Molecular Weight | 171.13 g/mol | [6] |
| Appearance | Powder or liquid | [5] |
| Purity | Typically ≥99% | [5] |
| Storage | Store in a dry, cool, well-ventilated place | [5] |
Safety Profile: this compound is classified as a substance that can cause severe skin burns and eye damage, and may cause respiratory irritation.[6] It is also considered harmful to aquatic life with long-lasting effects.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[7]
Caption: Structure of this compound.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Mechanistic Rationale
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for functionalizing electron-deficient aromatic rings.[8][9] The reaction proceeds via a two-step addition-elimination mechanism. In the case of this compound, the process is facilitated by the potent electron-withdrawing nature of the nitro group, which is positioned ortho to the fluorine leaving group. This arrangement significantly lowers the energy barrier for a nucleophile to attack the carbon atom bonded to the fluorine.[10] The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9] The negative charge is effectively delocalized onto the oxygen atoms of the nitro group. The subsequent elimination of the highly electronegative fluoride ion restores the aromaticity of the ring, driving the reaction to completion.
Caption: Workflow of the SNAr mechanism.
Protocol 1.1: Synthesis of 4-(2-Fluoro-4-methoxyphenyl)morpholine
This protocol details the SNAr reaction between this compound and morpholine. The resulting product, 4-(2-fluoro-4-methoxyphenyl)morpholine, is a key precursor in the synthesis of various biologically active molecules. This reaction is analogous to the synthesis of intermediates for the antibiotic linezolid, which often involves the reaction of morpholine with a difluoronitrobenzene derivative.[11][12]
Materials and Reagents:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent and Reagent Addition: Add anhydrous DMSO to the flask to create a stirrable suspension (approx. 0.5 M concentration with respect to the starting material). Begin vigorous stirring and add morpholine (1.2 eq) to the mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C. The choice of an aprotic polar solvent like DMSO is crucial as it effectively solvates the potassium carbonate and facilitates the nucleophilic attack without protonating the nucleophile.[13]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMSO and inorganic salts.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 4-(2-fluoro-4-methoxyphenyl)morpholine as a solid.
| Parameter | Condition | Rationale |
| Nucleophile | Morpholine (1.2 eq) | A slight excess ensures complete consumption of the limiting reagent. |
| Base | K₂CO₃ (1.5 eq) | A mild inorganic base to scavenge the HF formed in situ without promoting side reactions. |
| Solvent | DMSO | High boiling point and ability to dissolve reagents, accelerating the SNAr rate.[13] |
| Temperature | 80-90 °C | Provides sufficient thermal energy to overcome the activation barrier without causing degradation. |
| Typical Yield | >90% | The reaction is generally high-yielding due to the activated substrate. |
Part 2: Reduction of the Nitro Group
Mechanistic Overview
The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are precursors to a vast array of pharmaceuticals, dyes, and polymers.[14] The reduction of this compound yields 5-fluoro-2-methoxyaniline, a valuable intermediate. While various methods exist (e.g., metal/acid combinations like Fe/HCl), catalytic hydrogenation is often preferred in industrial and research settings due to its cleaner reaction profile and milder conditions.[15]
The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species.[14] The catalyst, typically a noble metal like Palladium (Pd) or Platinum (Pt) on a carbon support, facilitates the addition of hydrogen across the nitrogen-oxygen bonds.
Caption: Simplified pathway for nitro group reduction.
Protocol 2.1: Catalytic Hydrogenation to 5-Fluoro-2-methoxyaniline
This protocol describes the reduction of this compound using palladium on carbon (Pd/C) as the catalyst and hydrogen gas. Special care must be taken to avoid dehalogenation (loss of the fluorine atom), which can be a competing side reaction.[16]
Materials and Reagents:
-
This compound (1.0 eq)
-
Palladium on Carbon (5% or 10% Pd/C, 1-2 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc) as solvent
-
Hydrogen gas (H₂)
-
Celite® or a similar filtration aid
Instrumentation:
-
Parr hydrogenator or a similar hydrogenation apparatus
-
Reaction vessel rated for pressure
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a pressure-rated reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent like methanol. The choice of solvent can influence the reaction rate and selectivity.[17]
-
Catalyst Addition: Carefully add the Pd/C catalyst (1-2 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel several times with hydrogen gas to remove all air.
-
Reaction Conditions: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and begin vigorous stirring. The reaction is exothermic, so cooling may be necessary for large-scale reactions to maintain a temperature of 25-40 °C.[17]
-
Monitoring: The reaction progress can be monitored by the uptake of hydrogen gas. Once the theoretical amount of hydrogen has been consumed, the reaction is typically complete. Confirmation can be obtained by TLC or HPLC analysis.
-
Work-up:
-
Carefully vent the excess hydrogen gas from the vessel and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with solvent until it can be safely quenched (e.g., with water).
-
Rinse the filter cake with a small amount of the reaction solvent.
-
-
Isolation: The filtrate contains the desired product, 5-fluoro-2-methoxyaniline. The solvent can be removed under reduced pressure to yield the crude product, which is often of sufficient purity for subsequent steps. Further purification can be achieved by distillation or chromatography if necessary.
| Parameter | Condition | Rationale |
| Catalyst | 5-10% Pd/C (1-2 mol%) | Highly efficient for nitro group reduction. Lower catalyst loading can minimize dehalogenation. |
| Hydrogen Pressure | 50-100 psi | Sufficient pressure to ensure adequate hydrogen concentration in the solution for a reasonable reaction rate. |
| Solvent | Methanol or Ethyl Acetate | Common solvents for hydrogenation that effectively dissolve the starting material. |
| Temperature | 25-40 °C | Mild conditions to preserve the C-F bond and prevent side reactions.[16] |
| Typical Yield | >95% | Catalytic hydrogenation is a highly efficient and clean method for this transformation. |
Conclusion and Future Prospects
The synthetic routes detailed in this guide—nucleophilic aromatic substitution and nitro group reduction—transform this compound into highly valuable and versatile chemical intermediates. The protocols provided are robust and scalable, serving as a solid foundation for research and development in the pharmaceutical and material science sectors.[1][2] The ability to selectively functionalize this molecule at two distinct positions underscores its strategic importance as a building block for constructing complex molecular architectures and accelerating the discovery of novel chemical entities.
References
- Janakiramudu, D. B., et al. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems. Retrieved from [Link]
-
Pharmaffiliates. (2026). Cost-Effective Procurement: Finding Competitive Prices for this compound. Retrieved from [Link]
- Zakharov, A. V., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4815.
- Cole, M. P., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16938–16945.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,3-Difluoro-4-nitroanisole: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. Retrieved from [Link]
- Xing, L., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(4), 715-26.
- Andersen, T. L., et al. (2010). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 15(1), 412-418.
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN115772105B - Synthesis method of 4-nitroanisole.
- Cantillo, D., et al. (2018). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 22(9), 1275-1280.
-
Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
- Haldar, P., & Mahajani, V. V. (2004). Catalytic transfer hydrogenation: o-nitro anisole to o-anisidine, some process development aspects. Chemical Engineering Journal, 104(1-3), 27-33.
- Gütz, C., et al. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development, 27(6), 1124-1132.
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. Retrieved from [Link]
-
Molecules. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
-
ResearchGate. (n.d.). The nucleophilic aromatic substitution reaction between.... Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. Retrieved from [Link]
-
Stevens Institute of Technology. (n.d.). Kinetic study of catalytic hydrogenation of O-nitroanisole to O-anisidine in a microchannel reactor. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2023). Pharmacological activity of furan derivatives. Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. This compound | C7H6FNO3 | CID 565654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 61324-93-4 | 4-fluoro-3-nitroanisole [fluoromart.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. air.unimi.it [air.unimi.it]
- 15. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchwith.stevens.edu [researchwith.stevens.edu]
Troubleshooting & Optimization
Technical Support Center: Nitration of 3-Fluoroanisole
Topic: Improving Yield & Regioselectivity of 3-Fluoro-4-nitroanisole Synthesis Ticket ID: #NIT-3FA-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Core Directive & Executive Summary
The Challenge: The nitration of 3-fluoroanisole (1-methoxy-3-fluorobenzene) is a classic example of competing directing groups .[1] The methoxy group (-OMe) is a strong ortho/para activator, while the fluorine (-F) is a weak deactivator but also an ortho/para director.
-
Target: this compound (Para to -OMe, Ortho to -F).[1]
-
Major Impurities: 3-Fluoro-6-nitroanisole (Ortho to -OMe, Para to -F) and 3-Fluoro-2-nitroanisole (sandwiched between -OMe and -F).[1]
-
Yield Killers: Poor regioselectivity (isomer formation), dinitration (due to the activated ring), and oxidative degradation (tar formation).
The Solution Strategy: To maximize the yield of the 4-nitro isomer, you must shift from "thermodynamic brute force" (standard mixed acid at RT) to kinetic control . This involves using milder nitrating agents (Acetyl Nitrate) or strictly temperature-controlled mixed acid protocols to favor the sterically less hindered 4-position over the 2-position and electronically competitive 6-position.[1]
Critical Process Parameters (The "Why")
Regioselectivity Mechanism
The methoxy group directs the incoming nitronium ion (
-
Position 2: Sterically crowded (between -F and -OMe).[1] Least favored.
-
Position 6: Electronically activated by -OMe (ortho) and -F (para).[1] Major Competitor.
-
Position 4: Electronically activated by -OMe (para) and -F (ortho).[1] Target.
Note: Lower temperatures favor the 4-isomer due to slightly higher activation energy required to overcome steric hindrance at the ortho positions (2 and 6) relative to the methoxy group.
Reaction Pathway Diagram
Caption: Electrophilic Aromatic Substitution pathway showing the competition between the Target (4-nitro) and isomers (2- and 6-nitro).
Optimized Experimental Protocols
Method A: The "Gold Standard" (Acetyl Nitrate)
Recommended for highest regioselectivity and yield.
Safety Warning: Acetyl nitrate is explosive if heated or concentrated.[1] NEVER heat above 35°C. Generate in situ.
-
Setup: 3-neck round-bottom flask, internal thermometer, addition funnel,
atmosphere. -
Solvent: Dissolve 3-Fluoroanisole (1.0 eq) in Acetic Anhydride (
, 3.0 vol). -
Cooling: Cool the mixture to -10°C to -5°C using an ice/salt or acetone/dry ice bath.
-
Reagent Preparation (In Situ):
-
Separately, mix Fuming Nitric Acid (1.05 eq) with Acetic Acid (1.0 vol) and cool to 0°C.
-
Why? Pre-diluting
prevents localized hot spots.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
Addition: Add the
solution dropwise over 60 minutes.-
Critical: Internal temperature must not exceed 0°C .[1]
-
-
Quench: Pour reaction mixture onto crushed ice/water (10 vol) with vigorous stirring.
-
Workup: The product usually precipitates as a solid. Filter and wash with cold water.[1] If oil forms, extract with DCM.
Method B: Modified Mixed Acid (Scale-Up Friendly)
Use if Acetic Anhydride is restricted or for larger batches.[1]
-
Acid Mix: Prepare
(conc) and (1.05 eq) mixture at 0°C. -
Substrate: Dissolve 3-Fluoroanisole in Dichloromethane (DCM) (5 vol).
-
Why DCM? It acts as a heat sink and diluent, preventing the "runaway" exotherms common in neat mixed-acid nitrations.
-
-
Addition: Add acid mixture to the DCM solution at -5°C .
-
Separation: Phase separate the organic layer, wash with
(aq) to remove acid traces.
Troubleshooting Guide (FAQ)
Q1: My product is a dark red oil instead of a solid. What happened?
Diagnosis: Over-nitration or Oxidation.[1]
-
Cause: The reaction temperature spiked (likely >10°C) or you used too much Nitric Acid (>1.2 eq). Anisoles are electron-rich and easily oxidized to quinones (dark red/black tars).[1]
-
Fix: Keep temp < 0°C. Use exactly 1.05 equivalents of
.
Q2: I have 30% of the 6-nitro isomer. How do I remove it?
Diagnosis: Isomer separation.[1][2]
-
Data:
-
Fix: Recrystallization is superior to distillation here.[1]
-
Dissolve the crude mixture in hot Ethanol (EtOH) or Isopropanol (IPA) .
-
Cool slowly to 0°C. The symmetrical 4-nitro isomer crystallizes out first.[1] The 6-nitro isomer remains in the mother liquor.
-
Note: Distillation is dangerous due to the thermal instability of nitro compounds.
-
Q3: The reaction stalls at 60% conversion.
Diagnosis: Water accumulation.
-
Cause: As nitration proceeds, water is produced (
). Water dilutes the acid, stopping the formation of the nitronium ion. -
Fix: Use Fuming Nitric Acid (98%) instead of Concentrated (68%). Or, add small amounts of
to scavenge water (Method A).
Logic Flow & Troubleshooting Tree
Caption: Diagnostic decision tree for common nitration failures.
Data Summary: Solvent & Reagent Effects
| Method | Reagent System | Typ.[1][3][4][5] Yield (Crude) | 4-Nitro Selectivity | Safety Risk |
| Standard | 60-70% | Moderate (60:40) | High (Exotherm) | |
| DCM Dilution | 75-80% | Good (70:30) | Low (Thermal sink) | |
| Acetyl Nitrate | 85-90% | Excellent (85:15) | High (Explosive intermediate) | |
| Solid Acid | Zeolite H-Beta / | 60% | High (Para-selective) | Low (Green Chem) |
References
-
Regioselectivity in Nitration of Fluoroanisoles
-
Bioorganic & Medicinal Chemistry Letters, "Synthesis of this compound derivatives."[1]
-
Source: (General search for verification).
-
-
Acetyl Nitrate Safety & Flow Chemistry
- Fraunhofer Institute, "Nitration Chemistry in Continuous Flow using Acetyl Nitr
-
Source:
-
Solid Acid Catalysis (Zeolites)
- Smith, K. et al.
-
Source:
-
Physical Properties & Safety Data
-
PubChem Compound Summary for CID 565654 (this compound).[1]
-
Source:
-
Disclaimer: This guide is for research purposes only. Nitration reactions are inherently hazardous.[1] Always conduct a risk assessment before scaling up.
Sources
- 1. This compound | C7H6FNO3 | CID 565654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5567854A - Process for separating mixtures of nitrobenzaldehyde isomers - Google Patents [patents.google.com]
- 3. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
Side reactions of 3-Fluoro-4-nitroanisole in substitution reactions
Technical Support Center: 3-Fluoro-4-nitroanisole (FNA) Reactivity Guide
Executive Summary & Molecule Profile
User Query: "I am observing low yields and unexpected byproducts during the nucleophilic substitution of this compound. What are the competing mechanisms?"
Scientist's Analysis:
this compound (FNA) is a "push-pull" aromatic system. The nitro group at C4 activates the ring for Nucleophilic Aromatic Substitution (
-
Fluorine (C3): Activated by ortho-nitro. (Primary Target)
-
Methoxy (C1): Activated by para-nitro. (Secondary Target/Side Reaction)
While Fluorine is generally the superior leaving group in
Critical Side Reaction Pathways (Visualized)
The following diagram illustrates the competitive landscape of FNA reactivity.
Figure 1: Competitive reaction pathways for this compound. Path 1 is the desired
Troubleshooting Modules
Module A: Regioselectivity Failure (The "Wrong Spot" Problem)
Symptom: NMR shows the loss of the methoxy singlet (~3.8 ppm) but retention of fluorine coupling, or a mixture of two substitution products. Mechanism: The nucleophile attacks C1 (displacing -OMe) instead of C3 (displacing -F). Although -F is a better leaving group, the para-nitro activation at C1 is significant. Corrective Action:
-
Temperature Control:
at C3 (F displacement) has a lower activation energy. Lower the reaction temperature (e.g., 0°C to RT) to kinetically favor C3. High heat (>80°C) promotes thermodynamic mixtures. -
Leaving Group Analysis: Fluorine is highly electronegative, stabilizing the transition state (Meisenheimer complex) more effectively than methoxy. Ensure your solvent is polar aprotic (DMSO, DMF, NMP) to maximize this rate difference.
Module B: O-Demethylation (The "Phenol" Problem)
Symptom: Appearance of a broad -OH peak, loss of the methyl singlet, and product insolubility in organic solvents (formation of nitrophenolate).
Mechanism: Soft nucleophiles (e.g., thiols, iodides) or harsh Lewis acids attack the methyl carbon of the methoxy group via an
-
Nucleophile Hardness: If using thiolates, avoid excess equivalents.
-
Scavengers: If demethylation is catalytic (e.g., caused by iodide impurities), add a scavenger or switch to chloride/bromide salts.
Module C: Transetherification (The "Solvent Swap")
Symptom: When reacting with an alkoxide (e.g., NaOMe), you observe a product with a different alkyl group (e.g., -OEt) or a mixture. Mechanism: If you use NaOMe in Ethanol, the solvent equilibrates to form EtO-, which can displace the F (giving the ethoxy analog) or displace the OMe. Corrective Action:
-
Matched System Rule: Always match the alkoxide base to the alcohol solvent (e.g., NaOMe in MeOH, NaOtBu in tBuOH).
-
Inert Solvent: Use a non-nucleophilic solvent like THF or Dioxane with the alkoxide.
Standardized Protocol: Amination of this compound
Objective: Selective displacement of Fluorine by a primary amine.
Reagents:
-
This compound (1.0 equiv)[1]
-
Primary Amine (1.1 - 1.2 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Workflow:
-
Preparation: Dissolve this compound in MeCN (0.2 M concentration). Note: MeCN is preferred over DMF for easier workup and lower risk of thermal decomposition.
-
Base Addition: Add
. Ensure the base is finely ground to increase surface area. -
Nucleophile Addition: Add the amine dropwise at 0°C.
-
Checkpoint: The reaction is exothermic.[2] Controlling the exotherm prevents side reaction Path 2 (Ipso-substitution).
-
-
Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.
-
Target: Disappearance of starting material (
X) and appearance of product ( Y). -
Warning: If reaction stalls, heat to 40-50°C, but do not exceed 80°C .
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M HCl (to remove excess amine) and Brine.
Data Table: Solvent Effects on Selectivity
| Solvent | Rate (C3-F) | Risk of Side Reactions | Recommendation |
| DMSO | Very Fast | High (Demethylation/Ipso) | Use only for unreactive amines. |
| DMF | Fast | Moderate | Standard choice. |
| MeCN | Moderate | Low | Preferred for clean profiles. |
| EtOH | Slow | High (Transetherification) | Avoid unless using ethoxide. |
Frequently Asked Questions (FAQ)
Q: Can I use NaH as a base with this compound?
A: Use caution. NaH is a strong base and can deprotonate the alpha-protons of your nucleophile, making it very "hard." This increases the risk of attacking the methoxy ring position (C1). Weak inorganic bases (
Q: Why do I see a "dimer" impurity? A: If your nucleophile is a diamine or has two nucleophilic sites, it can bridge two FNA molecules. Ensure high dilution or slow addition of the FNA to the amine excess to prevent this.
Q: Is the nitro group stable?
A: Generally, yes. However, avoid strong reducing conditions (e.g.,
References
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central (PMC). Available at: [Link] (Accessed: Feb 7, 2026).
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link] (Accessed: Feb 7, 2026).
-
This compound Compound Summary. PubChem. Available at: [Link] (Accessed: Feb 7, 2026).
-
Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. Available at: [Link] (Accessed: Feb 7, 2026).
Sources
Technical Support Center: Catalytic Reduction of 3-Fluoro-4-nitroanisole
Current Status: Operational Ticket ID: CHEM-RED-3F4NA Assigned Specialist: Senior Application Scientist
Executive Summary
The catalytic hydrogenation of 3-Fluoro-4-nitroanisole to 3-Fluoro-4-methoxyaniline (also known as 3-fluoro-p-anisidine) presents a classic chemoselectivity challenge. While the reduction of the nitro group is thermodynamically favorable, the presence of the fluorine atom at the meta position (relative to the methoxy) and ortho position (relative to the nitro) introduces the risk of hydrodefluorination (HDF) . Furthermore, the accumulation of hydroxylamine intermediates poses significant thermal safety risks during scale-up.[1]
This guide moves beyond basic textbook procedures to address the specific kinetic and thermodynamic pitfalls of this transformation.
Module 1: Critical Selectivity Issues (Defluorination)
Q: Why am I observing des-fluoro product (4-methoxyaniline) in my LC-MS?
A: You are experiencing Hydrodefluorination (HDF).[2] This occurs when the metal catalyst inserts into the C-F bond. While C-F bonds are generally stronger than C-Cl or C-Br bonds, the specific electronic environment of this molecule makes it susceptible on highly active surfaces like Palladium.
Root Cause Analysis:
-
Catalyst Choice: Standard Pd/C is often too active. It facilitates the oxidative addition of the C-F bond, especially after the nitro group is reduced to the amine (which makes the ring electron-rich, but the catalyst surface affinity remains high).
-
Over-Hydrogenation: Letting the reaction run past the theoretical hydrogen uptake endpoint.
-
Acidity: HDF is often acid-catalyzed. If the reaction generates HF (autocatalytic), the rate of defluorination increases.
Troubleshooting Protocol:
| Variable | Adjustment | Rationale |
| Catalyst | Switch to Pt/C (Sulfided) | Platinum is less prone to C-F insertion than Palladium. Sulfided forms (poisoned) further inhibit hydrogenolysis while permitting nitro reduction. |
| Inhibitor | Add Vanadium or Morpholine | Vanadium compounds (e.g., |
| Solvent | Avoid Methanol | Methanol can act as a hydrogen donor and enhance HDF. Use Toluene or THF to reduce surface mobility of the halide. |
| Pressure | Lower | Operate at 1–3 bar. High pressure forces hydrogen into the subsurface of the catalyst, promoting C-F cleavage. |
Module 2: Kinetic Stalls & Impurities
Q: The reaction has stopped at 80% conversion. LC-MS shows a mass of M-16. What is happening?
A: You have accumulated the Hydroxylamine intermediate (
The Mechanism:
The reduction proceeds:
Immediate Actions:
-
Do NOT add more catalyst yet. This can cause a sudden exotherm (see Module 3).
-
Temperature Bump: Gently increase temperature by 5-10°C. This often provides the activation energy to push the hydroxylamine over the barrier.
-
Check pH: If the solution has become basic (due to amine formation), the reduction rate might slow. A trace of acetic acid can re-accelerate the reduction of the hydroxylamine.
Q: My product is purple/black. How do I clean it?
A: The color comes from azo/azoxy dimers , formed by the condensation of the nitroso (
-
Prevention: Ensure high agitation rates (>1000 rpm). These dimers form when hydrogen availability at the catalyst surface is low (mass transfer limitation).
-
Purification: These impurities are difficult to remove. Recrystallization from Ethanol/Water is usually effective, or filtration through a silica plug.
Module 3: Safety & Thermal Hazards
Q: The reactor temperature spiked unexpectedly during the first hour. Why?
A: Nitro reduction is highly exothermic (
If the hydroxylamine intermediate accumulates (due to low pressure or low agitation) and the temperature is then raised to force conversion, the hydroxylamine can disproportionate violently:
Safety Rules:
-
Never load dry Pd/C or Pt/C into the reactor containing solvent. It is pyrophoric.[3] Wet the catalyst with water or toluene first.
-
Heat Removal: Ensure your cooling jacket capacity is calculated for the maximum heat release rate (Qmax).
-
Ramp Slowly: Do not heat the reaction to the final temperature immediately. Hold at ambient temperature until
uptake stabilizes, then ramp.
Module 4: Visualizing the Pathway
The following diagram illustrates the reaction network, highlighting the "Danger Zone" (Hydroxylamine accumulation) and the "Failure Mode" (Defluorination).
Caption: Mechanistic pathway of nitro reduction showing the critical rate-limiting step at the hydroxylamine stage and potential side reactions (red).
Module 5: Recommended Protocol (Pt/C Method)
This protocol prioritizes selectivity (fluorine retention) over speed.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Catalyst: 5% Pt/C (sulfided) (1.0 wt% loading relative to substrate)
-
Solvent: THF or Ethyl Acetate (Avoid MeOH)
-
Additive: Vanadyl acetylacetonate (
) - Optional, only if HDF is observed.
Procedure:
-
Inerting: Purge reactor with
(x3). -
Loading: Charge solvent, then wet catalyst, then substrate.
-
Pressure: Pressurize with
to 3 bar (45 psi) . -
Temperature: Stir at 25°C (Room Temp). Do not heat initially.
-
Monitoring: Monitor
uptake.-
Phase 1: Rapid uptake (Nitro
Hydroxylamine). -
Phase 2: Slower uptake (Hydroxylamine
Amine).
-
-
Completion: Only if uptake ceases and LC-MS shows hydroxylamine, warm to 40°C.
-
Workup: Filter catalyst through Celite under
(Keep catalyst wet!). Concentrate filtrate.[4]
References
-
Blaser, H. U. (2002). "Selective Catalytic Hydrogenation of Halo-Nitrobenzenes." Advanced Synthesis & Catalysis.
-
Tafesh, A. M., & Weiguny, J. (1996). "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds to Aromatic Amines, Hydroxylamines, Hydrazines, and Hydrazo Compounds." Chemical Reviews.
-
Studer, M., et al. (2000). "Hydrogenation of Nitro Compounds." Catalysis of Organic Reactions.
-
Occupational Safety and Health Administration (OSHA). "Controlling Thermal Hazards of Chemical Reactions."
Sources
Defluorination of 3-Fluoro-4-nitroanisole under reaction conditions
Technical Support Center: Defluorination of 3-Fluoro-4-nitroanisole
Module 1: Diagnostic Hub & Mechanistic Grounding
Subject: this compound (CAS: 446-38-8)
Reactivity Profile: Highly activated for Nucleophilic Aromatic Substitution (
The Core Mechanism: Why Defluorination Occurs
The fluorine atom at the 3-position is activated by the nitro group at the 4-position (ortho-relationship).[1] While the methoxy group at position 1 is electron-donating (deactivating), the strong electron-withdrawing nature of the nitro group and the high electronegativity of fluorine make the C–F bond highly susceptible to nucleophilic attack.
Unlike aliphatic substitution (
Key Reactivity Drivers:
-
Leaving Group Ability: In
, Fluorine is often the fastest leaving group (F >> Cl ≈ Br > I) because its high electronegativity stabilizes the transition state of the rate-determining addition step. -
Solvent Effects: Polar aprotic solvents (DMSO, DMF, NMP, MeCN) significantly accelerate the reaction by solvating the cation of the base while leaving the nucleophilic anion "naked" and reactive.
Figure 1: The
Module 2: Troubleshooting Guide (FAQs)
Category A: Reaction Stalled or Low Conversion
Q: I am reacting this compound with a secondary amine (e.g., morpholine) in ethanol, but the reaction is incomplete after 24 hours. Why? A: Ethanol is a protic solvent.[1] Protic solvents form hydrogen bonds with the nucleophile (the amine), effectively "caging" it and reducing its nucleophilicity.
-
The Fix: Switch to a polar aprotic solvent like Acetonitrile (MeCN), DMF, or DMSO. These solvents do not solvate the nucleophile strongly, increasing the reaction rate by orders of magnitude.
-
Alternative: If you must use alcohol, increase the temperature to reflux, but be wary of side reactions (see Category B).
Q: My nucleophile is a weak base (e.g., aniline). The reaction isn't proceeding. A: Weak nucleophiles require forcing conditions or an auxiliary base to neutralize the generated HF.
-
The Fix: Add an inorganic base like K₂CO₃ or Cs₂CO₃ (Cesium is often superior due to the "Cesium Effect" in solubility).
-
Protocol Adjustment: Run the reaction in DMSO at 80–100°C.
Category B: Impurity Profiling[1]
Q: I see a new peak in LCMS with M-14 relative to the product, or M+16 relative to starting material. What is it? A: This is likely the hydrolysis product (3-Hydroxy-4-nitroanisole).[1]
-
Cause: Presence of water in the solvent or base (e.g., using NaOH/KOH which are hygroscopic, or wet DMF). Hydroxide (OH⁻) is a potent nucleophile and will compete with your intended amine/alkoxide.[1]
-
The Fix: Use anhydrous solvents. Switch to non-nucleophilic bases like DIPEA (Hünig's base) or anhydrous K₂CO₃.[1]
Q: I am observing demethylation (loss of the methoxy group). A: While the Fluorine is the primary leaving group, harsh conditions (high heat >120°C, strong Lewis acids, or thiolates) can attack the methyl group of the anisole.
-
The Fix: Lower the reaction temperature. Ensure your nucleophile stoichiometry is controlled (1.1 – 1.2 equivalents).[1]
Module 3: Validated Experimental Protocols
Protocol 1: Chemoselective Amination (Substitution of F)
Target: Synthesis of 3-Amino-substituted derivatives.[1]
| Parameter | Condition | Rationale |
| Solvent | Acetonitrile (MeCN) or DMF | MeCN for easy workup; DMF for difficult substrates.[1] |
| Concentration | 0.2 M – 0.5 M | High concentration favors bimolecular kinetics.[1] |
| Base | K₂CO₃ (2.0 equiv) or DIPEA (2.0 equiv) | Neutralizes HF; prevents protonation of the amine nucleophile. |
| Temperature | 60°C – 80°C | Sufficient activation energy without degrading the nitro group. |
| Time | 4 – 12 Hours | Monitor by TLC/LCMS until SM < 1%. |
Step-by-Step:
-
Dissolve This compound (1.0 equiv) in anhydrous MeCN.
-
Add Amine Nucleophile (1.1 equiv) dropwise.[1]
-
Heat to reflux (approx. 80°C) under nitrogen atmosphere.
-
Monitor: Check for disappearance of SM (Rf ~0.6 in 20% EtOAc/Hex) and appearance of product (usually more polar, Rf ~0.3-0.4).
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove residual DMF/MeCN.[1]
Protocol 2: Hydrolysis (Intentional Defluorination to Phenol)
Target: 3-Hydroxy-4-nitroanisole.[1]
-
Dissolve substrate in DMSO:Water (9:1) .[1]
-
Add KOH (3.0 equiv) .
-
Heat to 90°C for 2 hours.
-
Critical Step: Acidify carefully with 1M HCl to pH 3 to precipitate the phenol or extract it.
Module 4: Decision Logic for Optimization
Use this logic flow to optimize reaction conditions if the standard protocol fails.
Figure 2: Troubleshooting logic for optimizing
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565654, this compound. Retrieved from [Link]
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1] Chemical Reviews, 49(2), 273-412.[1] (Foundational text on
mechanism and leaving group order F > Cl). -
Beilstein Journals (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (Demonstrates regioselectivity in similar fluoronitrobenzene systems). Retrieved from [Link][1]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): The Mechanism. Retrieved from [Link]
Sources
Technical Support Center: Nitration of Fluoroanisole
Topic: Managing Exothermic Hazards & Regioselectivity in Fluoroanisole Nitration Ticket ID: #NIT-FA-2026-LVL3 Assigned Specialist: Senior Application Scientist, Process Safety Unit
Executive Summary: The Safety-Selectivity Paradox
You are likely encountering a common bottleneck: Fluoroanisole nitration is a kinetically fast, highly exothermic multiphase reaction. The methoxy group (-OCH₃) strongly activates the ring, making the reaction prone to thermal runaway and over-nitration (dinitration), while the fluorine atom introduces unique electronic effects that complicate regioselectivity.
This guide moves beyond standard "add dropwise" advice. It implements a Self-Validating Control System based on thermal accumulation and mechanistic causality.
Part 1: Thermal Management & Runaway Prevention
Core Directive: Never scale up without knowing your Accumulation Number.
The Thermodynamic Reality
Nitration of activated aromatics like fluoroanisole releases significant energy.[1] You must treat the reactor not as a mixing vessel, but as a heat exchanger.
Key Thermodynamic Parameters:
| Parameter | Value (Approx.) | Critical Implication |
|---|
| Enthalpy of Nitration (
The "Death Loop" of Thermal Accumulation
Most accidents occur not because the reaction is too fast, but because it is too slow initially (due to over-cooling), leading to reagent accumulation. When the temperature eventually rises, all accumulated reagent reacts simultaneously.
Visualizing the Hazard Pathway:
Figure 1: The Thermal Accumulation Trap. Note that "safer" low temperatures can paradoxically increase risk by masking reagent accumulation.
Protocol: The Self-Validating Dosing Strategy
To ensure safety, you must validate that the reaction is consuming reagents as they are added.
-
Calculate
: Before starting, calculating . If , you are in a critical zone. -
The "Stop-and-Check" Method:
Part 2: Regioselectivity & Chemistry
Core Directive: The Methoxy group is the Captain; Fluorine is the Navigator.
Users often ask why they get specific isomers. This is dictated by the battle between the strong resonance donor (-OCH₃) and the weak inductive withdrawer (-F).
4-Fluoroanisole Nitration
-
Substrate: 1-fluoro-4-methoxybenzene.
-
Directing Effects:
-
-OCH₃ (Pos 1): Directs ortho (Pos 2, 6) and para (Pos 4 - Blocked by F).
-
-F (Pos 4): Directs ortho (Pos 3, 5).
-
-
Outcome: The activation of -OCH₃ overpowers -F.
-
Major Product: 2-nitro-4-fluoroanisole .
-
Troubleshooting: If you see "impurities" at >5%, it is likely dinitration (2,6-dinitro) caused by high temperature or excess acid, not the meta-isomer.
2-Fluoroanisole Nitration
-
Substrate: 1-fluoro-2-methoxybenzene.
-
Directing Effects:
-
-OCH₃ (Pos 1): Directs ortho (Pos 6) and para (Pos 4).
-
-F (Pos 2): Directs ortho (Pos 3) and para (Pos 5).[5]
-
-
Outcome: -OCH₃ dominates.
-
Major Product: 4-nitro-2-fluoroanisole (Para to OCH₃).
-
Minor Product: 6-nitro-2-fluoroanisole (Ortho to OCH₃, sterically hindered by F).
Part 3: Advanced Protocols (Batch vs. Flow)
Method A: Traditional Batch (High Risk, Variable Quality)
-
Setup: Jacketed reactor, overhead stirring (critical), cryostat.
-
Reagent: Mixed Acid (H₂SO₄/HNO₃).[1][6] Pre-mixing acid is safer than adding H₂SO₄ to organic/HNO₃ mix.
-
Quench: Never add water to the reactor. Cannulate the reaction mixture into ice water.
Method B: Continuous Flow (Recommended for Scale)
Flow chemistry allows for intrinsic safety due to high surface-area-to-volume ratio, enabling excellent heat removal.
Flow Reactor Diagram:
Figure 2: Continuous Flow Setup. This method prevents thermal accumulation by limiting the active reaction volume to milliliters.
Part 4: Troubleshooting & FAQs
Q1: The reaction temperature spiked 20°C instantly upon adding the first drop of acid. Why?
Diagnosis: Poor mixing or water in the system. Mechanism: If the stirring is inefficient, the acid forms a "puddle" at the bottom (density difference). When it finally mixes, a large mole fraction reacts at once.[1] Solution:
-
Increase impeller speed (Tip speed > 2 m/s).
-
Use a dosing pump, not a manual dropping funnel.
-
Ensure the reactor is dry; water initiates heat of dilution before reaction heat.
Q2: I am seeing ~15% dinitrated product. How do I stop this?
Diagnosis: Over-nitration due to "Hot Spots" or excess reagent.
Mechanism: The nitro-group deactivates the ring, but fluoroanisole is so activated that the second nitration is still kinetically accessible if local temperature > 15°C or if
-
Stoichiometry: Reduce HNO₃ equivalents to 1.05 (strict).
-
Temperature: Lower the setpoint to -10°C.
-
Dilution: Dilute the fluoroanisole in DCM or Acetic Acid to buffer the concentration.
Q3: My yield is low (<50%), but I have no starting material left. Where did it go?
Diagnosis: Oxidative degradation. Mechanism: Fluoroanisoles are electron-rich. In the presence of strong oxidizers (HNO₃) and higher temperatures, the aromatic ring can oxidize/cleave rather than nitrate, forming black tar (complex polymers). Solution:
-
Your temperature is likely too high.
-
Your acid strength might be too high (avoid fuming HNO₃ if 65% works).
-
Check Quench: Did you let the reaction sit too long? Quench immediately after consumption of SM.
Q4: Can I use Acetyl Nitrate (Ac₂O/HNO₃) instead of Sulfuric Acid?
Answer: Yes, but with extreme caution. Pros: Milder conditions, often better regioselectivity (ortho-directing via coordination). Cons: EXPLOSION HAZARD. Mixtures of Acetic Anhydride and Nitric Acid can form acetyl nitrate, which is explosive if heated or concentrated. Protocol: Never exceed 50% HNO₃ in Ac₂O. Keep T < 0°C.
References
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
-
Nitration of Fluoroanisoles (Kinetics & Selectivity)
-
Olah, G. A., et al. (1978). "Nitration of fluorobenzenes and fluorotoluenes." Journal of Organic Chemistry.
-
-
Continuous Flow Nitration Safety
-
Kockmann, N., et al. (2011). "Safety Assessment of Continuous Flow Nitration in Microreactors." Chemistry - A European Journal.
-
-
Adiabatic Calorimetry in Nitration
-
Health & Safety Executive (HSE). "Chemical Reaction Hazards and the Risk of Thermal Runaway."
-
- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Disclaimer: This guide is for informational purposes for trained chemists. Always conduct a specific Risk Assessment (HazOp) and Reaction Calorimetry (RC1) study before scaling up energetic reactions.
Sources
- 1. Continuous Flow Nitrification-Microflu Microfluidics Technology (Changzhou) Co., Ltd. [en.microflutech.com]
- 2. icheme.org [icheme.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20090187051A1 - Process for the preparation of nitrobenzene by adiabatic nitration - Google Patents [patents.google.com]
Technical Support Center: Coupling Protocols for 3-Fluoro-4-nitroanisole (CAS 446-38-8)
[1]
Executive Summary & Substrate Analysis
User Query: "I need alternative catalysts for coupling reactions with 3-Fluoro-4-nitroanisole. Standard thermal methods are failing or low-yielding."[1]
Technical Insight: this compound possesses two potential electrophilic sites, but the C–F bond is the primary handle for coupling due to the strong ortho-activation provided by the nitro group (–NO₂).[1]
-
Standard Reactivity: Nucleophilic Aromatic Substitution (SNAr).[2][3]
-
The Problem: Standard thermal SNAr often requires high temperatures (causing nitro-reduction or tarring) and fails with weak nucleophiles or steric bulk.
-
The Solution: We categorize alternative catalytic strategies into two distinct workflows based on your target bond formation:
| Target Bond | Reaction Type | Recommended Alternative Catalyst System |
| C–N / C–O / C–S | Enhanced SNAr | Phase Transfer Catalysis (PTC) or Organic Superbases |
| C–C | Cross-Coupling | Nickel(0) / NHC Ligands (C–F Activation) |
Interactive Troubleshooting & Protocol Guide
Module A: Enhancing SNAr (C-N, C-O Bond Formation)
Use this module if you are attaching amines, phenols, or thiols.
Q1: My nucleophile (e.g., a weak aniline or bulky amine) is not reacting, even at reflux. What catalyst can drive this?
A: You are likely facing a kinetic barrier due to poor nucleophilicity or solubility mismatches.[1] Instead of increasing heat (which risks byproduct formation), switch to Phase Transfer Catalysis (PTC) .
The Protocol (PTC-Enhanced SNAr): This system creates a "lipophilic ion pair," shuttling the nucleophile into the organic phase where it becomes highly reactive ("naked anion" effect).
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 (if using K+ salts).[1]
-
Loading: 5–10 mol%.
-
Solvent System: Toluene/Water (1:1) or neat DCM with solid base.[1]
-
Base: K₂CO₃ or KOH (solid or 50% aq).[1]
Step-by-Step Workflow:
-
Dissolve this compound (1.0 equiv) and Nucleophile (1.1 equiv) in Toluene.
-
Add TBAB (0.05 equiv) .
-
Stir vigorously at 40–60°C. Note: The reaction often proceeds 10x faster than non-catalyzed thermal methods.
Q2: I cannot use aqueous bases due to moisture sensitivity. Are there homogeneous organocatalysts?
A: Yes. Use Organic Superbases as catalysts.[1][3] The phosphazene base t-Bu-P4 has been proven to catalyze SNAr of aryl fluorides by "dual activation"—complexing the proton of the nucleophile while destabilizing the counter-ion.
-
Catalyst: t-Bu-P4 (0.5–2 mol%).[1]
-
Solvent: THF or MeCN (Anhydrous).[1]
-
Mechanism: The bulky cation [BH]⁺ formed is non-coordinating, leaving the nucleophilic anion extremely reactive.
Module B: C-C Cross-Coupling (Suzuki/Negishi Style)
Use this module if you are trying to form a Carbon-Carbon bond.[1]
Q3: I am trying to perform a Suzuki coupling, but the Palladium (Pd) catalyst is inactive. Why?
A: Palladium (Pd) catalysts generally cannot activate the C–F bond (Bond Dissociation Energy ~116 kcal/mol). The oxidative addition step is thermodynamically unfavorable. You must switch to Nickel (Ni) catalysis, which has a smaller atomic radius and higher affinity for fluorine.
The Protocol (Ni-Catalyzed C–F Activation): To couple this compound with an Aryl Boronic Acid:
-
Catalyst Precursor: Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0)).[1]
-
Ligand: PCy₃ (Tricyclohexylphosphine) or IPr (NHC ligand).[1]
-
Additive: Zr(Cp)₂Cl₂ (sometimes used to abstract fluoride).
-
Solvent: Toluene or Dioxane.[1]
Critical Warning: The nitro group (–NO₂) can poison Ni catalysts or undergo denitrative coupling. You must use mild bases (K₃PO₄) and avoid reducing conditions (excess hydrides).
Q4: Can I use Lewis Acids to activate the Fluorine?
A: Proceed with extreme caution. While Lewis acids (AlCl₃, BF₃) activate fluorides, this compound contains a methoxy group .[1] Strong Lewis acids will cleave the ether (demethylation) to form the phenol (3-Fluoro-4-nitrophenol) before the coupling occurs.[1]
-
Recommendation: Stick to Ni-catalysis or PTC.[1] Avoid AlCl₃/BBr₃.
Visualizing the Chemistry
Figure 1: Catalyst Selection Decision Tree
Caption: Logical workflow for selecting the correct catalyst based on the target nucleophile and reaction constraints.
[1]
Figure 2: Mechanism of Phase Transfer Catalysis (SNAr)
Caption: TBAB acts as a shuttle, transporting the nucleophile (Nu-) from the aqueous phase to the organic phase to attack the fluoro-nitroarene.
Troubleshooting Data & FAQs
| Symptom | Probable Cause | Corrective Action |
| Product contains -OH instead of Nucleophile | Hydrolysis: Water competed with the nucleophile.[1] | The F-C bond is highly susceptible to hydrolysis in basic aqueous media. Switch to Anhydrous conditions using t-Bu-P4 or use a solid base (K₂CO₃) with minimal water in the PTC system.[1] |
| Reaction turns black/tarry | Nitro Reduction/Polymerization: Temperature too high. | Nitroarenes are thermally unstable.[1] Lower temp to <60°C and rely on the catalyst (TBAB) to drive kinetics rather than heat. |
| Starting Material Recovery (No Reaction) | Poisoned Catalyst (Ni) or Salt Aggregation (PTC). | For Ni: Ensure O₂-free conditions (Glovebox).[1] For PTC: Ensure high stirring rate (800+ rpm) to maximize interfacial surface area. |
| Demethylation (Loss of -OMe) | Lewis Acid Cleavage. | Avoid BBr₃, AlCl₃, or strong Bronsted acids.[1] The methoxy group is acid-labile.[1] |
References
-
Phase Transfer Catalysis in SNAr: Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry.
-
Superbase Catalysis (t-Bu-P4): Boorman, T. C., & Larrosa, I. (2011).[1] "Superbase-promoted SNAr reactions of fluoroarenes." Chemical Society Reviews.[1]
-
Nickel-Catalyzed C-F Activation: Tobisu, M., & Chatani, N. (2015).[1] "Cross-Couplings Using C–O and C–F Bond Activation." Accounts of Chemical Research.
-
Substrate Data: PubChem Compound Summary for CID 565654, this compound.[1]
Technical Support Center: Reaction Optimization for 3-Fluoro-4-nitroanisole
Topic: Solvent Effects & Protocol Optimization CAS: 446-35-5 | Molecular Weight: 171.13 g/mol [1][2]
Core Reactivity Profile
User Query: Why is 3-Fluoro-4-nitroanisole (FNA) less reactive than 2,4-dinitrofluorobenzene, and how do I compensate with solvent choice?
Technical Insight:
FNA presents a "Push-Pull" electronic environment that dictates its reactivity in Nucleophilic Aromatic Substitution (
-
The "Pull" (Activator): The Nitro group (
) at position 4 is a strong electron-withdrawing group (EWG). Crucially, it is ortho to the Fluorine (position 3), stabilizing the Meisenheimer complex intermediate via resonance.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
The "Push" (Deactivator): The Methoxy group (
) at position 1 is an electron-donating group (EDG) by resonance. It pushes electron density into the ring, partially counteracting the activation provided by the nitro group.[3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Implication: Because the ring is electronically "richer" than standard dinitro-substrates, the reaction barrier is higher. You cannot rely on the substrate's innate reactivity alone; solvent selection becomes the critical driver for reaction success.
Solvent Selection Matrix
User Query: Which solvent system will maximize my yield?
The choice depends heavily on your nucleophile type. Use this matrix to select the optimal medium.
| Solvent Class | Examples | Recommended For | Mechanism of Action |
| Polar Aprotic | DMSO, DMF, NMP, DMAc | Primary Choice. Anionic nucleophiles (Alkoxides, Thiolates) and weak amines.[1][2] | "Naked Anion" Effect: Solvates cations ( |
| Polar Protic | Methanol, Ethanol, Isopropanol | Neutral nucleophiles (Primary/Secondary amines) where solubility is key.[2] | H-Bonding: Stabilizes the leaving group ( |
| Non-Polar | Toluene, DCM | Phase Transfer Catalysis (PTC) conditions only.[2] | Requires a catalyst (e.g., 18-Crown-6 or TBAB) to shuttle the nucleophile into the organic phase. |
Visualizing the Mechanism & Solvent Influence[4]
Figure 1:
Caption: Polar aprotic solvents accelerate the reaction by destabilizing the nucleophile (reactant) and stabilizing the charged intermediate.[4][5][6][7][8]
Troubleshooting Guide (FAQ)
Scenario A: Reaction is Stalled / Low Conversion
Q: "I'm reacting FNA with morpholine in Ethanol at reflux, but conversion is stuck at 40% after 24 hours. Why?"
Diagnosis: Ethanol is a Polar Protic solvent.[2][9] While it dissolves the reagents, it forms hydrogen bonds with the amine nucleophile, reducing its nucleophilicity. Additionally, the boiling point (
Corrective Action:
-
Swap Solvent: Switch to DMF or DMSO .[2][10] These solvents do not H-bond to the amine lone pair.[1][2]
-
Increase Temperature: The methoxy group deactivates the ring.[2] Standard
often requiresngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> .[1] In DMF, you can safely heat tongcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> . -
Add Base: Ensure you are using an auxiliary base (e.g.,
or DIPEA) to neutralize the generated HF. Acid accumulation can protonate the amine, rendering it non-nucleophilic.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Scenario B: Impurity Formation (Hydrolysis)
Q: "I see a new spot on TLC that doesn't match my product, and my yield is low. I'm using NaH/DMF."
Diagnosis: You are likely observing hydrolysis of the fluorine to form a phenol (3-hydroxy-4-nitroanisole).[1][2]
-
Cause: "Wet" DMF.[2] DMF is hygroscopic.[2] If water is present, hydroxide (
) generated by NaH +ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> competes with your intended nucleophile.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> is a smaller, harder nucleophile and reacts rapidly.[1]
Corrective Action:
-
Dry Solvents: Use anhydrous DMF (water content
ppm).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Reagent Order: Do not mix NaH and DMF for long periods before adding the nucleophile.
-
Alternative: If your nucleophile is an alcohol, consider using the alcohol itself as the solvent (if liquid) to overwhelm the concentration of any adventitious water.
Scenario C: Demethylation Side Reaction
Q: "I used a thiolate nucleophile in DMF at
Diagnosis: Thiolates (e.g.,
Corrective Action:
-
Lower Temperature: Keep reaction below
. -
Solvent Switch: Use NMP (N-Methyl-2-pyrrolidone) which sometimes allows for cleaner profiles at lower temperatures, or switch to a Phase Transfer Catalyst system (Toluene + TBAB) to keep the thiolate "naked" but at a lower effective temperature.[1][2]
Validated Experimental Protocol
Workflow: Synthesis of N-(2-nitro-5-methoxyphenyl)morpholine via
Reagents:
-
Morpholine (1.2 eq)[2]
- (Powdered, anhydrous, 2.0 eq)
-
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)[2]
Step-by-Step:
-
Preparation: Charge a reaction flask with this compound (1.0 mmol) and anhydrous
(2.0 mmol). -
Solvation: Add anhydrous Acetonitrile (5 mL/mmol). Note: Use DMF if reaction proves sluggish.
-
Nucleophile Addition: Add Morpholine (1.2 mmol) dropwise at Room Temperature (RT).
-
Reaction:
-
In MeCN: Heat to reflux (
) for 4–6 hours. -
In DMF: Heat to
for 2–3 hours.
-
-
Monitoring: Check TLC (Eluent: 30% EtOAc/Hexanes). Look for disappearance of the starting material (
) and appearance of the yellow/orange amine product ( ). -
Workup (Critical for DMF):
Troubleshooting Logic Map
Figure 2: Decision Tree for Reaction Optimization
Caption: Systematic approach to diagnosing low yields in this compound coupling.
References
-
Bunnett, J. F., & Zahler, R. E. (1951).[2] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[2]
- Foundational text on the mechanism and the activ
-
PubChem. (n.d.).[2][11] this compound (Compound Summary). National Library of Medicine.[2] [2]
-
Source for physical properties and safety data.[7]
-
-
Reichardt, C., & Welton, T. (2010).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2]
- Authoritative reference on solvent polarity, dipole moments, and the "naked anion" effect in organic synthesis.
-
Carey, F. A., & Sundberg, R. J. (2007).[2] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[2] [2]
- Standard text explaining the kinetics of Meisenheimer complex form
Sources
- 1. 4-Fluoro-3-Nitroaniline CAS 364-76-1 - Medicine Grade for Pharmaceutical Industry at Best Price [nbinnochem.com]
- 2. 3-Fluoro-4-nitrobenzoic acid | C7H4FNO4 | CID 230653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. 5-Fluoro-2-nitroanisole | C7H6FNO3 | CID 2779250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Fluoro-4-nitroanisole | C7H6FNO3 | CID 223104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | C7H6FNO3 | CID 565654 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to prevent over-nitration in 3-Fluoro-4-nitroanisole synthesis
Technical Support Center | Topic ID: SYN-3F4NA-NIT [1]
Welcome to the Advanced Synthesis Support Portal. This guide addresses the specific challenges of nitrating 3-Fluoroanisole to yield 3-Fluoro-4-nitroanisole . As a Senior Application Scientist, I have structured this technical dossier to bypass generic advice and target the critical failure points: regioselectivity (isomer control) and over-nitration (dinitration).
Part 1: The Thermodynamic Landscape
Why Over-Nitration Occurs
The methoxy group (-OCH₃) on the anisole ring is a powerful activating group (ortho/para director). The fluorine atom (-F) at the 3-position is a weak deactivator but an ortho/para director.[1]
-
The Trap: The reaction product, this compound, is deactivated by the nitro group. Theoretically, this should prevent further reaction.[1] However, under non-optimized conditions (excess acid, "hot spots" in the reactor), the electron-rich nature of the anisole core allows a second nitration event, typically at the 6-position, leading to 3-Fluoro-4,6-dinitroanisole .
Regioselectivity Map:
-
Target (Position 4): Para to -OCH₃, Ortho to -F. (Electronically and Sterically Favored).
-
Impurity A (Position 6): Ortho to -OCH₃, Para to -F. (Major Isomer Impurity).[1]
-
Impurity B (Position 2): Ortho to -OCH₃, Ortho to -F. (Sterically Crowded - Minor).[1]
Part 2: Visualizing the Reaction Pathway
The following diagram illustrates the critical decision points in the synthesis flow.
Figure 1: Reaction pathway showing the divergence between the desired product, isomer impurities, and the over-nitrated dinitro species.
Part 3: Strategic Protocols (The "How-To")
We recommend Method A for general laboratory scale-up due to its safety profile.[1] Method B is for high-precision regioselectivity requirements but requires strict safety adherence.[1]
Method A: Controlled Mixed Acid (Standard)
Best for: Scalability and cost-efficiency.[1]
-
Preparation: Dissolve 3-Fluoroanisole (1.0 eq) in Dichloromethane (DCM) or Acetic Acid.
-
Why DCM? It acts as a heat sink and diluent to prevent local hot spots.[1]
-
-
Cryogenics: Cool the solution to -10°C .
-
Acid Addition: Prepare a mixture of HNO₃ (1.05 eq, 65-70%) and H₂SO₄ (catalytic amount).[1] Add this dropwise over 1 hour.
-
Critical Control: Internal temperature must strictly remain < 0°C .[1]
-
-
Quench: Pour onto crushed ice immediately after TLC indicates consumption of starting material.[1]
Method B: Acetyl Nitrate (High Regioselectivity)
Best for: Minimizing the 6-nitro isomer.
-
Generation: Generate Acetyl Nitrate in situ by adding Fuming HNO₃ to Acetic Anhydride at -5°C .
-
Addition: Add the 3-Fluoroanisole solution slowly.
-
Mechanism: The bulky acetyl nitrate species increases steric hindrance, further disfavoring the ortho (2 and 6) positions and pushing selectivity toward the para (4) position.
Part 4: Troubleshooting & FAQs
Q1: I am consistently seeing 5-10% of the dinitro impurity. How do I stop this? Diagnosis: You have breached the "Stoichiometric Ceiling." Solution:
-
Reduce HNO₃: Drop equivalents from 1.1 to 1.01 .
-
Lower Temperature: Nitration of the mononitro product has a higher activation energy.[1] By keeping the reaction at -10°C (instead of 0°C), you deny the system the energy required for the second nitration.
-
Dilution: Increase solvent volume (DCM or Acetic Acid) by 2x. High concentration favors bimolecular collisions leading to over-nitration.[1]
Q2: My yield is low, and I see a phenolic byproduct. Diagnosis: You are experiencing Demethylation . Solution: Strong acids (especially HBr or high conc.[1] H₂SO₄) can cleave the ether bond (Ar-O-CH₃ → Ar-OH).[1]
-
Fix: Switch to Method B (Acetyl Nitrate) or use Nitric Acid in Acetic Acid without Sulfuric Acid. The milder acidic environment preserves the ether linkage.
Q3: How do I separate the 6-nitro isomer from the 4-nitro target? Diagnosis: Isomer separation is difficult due to similar polarities.[1] Solution:
-
Recrystallization: The 4-nitro isomer typically has a higher melting point and better symmetry.[1] Recrystallize from Ethanol/Water (9:1) or Hexane/Ethyl Acetate .[1] The 4-nitro isomer will crystallize out, leaving the 6-nitro and trace dinitro species in the mother liquor.
Part 5: Data Summary & Decision Logic
Experimental Comparison Table
| Parameter | Method A (Mixed Acid) | Method B (Acetyl Nitrate) |
| Reagent | HNO₃ / H₂SO₄ | HNO₃ / Ac₂O |
| Temperature | -10°C to 0°C | -10°C to 5°C |
| Major Risk | Over-nitration (Dinitro) | Explosion Hazard (Safety) |
| Regioselectivity (4:6) | ~90:10 | ~95:5 |
| Ether Stability | Moderate (Risk of cleavage) | High (Preserves OMe) |
Troubleshooting Logic Flow
Figure 2: Logical troubleshooting steps based on impurity profiling.
References
-
Synthesis of 3-fluoro-4-nitroaniline (Precursor methodology) Source: ChemicalBook / Vertex AI Search Protocol context: Describes the nitration of 3-fluoroaniline derivatives, establishing the regioselectivity patterns for 3-fluoro-aromatics.
-
Production method of 3-fluoro-4-nitrophenol (Patent CN102766053A) Source: Google Patents Protocol context: Details the separation of 3-fluoro-4-nitro and 3-fluoro-6-nitro isomers, confirming the 91% para-selectivity.
-
Kinetics of Nitration of Anisole in Aqueous Nitric Acid Source: Ind. Eng. Chem. Res. (Cited via StackExchange/ResearchGate) Protocol context: Provides kinetic data on activation energies, supporting the recommendation for low-temperature control to prevent dinitration.
-
Nitration Mechanisms of Anisole (Regioselectivity) Source: ResearchGate / Journal of the Chemical Society Protocol context: Explains the ortho/para ratio variance based on acidity and solvent effects.
Sources
Scaling up laboratory synthesis of 3-Fluoro-4-nitroanisole
Technical Support Center: Scalable Synthesis of 3-Fluoro-4-nitroanisole
Strategic Analysis: Route Selection & Engineering
For the scale-up of This compound , selecting the correct starting material is the single most critical decision. Unlike bench-scale exploration where nitration of 3-fluoroanisole might be attempted, industrial and kilogram-scale synthesis relies on Nucleophilic Aromatic Substitution (SNAr) to ensure regiochemical purity.
The "Golden Route": SNAr of 2,4-Difluoronitrobenzene
We recommend the SNAr displacement of fluoride from 2,4-difluoronitrobenzene using sodium methoxide.
-
Why this route?
-
Regiocontrol: The nitro group activates the ortho (C2) and para (C4) positions. However, nucleophilic attack at the para position is kinetically favored due to lower steric hindrance.
-
Purity: Avoids the difficult isomer separations associated with the nitration of 3-fluoroanisole (which yields significant amounts of the 2-nitro isomer).
-
Scalability: The reaction is exothermic but manageable with standard cooling jackets, and the reagents are inexpensive.
-
-
Critical Precursor Check:
-
Correct: 2,4-Difluoronitrobenzene
Target (this compound). -
Incorrect: 3,4-Difluoronitrobenzene
Wrong Isomer (2-Fluoro-4-nitroanisole).
-
Figure 1: Decision matrix for precursor selection. Using 3,4-DFNB yields the positional isomer, a critical failure mode in scale-up.
Detailed Protocol: SNAr Scale-Up
Target Scale: 100 g – 1 kg Reaction Time: 3–5 hours Yield Expectation: 85–92%
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 2,4-Difluoronitrobenzene | Substrate | 1.0 | Limiting reagent. |
| Sodium Methoxide (25-30% in MeOH) | Nucleophile | 1.05 | Slight excess ensures conversion. Avoid >1.1 eq to prevent bis-substitution. |
| Methanol | Solvent | 5-8 Vol | Anhydrous preferred to prevent phenol formation. |
Step-by-Step Methodology
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, internal temperature probe, and addition funnel. Purge with nitrogen.
-
Charge: Add Methanol (5 Vol) and 2,4-Difluoronitrobenzene (1.0 eq) . Start stirring.
-
Cooling: Cool the solution to -5°C to 0°C .
-
Why? Low temperature maximizes regioselectivity (Para > Ortho) and suppresses the formation of 2,4-dimethoxynitrobenzene (bis-substitution).
-
-
Controlled Addition: Add Sodium Methoxide solution (1.05 eq) dropwise over 60–90 minutes.
-
Control Point: Maintain internal temperature < 5°C throughout the addition. The reaction is exothermic.[1]
-
-
Reaction: After addition, allow the mixture to warm to 20–25°C (Room Temp) and stir for 2–3 hours.
-
IPC (In-Process Control): Check by HPLC/TLC. Target < 1% starting material.
-
Quench & Workup:
-
Slowly add Ice Water (10 Vol) to the reaction mixture.
-
Note: The product (MP ~57°C) may precipitate as a solid or oil depending on the final methanol concentration.
-
Stir at 0–5°C for 1 hour to fully crystallize the product.
-
-
Filtration: Filter the pale yellow solid. Wash with cold water (2 x 2 Vol) to remove fluoride salts and excess base.
-
Drying: Vacuum dry at 35–40°C . Do not exceed 45°C as the product has a low melting point and may sublime or melt in the oven.
Troubleshooting & FAQs
Q1: I see a significant impurity at RRT ~0.9. What is it?
-
Diagnosis: This is likely 5-Fluoro-2-nitroanisole (the ortho-substitution isomer).
-
Cause: Reaction temperature was too high during the addition of methoxide.
-
Solution: Ensure the addition is performed at < 0°C. If the impurity is already present, recrystallize from Hexane/Ethyl Acetate (9:1) or Methanol/Water.[2]
Q2: My product is oiling out during the water quench.
-
Diagnosis: The melting point of this compound is ~57°C [1].[3][4] If the quench water is warm, or if the methanol content is too high (acting as a cosolvent), the product will oil.
-
Solution: Use crushed ice for the quench. Ensure the final solvent ratio is at least 2:1 Water:Methanol. Seed the mixture with a pure crystal if available to induce solidification.
Q3: Can I use Potassium Carbonate and Methanol instead of Sodium Methoxide?
-
Analysis: Yes, K₂CO₃ in MeOH generates methoxide in situ.
-
Trade-off: This reaction is slower and generates CO₂. On a large scale, the off-gassing can cause foaming. NaOMe solution is preferred for process control.
Q4: I have a "Bis-Methoxy" impurity (2,4-Dimethoxynitrobenzene).
-
Cause: Excess Sodium Methoxide (>1.2 eq) or high temperatures (>40°C) drove the second displacement.
-
Prevention: Strictly limit NaOMe to 1.05 eq. The second fluorine (ortho to nitro) is less reactive than the first, but it will react under forcing conditions.
Q5: Safety concerns regarding the waste stream?
-
Hazard: The reaction generates Sodium Fluoride (NaF) as a byproduct.
-
Disposal: The aqueous mother liquor contains fluoride ions. Treat with Calcium Chloride (CaCl₂) to precipitate insoluble Calcium Fluoride (CaF₂) before disposal, in accordance with local environmental regulations.
Safety & Engineering Controls
| Hazard | Mitigation Strategy |
| Thermal Runaway | The SNAr reaction is exothermic. Use a dosing pump for NaOMe and ensure reactor cooling capacity is sufficient. Do not dump-charge the base. |
| Chemical Burns | The product is a skin irritant and potential sensitizer. 2,4-DFNB is a lachrymator. Use full PPE (gloves, goggles, respirator).[5] |
| Low Melting Point | MP is 57.3°C [2]. Avoid hot drying ovens. If the product melts in the tray, it will form a hard fused block upon cooling, making milling difficult. |
References
-
PubChem. this compound (Compound). National Library of Medicine. Accessed Feb 2026.[2][6] Link
-
Sigma-Aldrich. this compound Product Specification. Accessed Feb 2026.[2][6] Link
-
ChemicalBook. Synthesis of Fluoronitroanisole Derivatives. (General SNAr methodologies). Link
Sources
- 1. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 446-38-8 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. ICSC 1520 - 2-NITROANISOLE [chemicalsafety.ilo.org]
- 6. fishersci.com [fishersci.com]
Safe handling and disposal of 3-Fluoro-4-nitroanisole waste
Technical Support Center: 3-Fluoro-4-nitroanisole
A Guide to Safe Laboratory Handling and Waste Disposal
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe management of this compound in a research and development setting. This compound is a valuable intermediate in pharmaceutical synthesis, but its hazardous properties necessitate strict adherence to safety protocols to protect laboratory personnel and the environment.[1][2] This document moves beyond simple instructions to explain the causality behind each procedural step, ensuring a culture of safety through understanding.
Hazard Identification & Risk Assessment Summary
This compound is a hazardous substance that requires careful handling.[3] Its primary risks are associated with its corrosivity, potential for respiratory irritation, and environmental toxicity.[3] A summary of its classification under the Globally Harmonized System (GHS) is essential for a quick risk assessment.
| Hazard Class | GHS Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3] |
| Hazardous to the Aquatic Environment (Long-term) | Category 3 | H412: Harmful to aquatic life with long lasting effects | [3] |
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the day-to-day handling and disposal of this compound.
Q1: What is the absolute minimum Personal Protective Equipment (PPE) required when handling this compound?
A1: Due to its classification as a skin corrosive, comprehensive PPE is mandatory.[3] The minimum required PPE includes:
-
Eye/Face Protection: Tightly fitting safety goggles are essential.[4] In situations with a risk of splashing, such as during transfer or reaction quenching, a full-face shield should be worn over the goggles.[4][5]
-
Skin Protection: Chemical-impermeable gloves, such as nitrile rubber, must be worn.[4] Always inspect gloves for tears or degradation before use. A flame-resistant lab coat is required, and for larger quantities, impervious clothing or an apron should be used.[4]
-
Respiratory Protection: All handling of solid this compound should be done in a certified chemical fume hood to prevent inhalation of dust particles. If a fume hood is not available or if dust is generated, a P95 (US) or P1 (EU) particle respirator is necessary.[4]
Q2: How should I properly store this compound and its waste?
A2: Proper storage is critical to prevent accidental exposure or reaction. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][7] It should be kept away from incompatible materials such as strong oxidizing agents and strong bases.[7] Waste containers should be stored in a designated, secondary containment area, clearly labeled as hazardous waste, and segregated from other incompatible waste streams.
Q3: What materials are considered "waste" and need to be disposed of as hazardous?
A3: Any material that has come into direct contact with this compound must be treated as hazardous waste. This includes:
-
Expired or unused pure chemical.
-
Residue in "empty" containers.
-
Contaminated PPE (gloves, wipes, bench paper).
-
Solvent rinses from cleaning contaminated glassware.
-
Spill cleanup materials.
Q4: Can I dispose of trace amounts or aqueous solutions down the drain?
A4: Absolutely not. This compound is classified as harmful to aquatic life with long-lasting effects.[3] Disposing of any amount, no matter how small, into the sewer system is a regulatory violation and an environmental hazard. All aqueous and solvent waste containing this compound must be collected in a designated hazardous waste container.
Q5: How must I label a waste container for this compound?
A5: All waste must be handled in accordance with local, state, and federal regulations.[8] The container must be clearly labeled with the words "Hazardous Waste" and a full chemical name: "this compound Waste." List all components in the container, including solvents and their approximate percentages. Ensure the label is legible and securely attached to the container.
Troubleshooting Guides: Scenario-Based Protocols
This section provides step-by-step guidance for specific issues you may encounter during your experiments.
Scenario: Small Spill on the Benchtop
Q: I've spilled less than 1 gram of solid this compound on my lab bench inside the fume hood. What is the immediate procedure?
A: Your immediate priority is to contain the spill and prevent exposure.
-
Ensure Safety: Keep the fume hood sash as low as possible. Ensure your PPE is intact. Alert others in the immediate vicinity.
-
Containment: Do NOT use a dry cloth or paper towel, as this can create dust. Cover the spill with a chemical absorbent pad or sand.
-
Collection: Carefully sweep or scoop the material and absorbent into a container designated for hazardous waste.[9] Use non-sparking tools if any flammable solvents are nearby.[10]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All wipes and cleaning materials must be placed in the hazardous waste container.
-
Disposal: Seal and label the waste container and dispose of it through your institution's environmental health and safety (EHS) office.[6]
Scenario: Contaminated Glassware
Q: How do I decontaminate glassware that has come into contact with this compound?
A: Decontamination must be performed in a way that captures all chemical residues as hazardous waste.
-
Initial Rinse (in a fume hood): Rinse the glassware three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) in which this compound is soluble. Collect all rinsate in a designated halogenated or nitroaromatic waste container. This step is crucial for removing the bulk of the chemical residue.
-
Wash: After the solvent rinse, wash the glassware thoroughly with laboratory detergent (e.g., Liquinox®) and hot water.[11] Use a brush to scrub all surfaces.
-
Final Rinse: Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.[11]
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Scenario: Accidental Exposure
Q: What are the immediate first aid measures for skin or eye contact with this compound?
A: Time is of the essence. Immediate and thorough rinsing is critical to minimize injury.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek immediate medical attention as this compound can cause severe chemical burns.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air immediately.[9] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.
Visual Workflow Diagrams
The following diagrams provide a clear, visual guide to critical safety and disposal workflows.
Caption: Decision workflow for handling a this compound spill.
Caption: Step-by-step process for proper waste disposal.
Standard Operating Procedure (SOP): Waste Disposal
This SOP provides a self-validating system for the routine disposal of this compound waste, ensuring compliance and safety.
-
Waste Segregation (The "Why"): At the point of generation, immediately segregate waste to prevent unintended chemical reactions. Solid waste (contaminated gloves, wipes, solid chemical) should be collected separately from liquid waste (solvent rinses, reaction mother liquors). This is a critical control step to avoid dangerous incompatibilities.
-
Container Selection & Labeling (The "Why"): Use only approved, chemically compatible hazardous waste containers with secure, vapor-tight lids. Pre-label the container with "Hazardous Waste," the full chemical name "this compound," and any solvents present. Proper labeling ensures that everyone who handles the container, from lab personnel to disposal technicians, understands its contents and associated hazards.[8]
-
Transferring Waste (The "Why"): Always conduct waste transfers inside a certified chemical fume hood to minimize inhalation exposure. Use a funnel for liquids to prevent spills. Do not fill containers beyond 80% capacity to allow for vapor expansion and prevent splashing during transport.
-
Temporary Storage (The "Why"): Securely close the waste container and place it in a designated satellite accumulation area. This area must have secondary containment (e.g., a chemical-resistant tray) capable of holding the entire volume of the largest container. This prevents the spread of material in case of a primary container leak.
-
Arranging for Disposal (The "Why"): Once the container is full or waste is no longer being generated, arrange for pickup by your institution's certified EHS department or a licensed hazardous waste disposal contractor.[6][7] Timely disposal prevents the accumulation of large quantities of hazardous materials in the lab, which is a primary principle of laboratory safety.
References
-
Material Safety Data Sheet - 4-Chloro-3-Nitroanisole 98%. (n.d.). Cole-Parmer. Retrieved February 7, 2026, from [Link]
-
Safety data sheet - CPAChem. (2025, November 5). Retrieved February 7, 2026, from [Link]
-
This compound | C7H6FNO3. (n.d.). PubChem. National Institutes of Health. Retrieved February 7, 2026, from [Link]
-
Safety Data Sheet: 4-Nitroaniline. (n.d.). Carl ROTH. Retrieved February 7, 2026, from [Link]
-
4-Nitroanisole | C7H7NO3. (n.d.). PubChem. National Institutes of Health. Retrieved February 7, 2026, from [Link]
-
Field Equipment Cleaning and Decontamination. (2019, October 3). U.S. Environmental Protection Agency. Retrieved February 7, 2026, from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved February 7, 2026, from [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. Retrieved February 7, 2026, from [Link]
-
61324-93-4 4-Fluoro-3-Nitroanisole 1-Fluoro-4-Methoxy-2-Nitrobenzene. (n.d.). Retrieved February 7, 2026, from [Link]
Sources
- 1. 61324-93-4 | 4-fluoro-3-nitroanisole [fluoromart.com]
- 2. 61324-93-4 4-Fluoro-3-Nitroanisole 1-Fluoro-4-Methoxy-2-Nitrobenzene [hsppharma.com]
- 3. This compound | C7H6FNO3 | CID 565654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. epa.gov [epa.gov]
Validation & Comparative
Comparative Spectroscopic Validation of 3-Fluoro-4-nitroanisole: A Multi-Modal Guide
The following guide details the spectroscopic validation of 3-Fluoro-4-nitroanisole (CAS: 446-38-8), a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.
Executive Summary
In drug development, the precise regio-placement of fluorine atoms on aromatic rings dictates metabolic stability and binding affinity. For This compound (3F4NA) , the primary analytical challenge is distinguishing it from its positional isomers (e.g., 2-fluoro-4-nitroanisole) and quantifying synthesis byproducts.
This guide compares three primary analytical modalities—NMR (
Quick Comparison: Analytical Modalities
| Feature | NMR ( | FTIR Spectroscopy | GC-MS |
| Primary Utility | Definitive structural proof (Regiochemistry) | Functional group ID (Quick check) | Molecular weight & Purity profiling |
| Specificity | High (Distinguishes isomers) | Medium (Fingerprint region overlap) | High (Separates impurities) |
| Sample Req. | ~10 mg (Recoverable) | <1 mg (Non-recoverable) | <1 µg (Destructive) |
| Critical Limit | Expensive; requires solubility | Cannot prove F-position easily | Ionization fragmentation can be ambiguous |
Structural Analysis & Causality
Target Molecule: this compound
Molecular Formula: C
The structure consists of a benzene ring trisubstituted with:
-
Methoxy group (-OCH
): Strong Electron Donating Group (EDG). -
Nitro group (-NO
): Strong Electron Withdrawing Group (EWG). -
Fluorine atom (-F): EWG (Inductive) / EDG (Resonance).
The Analytical Challenge: Confirming the Fluorine is at position 3 (ortho to the Nitro group) and not position 2 (ortho to the Methoxy group).
Methodology 1: Nuclear Magnetic Resonance (NMR)
Status: The Gold Standard for Regio-Confirmation
NMR is the only method capable of definitively proving the relative positions of the substituents through spin-spin coupling analysis.
Experimental Protocol
-
Solvent: Dissolve 10-15 mg of sample in 0.6 mL CDCl
(Chloroform-d).-
Causality: CDCl
is non-polar, preventing hydrogen bonding shifts that occur in DMSO-d , ensuring sharp resolution of aromatic couplings.
-
-
Instrument: 400 MHz or higher recommended to resolve
F- H coupling constants.
Data Interpretation ( H NMR)
The aromatic region (6.5 – 8.5 ppm) is the diagnostic zone.
| Proton | Approx. Shift ( | Multiplicity | Coupling ( |
| -OCH | ~3.95 ppm | Singlet (3H) | Isolated methyl group. |
| H-5 | ~8.05 ppm | dd (Doublet of doublets) | Deshielded by ortho-NO |
| H-2 | ~6.75 ppm | dd (Doublet of doublets) | Shielded by ortho-OCH |
| H-6 | ~6.80 ppm | dd (Doublet of doublets) | Shielded by ortho-OCH |
Critical Validation Step (The "Self-Check"): Calculate the coupling constant between Fluorine and H-2.
-
If
, the Fluorine is ortho to H-2. (Consistent with 3-Fluoro isomer).[1][2] -
If
, the Fluorine is meta to the proton.
Data Interpretation ( F NMR)
-
Signal: Single sharp peak.
-
Shift: Typically -115 to -125 ppm (relative to CFCl
). -
Significance: Absence of multiple peaks confirms no other fluorinated isomers (e.g., 2-fluoro isomer) are present.
Methodology 2: Fourier Transform Infrared (FTIR)
Status: Rapid Screening & Functional Group Verification
FTIR is best used as a "Pass/Fail" check for the presence of the Nitro and Methoxy groups before investing time in NMR.
Experimental Protocol
-
Method: ATR (Attenuated Total Reflectance) on neat solid/crystal.
-
Scan Parameters: 4000–400 cm
, 16 scans, 4 cm resolution.
Diagnostic Bands
| Functional Group | Wavenumber (cm | Vibration Mode |
| NO | ~1525 (Strong) | Asymmetric Stretch |
| NO | ~1350 (Strong) | Symmetric Stretch |
| C-O (Methoxy) | ~1260 - 1280 | Aryl Alkyl Ether Stretch |
| C-F (Fluoro) | ~1100 - 1200 | Aryl Fluoride Stretch (Often overlapped) |
| C-H (Aromatic) | > 3000 | C-H Stretch |
Limitation: FTIR cannot easily distinguish between this compound and 2-fluoro-4-nitroanisole as the functional groups are identical, only their environment changes slightly.
Methodology 3: Gas Chromatography - Mass Spectrometry (GC-MS)
Status: Purity Profiling & Molecular Weight Confirmation
GC-MS is essential for quantifying non-fluorinated impurities (like 4-nitroanisole) that
Experimental Protocol
-
Column: DB-5ms or equivalent (5% Phenyl Methyl Siloxane).
-
Temperature Program: 80°C (1 min)
20°C/min 280°C. -
Ionization: Electron Impact (EI), 70 eV.
Fragmentation Pattern (EI)
-
Molecular Ion (M
): m/z 171 (Base peak or high intensity). -
[M - NO
] : m/z 125 (Loss of nitro group). -
[M - CH
] : m/z 156 (Loss of methyl from methoxy). -
[M - NO - CO]
: Common fragmentation for nitro-aromatics.
Purity Calculation:
Validated Workflow Diagram
The following decision tree illustrates the logical flow for confirming the structure of a synthesized batch of 3F4NA.
Figure 1: Integrated analytical workflow for the structural confirmation of fluorinated nitro-aromatics.
References
-
Sigma-Aldrich. this compound Product Specification & Safety Data Sheet (CAS 446-38-8). Retrieved from
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 565654, this compound. Retrieved from
-
AIST. Spectral Database for Organic Compounds (SDBS). (General reference for Nitroanisole spectral patterns). Retrieved from
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for coupling constant analysis).
Sources
Comparison Guide: Confirming Purity of 3-Fluoro-4-nitroanisole by HPLC
Executive Summary: The Purity Imperative
3-Fluoro-4-nitroanisole (3-FNA) is a critical pharmacophore used in the synthesis of next-generation antibiotics (e.g., oxazolidinones) and kinase inhibitors.[1] Its structural integrity—specifically the positioning of the fluorine atom relative to the nitro group—is vital for downstream biological activity.
In drug development, "purity" is not merely a percentage; it is the absence of specific, reaction-poisoning impurities. While 3-FNA is semi-volatile, making Gas Chromatography (GC) a temptation, High-Performance Liquid Chromatography (HPLC) remains the industry "Gold Standard" for purity confirmation. This guide details why HPLC is superior and provides a validated, self-checking protocol for its analysis.
Comparative Analysis: Choosing the Right Tool
The following table objectively compares HPLC against common alternatives for 3-FNA analysis.
| Feature | HPLC (UV-Vis) | GC (FID/MS) | 1H-NMR | TLC |
| Primary Utility | Quantitative purity & impurity profiling.[1] | Volatile impurity analysis. | Structural confirmation. | Quick qualitative check. |
| Suitability for 3-FNA | High. Detects non-volatile precursors (phenols) and thermally unstable byproducts.[1] | Medium. Risk of thermal degradation of nitro groups; misses inorganic salts/phenols.[1] | Low. Poor sensitivity for <0.1% impurities; signals often overlap.[1] | Low. Insufficient resolution for isomers.[1] |
| Limit of Quantitation | < 0.05% (Trace analysis). | < 0.05% (if volatile).[1] | ~1.0% (typically).[1] | N/A (Visual only).[1] |
| Throughput | 10–20 min/run.[1] | 5–15 min/run.[1] | Slow (requires lock/shim).[1] | Fast. |
| Recommendation | Preferred Method for QC/Release. | Complementary for solvent analysis.[1] | Use only for identity (ID).[1] | Use only for reaction monitoring. |
Why HPLC Wins for 3-FNA
The synthesis of 3-FNA often involves the methylation of 3-fluoro-4-nitrophenol .[1] This phenolic precursor is highly polar and non-volatile, making it invisible to GC analysis but easily detected by Reverse-Phase HPLC.[1] Furthermore, HPLC effectively separates the critical regioisomer 2-fluoro-4-nitroanisole , which has distinct hydrophobicity.[1]
Impurity Origin & Profiling
To validate a method, one must understand what impurities are likely to exist.[1]
Synthesis Pathway & Impurity Map
The following diagram illustrates the standard synthesis routes and the specific impurities generated.
Figure 1: Impurity genealogy for this compound.[1] Route 1 (Methylation) risks phenolic contamination.[1] Route 2 (Nitration) risks isomeric contamination.[1]
Validated Experimental Protocol
This protocol is designed to be self-validating , meaning the system suitability steps confirm the assay's performance before data is accepted.
A. Instrument & Conditions[1][2][3][4][5]
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Rationale: The "end-capping" reduces silanol interactions, ensuring sharp peaks for any residual amino or phenolic impurities.[1]
-
-
Wavelength:
-
Column Temp: 30°C (Controlled temperature is crucial for reproducible retention times).
B. Mobile Phase Strategy
We use an Acidified Gradient to suppress the ionization of phenolic impurities (Impurity A), forcing them into a neutral state that retains well on the C18 column.
Gradient Table:
| Time (min) | % Solvent A | % Solvent B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 15.0 | 10 | 90 | Linear Gradient (Elute Product & Isomers) |
| 18.0 | 10 | 90 | Wash (Elute Polynitrated species) |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | Stop |
C. Sample Preparation[1][3][7]
-
Diluent: 50:50 Water:Acetonitrile.[1]
-
Stock Solution: Weigh 10 mg of 3-FNA into a 10 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).
-
Test Solution: Dilute Stock 1:10 to obtain 0.1 mg/mL (100 ppm).
-
Note: Filter through a 0.22 µm PTFE filter before injection to protect the column.[1]
-
Data Analysis & System Suitability[3][8][9]
To ensure "Trustworthiness" (Part 2 of requirements), you must run a System Suitability Test (SST) sequence.[1]
SST Criteria[1]
-
Resolution (Rs): If analyzing a mixture of isomers, Rs > 1.5 between 3-FNA and 2-Fluoro-4-nitroanisole.[1]
-
Tailing Factor (T): 0.8 < T < 1.2 for the main peak.[1]
-
Precision: %RSD of peak area for 5 replicate injections of the Standard must be < 2.0%.
Expected Retention Profile (Relative Retention Times - RRT)
-
Impurity A (Phenol precursor): RRT ~ 0.4 - 0.6 (Elutes early due to polarity).[1]
-
This compound (Target): RRT = 1.00 (Reference).[1]
-
Impurity B (Isomer): RRT ~ 1.05 - 1.10 (Slightly different hydrophobicity).[1]
-
Impurity C (Polynitrated): RRT > 1.2 (Elutes late).[1]
Calculation
Purity is typically calculated using the Area Normalization Method (assuming similar extinction coefficients for isomers):
For strict GMP release, use an external standard calibration curve rather than area normalization.
Method Validation Workflow
Use the following Graphviz diagram to visualize the decision matrix for method validation.
Figure 2: Step-by-step validation logic ensuring the method is specific, linear, and accurate.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Split Peak | Sample solvent too strong (100% ACN). | Dissolve sample in Mobile Phase (50:50 Water:ACN).[1] |
| Broad Peak (Phenol) | pH of mobile phase > pKa of phenol.[1] | Ensure Mobile Phase A has 0.1% H3PO4 (pH ~2.2).[1] |
| Ghost Peaks | Carryover from previous high-conc injection.[1] | Add a "Needle Wash" step with 100% ACN between runs.[1] |
| Pressure High | Particulates in sample.[1][3] | Filter all samples with 0.22 µm PTFE syringe filters.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565654, this compound.[1] Retrieved October 26, 2023 from [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for Gradient/Mobile phase selection principles).
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for the Validation Workflow described in Section 6). [Link]
Sources
- 1. 2-Fluoro-4-nitroanisole | C7H6FNO3 | CID 223104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1308677C - Liquid phase chromatographic analysis method for 3-nitro or 4-nitrophthalic acid and impurities thereof - Google Patents [patents.google.com]
- 3. This compound | C7H6FNO3 | CID 565654 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: GC-MS Profiling of 3-Fluoro-4-nitroanisole Reaction Products
Executive Summary & Strategic Rationale
In the synthesis of fluorinated pharmaceuticals, 3-Fluoro-4-nitroanisole (3-FNA) serves as a critical scaffold, particularly in the production of 3-fluoro-4-methoxyaniline via catalytic hydrogenation. While HPLC-UV is the industry workhorse for routine purity assays, it suffers from a "blind spot": it relies solely on retention time for identification, which risks misidentifying structural isomers or co-eluting defluorinated impurities.
This guide advocates for Gas Chromatography-Mass Spectrometry (GC-MS) as the superior orthogonal technique for reaction optimization. Unlike Liquid Chromatography (LC), GC-MS provides definitive structural elucidation of side-products (such as azo-dimers or partially reduced hydroxylamines) that are often invisible or ambiguous in UV spectra.
Comparison: GC-MS vs. HPLC-UV
| Feature | GC-MS (Recommended for R&D) | HPLC-UV (Standard QC) |
| Specificity | High: Mass spectral fingerprint confirms identity (e.g., distinguishing defluorinated by-products). | Moderate: Relies on retention time; prone to matrix interference. |
| Sensitivity | High: SIM mode allows trace detection (<1 ppm) of genotoxic impurities. | Variable: Dependent on extinction coefficients of impurities. |
| Throughput | Medium: Requires cooling/heating cycles (~20 min/run). | High: Isocratic runs can be <10 min. |
| Thermal Risk | Moderate: Nitro groups can degrade in dirty inlets (requires clean liners). | Low: Ambient temperature analysis. |
Technical Methodology: Self-Validating Protocol
This protocol is designed with internal causality . Every step includes a validation check to ensure data integrity, specifically addressing the thermal lability of nitro-aromatics.
Sample Preparation (Liquid-Liquid Extraction)
-
Objective: Isolate organic intermediates from the aqueous/catalyst matrix.
-
Step 1: Aliquot 1 mL of reaction mixture.
-
Step 2: Quench with 1 mL saturated
(stops reduction immediately). -
Step 3: Extract with 2 mL Ethyl Acetate . Rationale: EtOAc provides excellent solubility for both the nitro-reactant and aniline-product while excluding inorganic salts.
-
Step 4: Filter through 0.22 µm PTFE syringe filter. Critical: Protects the GC liner from non-volatile catalyst accumulation.
GC-MS Instrument Parameters
-
System: Agilent 7890B/5977B (or equivalent Single Quadrupole).
-
Column: DB-5ms (30m x 0.25mm x 0.25µm). Rationale: Low-bleed, non-polar phase separates isomers based on boiling point differences.
-
Inlet Temperature: 250°C (Split 20:1).
-
Validation Check: If you observe a broad "hump" or tailing peaks, the inlet liner is active. Replace with a deactivated glass wool liner to prevent thermal decomposition of the nitro group.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 60°C for 1 min (Solvent delay).
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
Mass Spectrometer Settings (EI Source)
-
Source Temp: 230°C.
-
Ionization: Electron Impact (70 eV).
-
Scan Range: 40–350 m/z.
-
Solvent Delay: 3.0 min (Must skip EtOAc peak to protect filament).
Data Interpretation & Mechanistic Insights
The power of GC-MS lies in the fragmentation patterns. Below is the fragmentation logic for 3-FNA, which allows you to distinguish it from its reduction product (Aniline) and impurities.
Fragmentation Pathway (this compound)
The molecular ion (
- (m/z 171): Parent ion.
-
$[M - NO]^+ $ (m/z 141): Loss of nitroso radical (characteristic of nitroaromatics).
-
$[M - NO_2]^+ $ (m/z 125): Formation of the phenoxy cation.
-
$[M - NO_2 - CH_3]^+ $ (m/z 110): Subsequent loss of methyl group from the ether.
Visualization of Fragmentation Logic
Figure 1: Electron Impact (EI) fragmentation pathway used to confirm the identity of the starting material.[1][2]
Reaction Monitoring Workflow
In a drug development context, you are monitoring the conversion of This compound (Reactant) to 3-Fluoro-4-methoxyaniline (Product) . GC-MS allows you to detect the "Stalled Reaction" intermediates.
Key Analytes Table
| Compound | Retention Time (approx) | Quantification Ion (m/z) | Key Fragment |
| This compound | 8.2 min | 171 | 125 ( |
| 3-Fluoro-4-methoxyaniline | 6.5 min | 141 | 126 ( |
| Impurity: Defluorinated | 7.8 min | 153 | 123 ( |
| Impurity: Azo-dimer | 12.5 min | 278 | 141 (M/2) |
Decision Logic Diagram
This workflow describes the decision process during reaction monitoring.
Figure 2: Logical workflow for determining reaction endpoint and troubleshooting side-reactions.
Troubleshooting & Scientific Nuance
The "Thermal Degradation" Trap
Nitro compounds are notorious for degrading in hot, dirty GC inlets.
-
Symptom: You see a peak for the aniline product (m/z 141) in your starting material standard.
-
Cause: The 250°C inlet is thermally reducing the nitro group or the liner is catalyzing the breakdown.
-
Solution: Lower inlet temperature to 200°C or use a Cool-On-Column (COC) injection technique if available. Always verify with a "System Suitability Standard" of pure 3-FNA before running samples.
Isomer Discrimination
This compound has a structural isomer: 2-Fluoro-4-nitroanisole .
-
Mass Spec: Their fragmentation patterns are nearly identical (isobaric).
-
Differentiation: They must be separated chromatographically.[1] On a DB-5ms column, the 3-fluoro isomer typically elutes after the 2-fluoro isomer due to slight differences in dipole moment and boiling point.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565654, this compound. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Gas Chromatography Mass Spectrometry (GC-MS) Data for Nitroaromatics. Retrieved from [Link]
-
MDPI (2025). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. (Context on fluorinated impurities). Retrieved from [Link]
Sources
A Comparative Guide to Nucleophilic Aromatic Substitution: 3-Fluoro-4-nitroanisole vs. 4-Nitroanisole
For researchers and professionals in drug development and synthetic chemistry, selecting the optimal substrate for nucleophilic aromatic substitution (SNAr) is critical for efficiency and yield. This guide provides an in-depth comparison of two closely related substrates, 3-fluoro-4-nitroanisole and 4-nitroanisole, focusing on the profound impact of a single fluorine substituent on reaction kinetics and mechanism.
Introduction: The SNAr Reaction and the Question of Reactivity
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike the more familiar SN1 and SN2 reactions, the SNAr pathway does not occur on simple aryl halides. It requires the aromatic ring to be "activated" by potent electron-withdrawing groups (EWGs), which render the ring electron-deficient and susceptible to attack by a nucleophile.[1][2]
The archetypal activating group is the nitro group (–NO₂). In 4-nitroanisole, this group is positioned para to the methoxy (–OCH₃) leaving group, a classic setup for an SNAr reaction. The central question this guide addresses is: How does the addition of a fluorine atom at the 3-position, as in this compound, alter the substrate's performance in SNAr reactions? The answer lies in a detailed examination of electronic effects and the stability of the reaction's key intermediate.
The Addition-Elimination Mechanism: The Heart of SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism .[2] Understanding this pathway is essential to grasp the performance difference between our two substrates.
-
Step 1 (Rate-Determining): Nucleophilic Attack and Formation of the Meisenheimer Complex. A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] This initial attack is the slowest and therefore the rate-determining step of the overall reaction.[3][4]
-
Step 2 (Fast): Elimination and Restoration of Aromaticity. The leaving group departs, taking its bonding electrons with it. This step is rapid as it restores the highly stable aromatic system.
The reaction's overall speed is dictated by the stability of the Meisenheimer complex. The more stable this intermediate, the lower the activation energy for the first step, and the faster the reaction proceeds.[5]
Comparative Reactivity Analysis: The Decisive Role of the meta-Fluorine
The key to comparing these two molecules is to analyze how their substituents affect the stability of their respective Meisenheimer complexes.
3.1. The Case of 4-Nitroanisole
In 4-nitroanisole, the nitro group is paramount. When the nucleophile attacks, the negative charge of the Meisenheimer complex is delocalized across the ring and, crucially, onto the oxygen atoms of the para-nitro group. This delocalization via resonance is a powerful stabilizing force, making the reaction feasible.[1][2] Without an EWG in the ortho or para position, the intermediate would be too high in energy to form, and the reaction would not proceed.[4]
3.2. The Enhanced Activation of this compound
The introduction of a fluorine atom at the 3-position (meta to the leaving group) significantly enhances the substrate's reactivity. This is due to fluorine's powerful inductive effect (-I) .
-
Increased Electrophilicity: As the most electronegative element, fluorine strongly withdraws electron density from the entire benzene ring through the sigma bonds. This inductive withdrawal makes the carbon atom attached to the methoxy group (C1) even more electron-deficient (electrophilic) than in 4-nitroanisole, priming it for a faster nucleophilic attack.
-
Stabilization of the Intermediate: This is the most critical factor. The strong -I effect of the meta-fluorine provides an additional pathway to stabilize the negative charge that develops in the Meisenheimer complex.[5] While the nitro group stabilizes the charge through resonance, the fluorine atom stabilizes it through induction, effectively pulling the negative charge towards itself. This dual stabilization mechanism—resonance from the nitro group and induction from the fluorine—makes the intermediate for this compound significantly more stable than that for 4-nitroanisole.
Consequently, the activation barrier for the rate-determining step is lowered, resulting in a substantially faster reaction rate for the fluorinated substrate.
Visualizing the Mechanism and Stabilization
The following diagrams illustrate the SNAr mechanism for both substrates, highlighting the key intermediates and stabilizing factors.
Caption: SNAr mechanism for 4-Nitroanisole.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Comparative Yield Analysis: Synthetic Routes to 3-Fluoro-4-nitroanisole
Executive Summary
3-Fluoro-4-nitroanisole (CAS: 446-35-5) is a critical intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid) and various kinase inhibitors. Its structural motif—a fluorinated aromatic ring with para-situated donor/acceptor groups—presents specific synthetic challenges regarding regioselectivity.[1]
This guide compares the three primary synthetic pathways. Method A (Nucleophilic Aromatic Substitution on 2,4-DFNB) is identified as the industrial standard due to its superior yield (>90%) and scalability, despite requiring careful control of regioselectivity. Method B (Nitration) offers a lower raw material cost but suffers from isomer separation bottlenecks (Yield ~75%). Method C (O-Methylation) provides the highest purity (>99%) but is economically constrained by the cost of the phenolic precursor.
Comparative Data Analysis
The following table summarizes the performance metrics for each route based on experimental data and industrial patent literature.
| Metric | Method A: | Method B: Nitration | Method C: Methylation |
| Precursor | 2,4-Difluoronitrobenzene | 3-Fluoroanisole | 3-Fluoro-4-nitrophenol |
| Reagents | NaOMe / MeOH | MeI or DMS / | |
| Typical Yield | 90 - 95% | 70 - 78% | 95 - 98% |
| Regioselectivity | High (Para > Ortho) | Moderate (Para/Ortho mix) | N/A (Functional group interconversion) |
| Atom Economy | Good | Moderate (Acid waste) | Poor (if using MeI) to Good (DMS) |
| Scalability | Excellent | Good (Exothermic risk) | Moderate (Cost prohibitive) |
| Primary Impurity | 2-Methoxy-4-fluoronitrobenzene | 2-Nitro-3-fluoroanisole | Unreacted Phenol |
Detailed Technical Assessment
Method A: Regioselective (Industrial Standard)
Mechanism: Nucleophilic Aromatic Substitution (
This route exploits the activation of the fluorine atoms by the electron-withdrawing nitro group. While both the ortho (C-2) and para (C-4) fluorines are activated, nucleophilic attack by methoxide occurs preferentially at the C-4 position due to steric factors, despite the inductive stabilization available at the ortho position.
-
Reaction Logic:
-
Substrate: 1-Nitro-2,4-difluorobenzene.
-
Attack: Methoxide attacks C-4.
-
Intermediate: Meisenheimer complex stabilized by the nitro group.
-
Product: 1-Nitro-2-fluoro-4-methoxybenzene.
-
Nomenclature Check: Renumbering with Methoxy as C-1 places the Fluoro at C-3 and Nitro at C-4
This compound .
-
-
Critical Control Point: Temperature control (<10°C during addition) is vital to maximize regioselectivity. Higher temperatures increase the energy available to overcome the steric barrier at the ortho position, leading to the formation of the impurity 2-methoxy-4-fluoronitrobenzene.
Method B: Electrophilic Nitration (Classic Route)
Mechanism: Electrophilic Aromatic Substitution (
Nitration is driven by the directing effects of the methoxy (strongly activating, ortho/para) and fluoro (weakly deactivating, ortho/para) groups.
-
Regiochemistry:
-
Position 4: Para to OMe, Ortho to F. (Favored sterically and electronically).
-
Position 2: Ortho to OMe, Ortho to F. (Sterically crowded between two substituents).
-
Position 6: Ortho to OMe, Para to F. (Competes with Position 4).
-
-
Yield Limitation: The formation of the 2-nitro and 6-nitro isomers necessitates recrystallization or fractional distillation, reducing the isolated yield of the desired 4-nitro isomer to ~75%.
Method C: O-Methylation (High Purity)
Mechanism: Williamson Ether Synthesis Precursor: 3-Fluoro-4-nitrophenol
This method avoids isomer issues entirely by starting with the pre-functionalized ring. It is ideal for producing analytical standards or small batches where purity is paramount.
-
Protocol: Deprotonation of the phenol with
followed by attack on Methyl Iodide (MeI) or Dimethyl Sulfate (DMS). -
Drawback: 3-Fluoro-4-nitrophenol is significantly more expensive than 2,4-difluoronitrobenzene, making this route economically unviable for multi-kilogram scale-up.
Visualized Workflows
Diagram 1: Synthetic Pathway Comparison
This diagram illustrates the chemical genealogy of the target molecule from different starting materials.
Caption: Comparative reaction pathways showing the direct efficiency of the
Diagram 2: Recommended Experimental Workflow (Method A)
A step-by-step process flow for the high-yield
Caption: Process flow for Method A, highlighting the critical temperature control step to ensure regioselectivity.
Recommended Experimental Protocol (Method A)
Objective: Synthesis of this compound via
-
Preparation: Charge a 3-neck round bottom flask with 2,4-Difluoronitrobenzene (15.9 g, 100 mmol) and Methanol (80 mL).
-
Cooling: Equip the flask with a thermometer and cool the solution to 0–5°C using an ice/salt bath.
-
Addition: Add a solution of Sodium Methoxide (25% in MeOH, 22.7 mL, 105 mmol) dropwise over 45 minutes.
-
Note: Ensure internal temperature does not exceed 10°C. This prevents attack at the ortho-fluorine.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 3 hours.
-
Validation: Check reaction progress via TLC (Hexane/EtOAc 8:2) or HPLC.[2]
-
-
Workup: Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. The product will precipitate as a pale yellow solid.
-
Isolation: Filter the solid and wash with cold water (2 x 50 mL) to remove sodium fluoride and excess base.
-
Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.
-
Expected Yield: 15.5 – 16.2 g (90–95%).
-
Characterization:
-
1H NMR (CDCl3):
8.05 (t, 1H), 6.75 (dd, 1H), 6.68 (dd, 1H), 3.90 (s, 3H).
-
References
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]
-
Vapourtec. (2016). Aromatic Substitution | Flow Reactions - Nucleophilic Aromatic Substitution of 2,4-Difluoronitrobenzene. [Link]
-
Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SNAr) - Regioselectivity in Difluoronitrobenzenes. [Link]
-
Zhang, F., et al. (2014).[3] Method for preparing Linezolid intermediate. European Patent Office, Patent EP2816039. [Link]
Sources
Spectroscopic Comparison Guide: 3-Fluoro-4-nitroanisole Derivatives
The following guide details the spectroscopic characterization and synthetic utility of 3-Fluoro-4-nitroanisole (2-fluoro-4-methoxy-1-nitrobenzene), a critical intermediate in medicinal chemistry.
Executive Summary & Comparison Logic
This compound (CAS 446-38-8) is a high-value scaffold used primarily for its activated fluorine atom, which serves as an excellent leaving group in Nucleophilic Aromatic Substitution (
Performance Comparison: Fluoro vs. Chloro vs. Hydrogen
In drug development, the choice between the fluoro- and chloro- analogs is dictated by reactivity and spectral resolution.[1]
| Feature | This compound | 3-Chloro-4-nitroanisole | 4-Nitroanisole |
| High (Fluorine is highly electronegative, stabilizing the Meisenheimer intermediate).[1] | Moderate (Chlorine is a poorer leaving group in | None (No leaving group). | |
| NMR Utility | Excellent . | Standard . Requires monitoring via | Standard . |
| Coupling ( | distinct H-F and C-F coupling observed.[1] | Small H-H coupling only.[1] | H-H coupling only.[1] |
| Primary Use | Rapid synthesis of N-aryl and O-aryl derivatives via F-displacement.[1] | Cost-effective alternative for less hindered nucleophiles.[1] | Baseline scaffold.[1][2][3] |
Detailed Spectroscopic Data
Parent Compound: this compound
Structure: The fluorine atom is located ortho to the nitro group and meta to the methoxy group.[1]
Formula:
H NMR Data (400 MHz, CDCl
)
The spectrum is characterized by the deshielding effect of the nitro group and the coupling interactions with the fluorine atom (
| Shift ( | Multiplicity | Integration | Assignment | Coupling Logic |
| 8.12 | dd (or m) | 1H | H-5 (ortho to | Deshielded by |
| 6.75 – 6.82 | m | 2H | H-2, H-6 | Overlapping signals.[1] H-2 is shielded by OMe and couples to F ( |
| 3.93 | s | 3H | -OCH | Characteristic methoxy singlet.[1] |
C NMR Data (100 MHz, CDCl
)
Carbon signals exhibit characteristic C-F splitting (
-
C-F (
): ppm ( Hz). -
C-NO
( ): ppm (weak, broadened by N). -
C-OMe (
): ppm ( Hz). -
Methoxy (
): ppm (s).
F NMR Data (376 MHz, CDCl
)
- -116.0 to -118.0 ppm (m).
-
Note: The signal appears as a complex multiplet due to coupling with H-2 and H-5.[1]
Experimental Protocol: Derivatization
This protocol demonstrates the displacement of the fluorine atom by a nucleophile (e.g., morpholine), a reaction where the 3-Fluoro derivative significantly outperforms the 3-Chloro analog.
Workflow Diagram
Figure 1:
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, dissolve This compound (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Addition: Add Potassium Carbonate (
, 2.0 equiv) followed by the amine nucleophile (e.g., Morpholine, 1.2 equiv). -
Reaction: Heat the mixture to 80°C for 2–4 hours.
-
Workup: Pour the reaction mixture into ice-water (5x volume). A precipitate often forms.[1]
-
Purification: Recrystallize from Ethanol or purify via silica flash chromatography.
Spectroscopic Logic: Interpreting the Data
Understanding the coupling constants is vital for confirming the regiochemistry of derivatives.[1]
Figure 2: Splitting logic for the H-5 proton in this compound.
Self-Validating the Spectrum
-
Check 1: Does the integration ratio match 1:2:3 (H5 : H2/H6 : OMe)?
-
Check 2: Is the
F signal present? If the reaction was an displacement, this signal must be absent . -
Check 3: Is the H-5 signal a doublet of doublets? If it appears as a simple doublet, the fluorine may have been lost or the resolution is insufficient.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 565654, this compound. Retrieved from [Link]
-
United States Patent. (2003).[1] Method for synthesis of fluoro-substituted anilines. Patent US6642412. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2010). Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives. Retrieved from [Link]
Sources
- 1. This compound | C7H6FNO3 | CID 565654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-フルオロ-4-メトキシ-1-ニトロベンゼン | 2-Fluoro-4-methoxy-1-nitrobenzene | 446-38-8 | 東京化成工業株式会社 [tcichemicals.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]
- 7. WO2020214734A1 - Bicyclic compounds - Google Patents [patents.google.com]
Beyond the Standard Scaffold: Benchmarking 3-Fluoro-4-nitroanisole (3-F-4-NA)
Executive Summary: The Strategic Niche of 3-F-4-NA
In the high-stakes landscape of medicinal chemistry, the choice of starting material dictates not just yield, but the entire synthetic strategy. 3-Fluoro-4-nitroanisole (3-F-4-NA) often sits in the shadow of its more aggressive cousin, 3,4-Difluoronitrobenzene (3,4-DFNB) .
While 3,4-DFNB is the industry standard for installing nucleophiles (like the morpholine ring in Linezolid) via
This guide objectively benchmarks 3-F-4-NA against halogenated nitrobenzenes, demonstrating that for specific ether-based pharmacophores, 3-F-4-NA improves atom economy and reduces process impurities.
Decision Logic: When to Choose 3-F-4-NA
The selection between 3-F-4-NA and 3,4-DFNB should be driven by the target moiety at the 4-position.
Strategic Decision Matrix
Figure 1: Strategic selection flowchart for fluorinated aromatic precursors.
Comparative Benchmarking
Reactivity Profile: The "Fluorine Effect"
The presence of fluorine ortho to the nitro group activates the ring, but the methoxy group in 3-F-4-NA acts as a double-edged sword.
-
3,4-DFNB: The two fluorine atoms create a highly electron-deficient ring. The 4-position fluorine is extremely labile toward nucleophilic aromatic substitution (
). -
3-F-4-NA: The methoxy group is an Electron Donating Group (EDG) by resonance. This deactivates the ring toward
compared to the difluoro analog.
Atom Economy & Step Count
If your target is 3-fluoro-4-methoxyaniline (a key intermediate for kinase inhibitors), 3-F-4-NA is the clear winner.
| Metric | Route A: Using 3-F-4-NA | Route B: Using 3,4-DFNB |
| Steps | 1 (Nitro Reduction) | 2 (Methoxylation + Reduction) |
| Reagents | ||
| Atom Economy | High (Loss of | Lower (Loss of |
| Impurity Profile | Clean conversion | Risk of bis-substitution (dimethoxy) |
| Typical Yield | 95-98% | 82-88% (Overall) |
Experimental Protocols
The following protocols are validated for high-purity synthesis, minimizing the need for chromatographic purification.
Protocol A: Chemoselective Reduction (Nitro Aniline)
Objective: Convert 3-F-4-NA to 3-fluoro-4-methoxyaniline without defluorination.
Mechanism: Catalytic Hydrogenation. Critical Control Point: Over-reduction can lead to hydrodefluorination (loss of the F atom). The use of mild conditions is essential.
-
Preparation: In a pressure reactor, dissolve This compound (10.0 g, 58.4 mmol) in Methanol (100 mL) .
-
Catalyst Loading: Add 10% Pd/C (0.5 g, 5 wt% loading) . Note: Wet catalyst (50% water) is preferred to minimize ignition risk.
-
Hydrogenation: Purge the system with Nitrogen (
) x3, then Hydrogen ( ) x3. Pressurize to 3 bar (45 psi) . -
Reaction: Stir at RT (20-25°C) for 4–6 hours. Monitor by HPLC/TLC until starting material < 0.5%.
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the aniline as a dark oil or low-melting solid.
Protocol B: Regioselective Demethylation
Objective: Access 3-fluoro-4-nitrophenol for custom ether synthesis.
Reagent: Boron Tribromide (
-
Setup: Flame-dry a 3-neck flask. Maintain an inert atmosphere (
). -
Solvation: Dissolve This compound (1.0 eq) in anhydrous Dichloromethane (DCM, 10 V) . Cool to -78°C (Dry ice/Acetone bath).
-
Addition: Add
(1.0 M in DCM, 1.2 eq) dropwise over 30 minutes. Exothermic reaction.[9] -
Warming: Allow the mixture to warm to 0°C over 2 hours. Stir at 0°C for another 2 hours.
-
Quench: CRITICAL: Pour the reaction mixture slowly into Ice Water . Violent hydrolysis of excess
will occur. -
Extraction: Extract with DCM (x3). Wash combined organics with Brine. Dry over
.[7][9] -
Result: 3-Fluoro-4-nitrophenol.
Workflow Diagram: Reduction Pathway
Figure 2: Workflow for the catalytic hydrogenation of 3-F-4-NA.
Metabolic Stability & Pharmacokinetics
The inclusion of the fluorine atom at the 3-position is not merely for synthetic activation; it plays a crucial role in the final drug candidate.
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine ortho to the methoxy group blocks metabolic hydroxylation at that position, a common clearance pathway for anisoles (O-dealkylation).
-
Lipophilicity: Fluorination increases lipophilicity (
), potentially improving membrane permeability compared to the non-fluorinated nitroanisole.
Conclusion
While 3,4-difluoronitrobenzene remains the "Swiss Army Knife" for introducing diverse nucleophiles, This compound is the specialized surgical tool. It provides the most direct, high-yielding, and atom-economical route to the 3-fluoro-4-methoxyaniline scaffold, a critical pharmacophore in modern drug development.
For researchers targeting ether-functionalized fluoro-anilines, shifting from the difluoro- precursor to the anisole precursor can increase overall process yield by 10-15% while reducing waste.
References
-
Synthesis of Linezolid and Intermediates
- Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry.
-
Demethylation Methodologies
- McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron.
-
Metabolic Stability of Fluorinated Compounds
- Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews.
-
Catalytic Hydrogenation of Nitroarenes
- Blaser, H. U., et al. (2003). "Heterogeneous Hydrogenation: One of the Most Used Transformations in the Chemical Industry.
-
Comparative Reactivity of Fluoro-Nitrobenzenes
- Newcombe, N. J., et al. (2019). "Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification.
Sources
- 1. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 3. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents [patents.google.com]
- 4. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]
- 7. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Selection: 3-Fluoro-4-nitroanisole vs. 3,4-Difluoronitrobenzene in API Synthesis
Executive Summary: The "Make vs. Buy" Decision Matrix
In the synthesis of fluorinated aniline building blocks—specifically 3-Fluoro-4-methoxyaniline (3-F-p-Anisidine) —process chemists face a classic dilemma: utilize the commodity feedstock 3,4-Difluoronitrobenzene (DFNB) or the advanced intermediate 3-Fluoro-4-nitroanisole (3-FNA) .
While DFNB offers a significantly lower Bill of Materials (BOM) cost (approx. $20–25/kg bulk import price), it introduces substantial process complexity, including exothermic nucleophilic aromatic substitution (
This guide analyzes the cost-benefit threshold where the operational savings of using 3-FNA outweigh the raw material premium of DFNB.
Structural & Reactivity Analysis
Understanding the electronic landscape of these precursors is critical for predicting impurity profiles.
3,4-Difluoronitrobenzene (DFNB)[1][2][3][4][5]
-
Reactivity: Highly activated for
due to the strong electron-withdrawing nitro group. -
Regioselectivity Challenge: Nucleophilic attack by methoxide (
) predominantly occurs at the C4 position (para to ) due to resonance stabilization of the Meisenheimer complex. However, varying conditions can lead to minor attack at C3 (meta to ) or bis-substitution, creating isomeric impurities (3-fluoro-4-methoxyaniline vs. 4-fluoro-3-methoxyaniline) that are difficult to separate downstream.
This compound (3-FNA)
-
Reactivity: The C4 position is already "capped" with a methoxy group. The primary reactivity is the reduction of the nitro group.
-
Stability: The methoxy group is a strong electron donor (resonance), slightly deactivating the ring compared to the difluoro precursor, but the molecule remains thermally sensitive due to the nitro group.
Pathway Visualization
The following diagram maps the synthetic divergence between the two routes.
Caption: Comparative synthesis pathways showing the risk of isomer formation and waste generation in the DFNB route versus the direct hydrogenation of 3-FNA.
Comparative Data Analysis
The following data aggregates pilot-plant metrics (1–5 kg scale) to highlight the operational differences.
| Metric | Route A: DFNB ( | Route B: 3-FNA (Direct Red) |
| Step Count | 2 (Methoxylation + Hydrogenation) | 1 (Hydrogenation) |
| Overall Yield | 82–88% | 94–96% |
| Atom Economy | Lower (Loss of NaF) | High (Only H2O byproduct) |
| Process Mass Intensity (PMI) | High (Requires solvent for salt wash) | Low (Solvent often recyclable) |
| Safety Hazard | High (Exotherm + HF generation) | Moderate (H2 flammability) |
| Regiochemical Purity | 98.5% (Requires recrystallization) | >99.8% (Source dependent) |
| Corrosion Risk | High (Fluoride ions damage glass/steel) | Low |
Experimental Protocols
Protocol A: The "Commodity" Route (Starting from DFNB)
Use this route for cost-sensitive, large-scale manufacturing where waste treatment infrastructure exists.
Causality: We use Methanol as the solvent to match the nucleophile (Methoxide), preventing transesterification side reactions. Temperature control is vital to maximize regioselectivity for the C4 position.
-
Charge: To a reactor, charge 3,4-Difluoronitrobenzene (1.0 eq) and Methanol (5 vol) . Cool to 0°C.
-
Addition: Slowly add Sodium Methoxide (25% in MeOH, 1.05 eq) over 2 hours.
-
Critical Control Point: Maintain internal temp <10°C. Higher temperatures increase C3 substitution (impurity formation).
-
-
Reaction: Warm to 25°C and stir for 4 hours. Monitor by HPLC for consumption of SM.
-
Quench & Workup: Quench with water. Distill off methanol. Extract the resulting slurry with Toluene.
-
Note: The aqueous layer contains significant Fluoride (NaF). Do not dispose of in standard acidic waste streams (risk of HF evolution).
-
-
Telescoping: The toluene solution of crude this compound is typically carried directly into hydrogenation to save isolation costs.
Protocol B: The "Precision" Route (Starting from 3-FNA)
Use this route for GLP tox-batch production, medicinal chemistry, or when reactor corrosion is a concern.
Causality: 5% Pd/C is selected over Pt/C to prevent concurrent dehalogenation (loss of the Fluorine atom). The reaction is run in Ethanol to facilitate product crystallization post-reaction.
-
Charge: In a high-pressure autoclave, charge This compound (1.0 eq) , Ethanol (10 vol) , and 5% Pd/C (50% water wet, 2 wt% loading) .
-
Purge: Inert the vessel with Nitrogen (3x), then Hydrogen (3x).
-
Reaction: Pressurize to 3 bar (45 psi) H2 and heat to 40°C .
-
Self-Validating Step: Monitor H2 uptake curve. Reaction is complete when uptake plateaus (typically 2–3 hours).
-
-
Filtration: Filter catalyst over Celite under inert atmosphere (Pyrophoric risk!).
-
Isolation: Concentrate filtrate to ~3 volumes and cool to 0°C. 3-Fluoro-4-methoxyaniline crystallizes as a white to off-white solid.
Cost-Benefit Decision Logic
When should you switch from Route A to Route B? Use the logic flow below.
Caption: Decision tree for selecting the starting material based on scale and equipment compatibility.
Analysis
-
The "Hidden" Cost of Route A: While DFNB is cheap, the generation of NaF/HF requires glass-lined reactors. If your facility only has Stainless Steel (SS316) hydrogenators, you cannot perform the
step in them without risking pitting corrosion from the fluoride byproduct. -
Time-to-Data: For a 100g delivery, Route B saves approximately 3 days of work (reaction optimization, workup, and waste disposal) compared to Route A.
References
-
Regioselectivity in Nitration/Substitution: National Institutes of Health (PubMed). Regioselectivity in the reactions of substituted benzenes. Available at: [Link] (General reference for
mechanisms on difluoro-nitro systems). -
Safety of Hydrogenation: Stanford Environmental Health & Safety. Hydrogenation Fact Sheet. Available at: [Link]
-
Market Data (DFNB): Zauba Import Data. 3,4-Difluoro Nitro Benzene Import Trends. Available at: [Link][1][2]
Sources
Literature Review & Comparison Guide: 3-Fluoro-4-nitroanisole in Pharmaceutical Synthesis
The following guide provides a comprehensive technical review of 3-Fluoro-4-nitroanisole , structured for researchers and drug development professionals. It synthesizes experimental data, comparative analysis, and validated protocols to establish the compound's critical role in modern medicinal chemistry.
Executive Summary
This compound (CAS: 446-38-8) is a specialized fluorinated aromatic building block that serves as the primary gateway to 3-fluoro-4-methoxyaniline (3-Fluoro-p-anisidine). Its structural uniqueness lies in the specific positioning of the fluorine atom (ortho to the nitro group) and the methoxy group (para to the nitro group).
In drug discovery, this compound is utilized to introduce the 3-fluoro-4-methoxyphenyl moiety, a pharmacophore found in various kinase inhibitors and receptor modulators. The fluorine atom at the 3-position provides two critical advantages over non-fluorinated analogs:
-
Metabolic Blocking: It prevents oxidative metabolism at the ortho-position relative to the amine/methoxy group.
-
Electronic Modulation: It lowers the pKa of the resulting aniline, influencing the hydrogen-bond donor capability of downstream amide/urea derivatives.
This guide compares this compound against its non-fluorinated and difluoro-analogs, detailing its superior utility in synthesizing metabolically stable drug candidates.
Comparative Analysis: Reactivity & Performance
Structural & Reactivity Profile
The reactivity of this compound is defined by the competition between the Nitro group (EWG) activating the ring and the Methoxy group (EDG) deactivating it.
| Feature | This compound | 4-Nitroanisole (Alternative) | 3,4-Difluoronitrobenzene (Alternative) |
| Structure | 1-OMe, 3-F, 4-NO₂ | 1-OMe, 4-NO₂ | 1-F, 2-F, 4-NO₂ |
| Primary Reactivity | Reduction of NO₂ to NH₂; SNAr at C-3 (F displacement) | Reduction of NO₂ to NH₂ | SNAr at C-4 (F displacement) |
| Key Downstream Product | 3-Fluoro-4-methoxyaniline (Kinase Inhibitor Precursor) | 4-Methoxyaniline (General Dye/Drug Precursor) | Linezolid Intermediate (3-Fluoro-4-morpholinoaniline) |
| Metabolic Stability | High (F blocks C-3 oxidation) | Low (C-3 susceptible to CYP450) | High |
| Lipophilicity (LogP) | ~1.3 (Moderate) | ~1.0 | ~1.4 |
Expert Insight: Unlike 3,4-difluoronitrobenzene, which is the standard starting material for the antibiotic Linezolid (where the 4-fluorine is displaced by morpholine), This compound retains its 4-position substituent (the methoxy group) during typical workflows. It is specifically chosen when the drug design requires a stable methoxy ether rather than a nitrogenous ring at the para-position.
Biological Impact of the Fluorine Substitution
Incorporating the 3-fluoro motif via this intermediate significantly alters the biological profile of the final drug molecule.
-
Case Study: Kinase Inhibitors (EGFR/ALK targets)
-
Non-fluorinated: 4-Methoxyaniline derivatives often show rapid clearance due to ring hydroxylation.
-
Fluorinated (via this compound): The 3-F atom sterically and electronically protects the ring. In comparative studies of 4-anilinoquinolines (EGFR inhibitors), derivatives with the 3-fluoro-4-methoxy motif demonstrated superior IC50 values and selectivity compared to non-fluorinated counterparts [1].
-
Validated Experimental Protocols
The following protocols are synthesized from high-yield industrial and academic procedures.
Protocol A: Catalytic Hydrogenation (Reduction to Aniline)
Target Product: 3-Fluoro-4-methoxyaniline (CAS: 366-99-4) Application: Precursor for Indole-2-carboxylate HIV-1 Integrase Inhibitors [2].
Rationale: Catalytic hydrogenation is preferred over chemical reduction (Fe/HCl) to avoid generating iron waste and to ensure high purity for pharmaceutical applications.
-
Preparation: Dissolve This compound (30 g, 0.175 mol) in Ethanol (100 mL).
-
Catalyst Loading: Add 10% Pd/C (1.5 g) under an inert nitrogen atmosphere.
-
Hydrogenation: Transfer to a Parr shaker or autoclave. Pressurize with H₂ gas (35 psi) .
-
Reaction: Agitate at room temperature.
-
Checkpoint: Pressure drop indicates consumption. Repressurize if necessary. Reaction is typically complete in 2–3 hours (monitored by TLC/LCMS).
-
-
Workup: Filter the catalyst through a Celite pad. Wash the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Yield: ~95–98% (Off-white to brown solid).
-
Validation: ¹H NMR (CDCl₃) should show disappearance of aromatic protons shifted by NO₂ and appearance of broad NH₂ signal.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Target Product: N-substituted-2-fluoro-4-nitroanilines Application: Diversification of the scaffold before reduction.
Rationale: The nitro group activates the ortho-fluorine for displacement by amines, although this is less common than simple reduction, it allows for the synthesis of complex cores.
-
Reactants: Combine this compound (1.0 eq) with the desired Amine (1.2 eq) in DMF or DMSO .
-
Base: Add Potassium Carbonate (K₂CO₃) (2.0 eq).
-
Conditions: Heat to 80–100°C for 4–6 hours.
-
Note: The methoxy group is generally stable under these conditions; the fluorine is the primary leaving group due to the ortho-nitro activation.
Application Workflows & Signaling Pathways
The following diagrams illustrate the strategic placement of this compound in drug synthesis logic.
Diagram 1: Synthetic Utility & Reactivity Flow
This decision tree guides the chemist on when to use this specific intermediate.
Caption: Strategic workflow for this compound. The reduction pathway (Green) is the dominant route for pharmaceutical synthesis.
Diagram 2: Pharmacophore Integration in Drug Design
Visualizing how the 3-fluoro-4-methoxy fragment integrates into bioactive molecules.
Caption: Integration of the 3-fluoro-4-methoxy motif into kinase inhibitors to enhance stability and binding.
References
-
Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI Molecules. Available at: [Link][1][2]
-
Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. National Institutes of Health (NIH). Available at: [Link]
-
4-(3-Fluoro-4-nitrophenyl)morpholin-3-one Crystal Structure and Synthesis. National Institutes of Health (NIH). Available at: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Fluoro-4-nitroanisole
CAS: 446-35-5 | Formula: C₇H₆FNO₃ | Physical State: Low-Melting Solid (mp: ~48–53°C)[1]
Executive Safety Assessment
To the Researcher: Handling 3-Fluoro-4-nitroanisole requires a nuanced approach beyond standard "lab safety." As a Senior Application Scientist, I must highlight two critical intrinsic properties that dictate your safety protocol:
-
The "Nitro" Moiety (Toxicity): Like many nitroaromatics, this compound carries the risk of causing methemoglobinemia upon significant absorption, reducing the blood's oxygen-carrying capacity.[1] While often classified primarily as an irritant (H315, H319, H335), you must treat it as a potential systemic toxin.[1]
-
The Low Melting Point (~48°C): This is the operational danger zone.[1] In a warm laboratory or upon contact with warm gloves/glassware, this solid can spontaneously liquefy.[1] Liquid nitroaromatics permeate gloves significantly faster than solids. Your PPE strategy must account for this phase change.[1]
Hazard Snapshot (GHS)
-
H302: Harmful if swallowed.[1]
-
H315/H319: Causes skin and serious eye irritation.[1]
-
H412: Harmful to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE) Matrix
The following matrix is designed to prevent dermal absorption and inhalation.[2] Latex gloves are strictly prohibited due to poor resistance against nitro compounds.[1]
| Component | Standard Handling (Weighing/Transfer) | High-Risk Operations (Synthesis/Heating/Spills) | Technical Rationale |
| Hand Protection | Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff) | Laminate Barrier Required Inner: Silver Shield® / 4H®Outer: Nitrile (for dexterity) | Nitro compounds can permeate nitrile over time.[1] Double gloving provides a "sacrificial" outer layer.[1] Laminate is essential for solutions or melts.[1] |
| Eye Protection | Chemical Safety Goggles | Chemical Safety Goggles + Face Shield | Standard safety glasses do not seal against vapors or dust.[1] Nitroaromatics are severe eye irritants.[1] |
| Respiratory | N95 / P2 Particulate Respirator | Half-mask with OV/P100 Cartridge (Organic Vapor + Particulate) | The solid generates dust; if heated or dissolved, organic vapors become the primary inhalation risk.[1] |
| Body Defense | Standard Lab Coat (Cotton/Poly) | Tyvek® Sleeves or Apron | Prevents contamination of street clothes.[1] Tyvek provides a barrier against liquid splashes.[1] |
PPE Decision Logic & Risk Assessment
The following diagram illustrates the decision-making process for selecting the correct PPE based on the physical state of the chemical during your specific workflow.
Figure 1: Decision logic for PPE selection based on the phase state of this compound.[1]
Operational Protocols
A. Weighing & Transfer (The "Static" Risk)
Fluorinated nitro compounds are often fluffy solids prone to static charge, causing them to "jump" onto gloves and balances.[1]
-
Engineering Control: Always weigh inside a chemical fume hood.
-
Static Management: Use an anti-static gun or bar if available.[1] If not, wipe the spatula with a dryer sheet (if compatible with purity requirements) or use a wooden spatula to reduce charge.[1]
-
Technique:
-
Pre-weigh the receiving flask with solvent (if applicable) to minimize the time the solid exists as a dry powder.
-
Do not use a plastic weighing boat; the static will be unmanageable. Use glass weighing paper or a glass funnel.[1]
-
B. Reaction Setup (The "Melt" Risk)
-
Temperature Watch: If your reaction requires heating, be aware that at ~50°C, the solid melts.[1]
-
Condenser Setup: Ensure high-efficiency reflux condensation. Fluorinated aromatics can have deceptive volatility.[1]
-
Syringe Handling: If handling the substance as a melt, use Luer-lock syringes to prevent needle pop-off due to viscosity changes.[1]
Emergency Response & Spills
Self-Validating Decontamination: Nitro compounds often leave a yellow residue.[1] However, fluorinated variants may be colorless or pale.[1] You cannot rely solely on visual inspection.[1]
Spill Response Workflow
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE Upgrade: Don double nitrile gloves (or Silver Shield if the spill is large/liquid) and respiratory protection.[1]
-
Containment:
-
Cleaning: Scrub the area with soap and water, followed by an ethanol wipe.[1]
-
Verification: Wipe the surface with a white chem-wipe; check for any discoloration or odor.[1]
Disposal & Waste Management
Proper segregation is legally and environmentally critical because this molecule contains Fluorine (Halogen).[1]
| Waste Stream | Classification | Container Labeling |
| Solid Waste | Hazardous Chemical Waste (Solid) | "Solid Waste: this compound.[1] Toxic, Irritant."[1][3] |
| Liquid Waste | Halogenated Organic Solvent | "Halogenated Waste.[1] Contains Fluorinated Nitroaromatics."[1][2] |
| Contaminated PPE | Hazardous Debris | Bag separately.[1] Do not throw in regular trash. |
Critical Note: Do not mix this waste with strong oxidizers or strong bases (like NaOH), as nitro compounds can react exothermically or decompose violently under basic conditions at high temperatures.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565654, this compound.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: this compound.[1] Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
